molecular formula C14H13NO2 B074015 4-(Benzyloxy)benzamide CAS No. 56442-43-4

4-(Benzyloxy)benzamide

Cat. No.: B074015
CAS No.: 56442-43-4
M. Wt: 227.26 g/mol
InChI Key: PAKRXFXJKMFKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyloxy group at the para position. This structural motif makes it a valuable chemical intermediate and a potential pharmacophore in medicinal chemistry and drug discovery research. Its primary research applications include serving as a key precursor or building block in the synthesis of more complex molecules, such as kinase inhibitors and other heterocyclic compounds. The benzyloxy group acts as a protected phenol, which can be strategically deprotected in multi-step synthetic routes. Researchers are particularly interested in this compound for its potential to modulate various biological pathways; it has been investigated as a scaffold for developing agents that interact with enzymatic targets involved in signal transduction. As a benzamide derivative, it is also studied in neuroscience and oncology research contexts to understand structure-activity relationships (SAR) and to probe biological mechanisms. This product is intended for laboratory research purposes only and offers scientists a high-quality tool for chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRXFXJKMFKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369404
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-43-4
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Benzyloxy)benzamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(Benzyloxy)benzamide from 4-hydroxybenzamide. The selected synthetic route is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This document elucidates the underlying SN2 reaction mechanism, discusses the critical roles of reagents and solvents, and offers practical insights into reaction optimization and troubleshooting.[2][3] The intended audience includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a reliable and well-validated procedure for preparing this key chemical intermediate.

Introduction: Significance and Retrosynthetic Analysis

This compound serves as a valuable building block in medicinal chemistry and materials science. The benzylated phenol motif is a common feature in various biologically active molecules, where the benzyl group can act as a protecting group or as a key pharmacophoric element. Its synthesis from readily available precursors is a common requirement in multi-step synthetic campaigns.

Retrosynthetic Analysis: The target molecule, this compound, is an ether. The most direct and logical disconnection is at the ether oxygen, leading to a phenoxide nucleophile and a benzyl electrophile. This approach points directly to the Williamson ether synthesis.[4] The phenoxide can be generated in situ from the corresponding phenol, 4-hydroxybenzamide, by deprotonation with a suitable base. The electrophile is a benzyl halide, such as benzyl bromide, which possesses a good leaving group.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanism: The synthesis involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzamide is weakly acidic. A base is required to deprotonate it, forming a more potent nucleophile, the corresponding phenoxide ion.[3]

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic benzylic carbon of the benzyl halide. This occurs in a concerted, single-step mechanism where the nucleophile attacks from the backside relative to the leaving group, leading to the formation of the C-O ether bond and displacement of the halide ion.[2][5]

Causality of Experimental Choices
  • Choice of Base: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, potassium carbonate (K₂CO₃) is often preferred for its moderate reactivity, ease of handling, and favorable solubility in polar aprotic solvents.[6] It is sufficiently basic to deprotonate the phenol without promoting significant side reactions.[7]

  • Choice of Alkylating Agent: Benzyl bromide is an excellent substrate for SN2 reactions. It is a primary halide, which minimizes competing elimination (E2) reactions, and the benzylic position is activated towards substitution.[5]

  • Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal for this reaction.[2] They effectively solvate the potassium cation, leaving the phenoxide anion relatively "free" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.[2]

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion before proceeding to work-up.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Hydroxybenzamide137.141.0(Specify mass, e.g., 5.0 g)
Benzyl Bromide171.041.1(Calculate based on SM)
Potassium Carbonate (K₂CO₃)138.211.5 - 2.0(Calculate based on SM)
N,N-Dimethylformamide (DMF)73.09-(Specify volume, e.g., 50 mL)
Step-by-Step Procedure
  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzamide and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting 4-hydroxybenzamide spot is no longer visible. A typical reaction time is 4-8 hours.[2]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.[8]

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white solid.[9]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of Workflow and Mechanism

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_sn2 SN2 Reaction cluster_product Product R1 4-Hydroxybenzamide Phenoxide Phenoxide Anion (Nucleophile) R1->Phenoxide Deprotonation R2 Benzyl Bromide SN2 Backside Attack R2->SN2 Base K₂CO₃ (Base) Phenoxide->SN2 P1 This compound SN2->P1 Ether Bond Formation

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Workflow

G A 1. Setup Combine 4-hydroxybenzamide, K₂CO₃, and DMF in flask B 2. Reagent Addition Add Benzyl Bromide A->B C 3. Reaction Heat at 70-80°C B->C D 4. Monitoring Track progress with TLC C->D D->C Incomplete? E 5. Work-up Cool and precipitate in ice water D->E Complete F 6. Isolation Collect solid via vacuum filtration E->F G 7. Purification Recrystallize from Ethanol/Water F->G H 8. Analysis Characterize pure product (NMR, MP, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure all reagents and solvents are anhydrous, as water can inhibit the formation of the phenoxide. The reaction time may also need to be extended, as confirmed by TLC analysis.[2]

  • Incomplete Reaction: If the starting material persists, consider increasing the reaction temperature moderately (e.g., to 90-100 °C) or adding a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[10]

  • Side Products: The primary side reaction is the E2 elimination of HBr from benzyl bromide, which is minimal with a primary halide. O-alkylation vs. N-alkylation of the amide is generally not a concern as the phenolic oxygen is significantly more nucleophilic after deprotonation than the amide nitrogen.

Safety Precautions

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMF: Is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid inhaling dust.

Conclusion

The Williamson ether synthesis provides an efficient, reliable, and scalable method for the preparation of this compound from 4-hydroxybenzamide. By understanding the SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can consistently achieve high yields of the desired product. The protocol described herein is robust and includes necessary checkpoints for ensuring a successful synthetic outcome.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • ChemSpider Synthetic Pages. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]

Sources

4-(Benzyloxy)benzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Benzyloxy)benzamide: Chemical Properties, Structure, and Applications

Introduction

This compound is a significant organic compound characterized by a benzamide core functionalized with a benzyloxy group at the para position. This arrangement of a benzyl ether and an amide group confers a unique combination of chemical reactivity and structural rigidity, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. Its ability to participate in hydrogen bonding and engage in aromatic interactions, coupled with the synthetic versatility of its functional groups, has positioned it as a key building block in the design of sophisticated molecules. This guide provides a comprehensive overview of its chemical and structural properties, outlines a robust synthetic protocol, and explores its applications, particularly in the realm of drug discovery and development.

Chemical Structure and Identification

The molecular structure of this compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) and a benzyloxy group (-OCH₂C₆H₅) at positions 1 and 4, respectively.

G cluster_0 Activation cluster_1 Amidation cluster_2 Purification A 4-(Benzyloxy)benzoic Acid + Thionyl Chloride (SOCl₂) B 4-(Benzyloxy)benzoyl Chloride (Acyl Chloride Intermediate) A->B Reflux in DCM or Toluene C Acyl Chloride Intermediate D Reaction with excess Aqueous Ammonia (NH₄OH) C->D Dropwise addition at 0-5 °C E Crude this compound D->E F Crude Product G Recrystallization (e.g., from Ethanol/Water) F->G H Pure this compound G->H Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, enabling a facile reaction with a weak nucleophile like ammonia.

  • Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(benzyloxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(benzyloxy)benzoyl chloride is used in the next step without further purification.

  • Amidation: Cool the flask containing the acyl chloride in an ice bath.

  • Slowly and carefully add an excess of concentrated aqueous ammonia (e.g., 28% NH₄OH) dropwise with vigorous stirring. The product will precipitate as a white solid.

    • Expert Insight: The use of excess ammonia is crucial to both react with the acyl chloride and neutralize the HCl byproduct, driving the reaction to completion.

  • Continue stirring for 1-2 hours, allowing the mixture to gradually warm to room temperature.

  • Work-up and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove ammonium salts.

  • Wash the solid with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

  • Dry the final product under vacuum.

Applications in Drug Development and Research

The structural features of this compound make it a privileged scaffold in medicinal chemistry. The amide group can act as a hydrogen bond donor and acceptor, while the benzyloxy group provides a large, somewhat flexible lipophilic domain that can occupy hydrophobic pockets in biological targets.

G A This compound (Core Scaffold) B Neuroprotective Agents (PSD95-nNOS Inhibitors) A->B SAR Studies for Ischemic Stroke C Androgen Receptor Antagonists A->C Targeting AF2 Domain for Prostate Cancer D Enzyme Inhibitors (e.g., Proteases) A->D Mimics Aromatic Pharmacophores E General Bioactive Molecules A->E Versatile Intermediate

Caption: Key application areas of this compound in research.

  • Neuroprotective Agents: Derivatives of this compound have been identified as potent neuroprotective agents for treating ischemic stroke. [1]These compounds function by inhibiting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway in excitotoxic neuronal damage. The benzyloxy moiety is critical for establishing the necessary interactions within the target protein complex. [1]* Androgen Receptor Antagonists: The scaffold has been utilized to develop novel antagonists of the human androgen receptor (AR). [2]By targeting the activation function 2 (AF2) region of the AR, these compounds can inhibit receptor function, a validated strategy for the treatment of prostate cancer. [2]* Enzyme Inhibitors and Receptor Ligands: The compound serves as a versatile intermediate for synthesizing molecules that target various enzymes and receptors. [3]Its ability to mimic aromatic pharmacophores makes it a valuable starting point for developing inhibitors of proteases and anti-inflammatory agents. [3]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. While a complete experimental dataset of its physical properties is not widely published, its chemical behavior can be reliably predicted from its structure and related compounds. The synthetic accessibility and the proven utility of its scaffold in developing potent and selective therapeutic agents, from neuroprotectants to anti-cancer drugs, underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research endeavors.

References

  • CP Lab Safety. This compound, 95% Purity, C14H13NO2, 1 gram. [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. [Link]

  • Google Patents.
  • MySkinRecipes. This compound. [Link]

  • PubChemLite. 4-(benzyloxy)-n-hydroxybenzamide (C14H13NO3). [Link]

  • USA Chemical Suppliers. 4-benzyloxy-thiobenzamide suppliers USA. [Link]

  • ResearchGate. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • ResearchGate. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF. [Link]

  • BMRB. bmse000668 Benzamide at BMRB. [Link]

  • PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

  • National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. [Link]

  • NIST WebBook. Benzamide - Mass spectrum (electron ionization). [Link]

  • MDPI. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. [Link]

  • NIST WebBook. Benzamide - Infrared Spectrum. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • NIST WebBook. 4-Benzyloxybenzoic acid. [Link]

  • National Institutes of Health. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

Sources

Spectroscopic Characterization of 4-(Benzyloxy)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)benzamide is a chemical compound of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for verifying the compound's identity, purity, and structural integrity. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for the comprehensive characterization of organic molecules.

The structural elucidation of a molecule like this compound, which contains multiple functional groups and aromatic systems, relies on the synergistic use of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecular architecture.

MS_Fragmentation M [M]⁺˙ m/z = 227 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - C₇H₆NO₂˙ F3 [C₇H₇NO]⁺˙ m/z = 121 M->F3 - C₇H₆˙ F2 [C₇H₆NO₂]˙ F4 [C₇H₅O]⁺ m/z = 105 F3->F4 - NH₂˙ F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Acquiring a Mass Spectrum (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion, which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

References

  • NIST Chemistry WebBook. Benzamide. [Link]

  • NIST Chemistry WebBook. Benzamide Mass Spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Solubility Profile of 4-(Benzyloxy)benzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Solubility as a Cornerstone of Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount physical characteristic, profoundly influencing a compound's biopharmaceutical behavior. Poor solubility can be a significant impediment, leading to low bioavailability, erratic absorption, and ultimately, therapeutic inefficacy.[1][2] For researchers, scientists, and formulation experts, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic—it is a critical prerequisite for successful formulation, purification, and manufacturing.[2][3]

This in-depth technical guide focuses on 4-(Benzyloxy)benzamide, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides the foundational knowledge and robust experimental methodologies required to empower researchers to determine its solubility profile. By leveraging established protocols and understanding the interplay between solute and solvent, professionals in the field can navigate the challenges of drug development with greater confidence and precision. This document will delve into the gold-standard shake-flask method for determining thermodynamic solubility, offer a framework for data analysis, and provide illustrative data from a structurally related compound, benzamide, to contextualize the expected outcomes.

I. Physicochemical Characteristics of this compound

A foundational understanding of a molecule's inherent properties is crucial for predicting its solubility behavior. This compound is a derivative of benzamide, featuring a benzyloxy group at the para position of the benzene ring.

Molecular Structure:

Key structural features that influence solubility include:

  • Amide Group (-CONH2): The presence of the amide functional group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This contributes to its potential for solubility in polar, protic solvents.[4]

  • Aromatic Rings: The two phenyl rings and the overall large, rigid structure contribute to a significant nonpolar character. This suggests that the molecule will have some affinity for nonpolar or moderately polar aprotic solvents.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, further influencing interactions with protic solvents.

While specific experimental data for this compound is sparse, the melting point of a related compound, N-(Benzyloxy)-4-(trifluoromethyl)benzamide, is reported to be 169–170 °C.[5] High melting points are often indicative of strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

II. Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol provides a detailed, step-by-step approach for determining the solubility of this compound in various organic solvents.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25°C) for 24-72 hours combine->agitate Ensure a slurry is formed separate Separate solid from solution (Centrifugation or Filtration) agitate->separate Confirm equilibrium has been reached aliquot Take an aliquot of the supernatant separate->aliquot Avoid disturbing the solid phase dilute Dilute the aliquot with a suitable solvent aliquot->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a vial or flask. The excess is crucial to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[6]

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[8]

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[8][10]

3. Phase Separation:

  • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[10]

  • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

  • Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the solution. It is important to pre-rinse the filter with the saturated solution to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of the solubility.[10] Care must be taken to avoid any temperature changes during this step.

4. Analysis of the Saturated Solution:

  • Carefully take a known volume of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[10]

  • Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

III. Solubility Data and Analysis: An Illustrative Example with Benzamide

The following table presents the solubility of benzamide in several common organic solvents at different temperatures.[11][12]

Organic SolventTemperature (K)Molar Solubility (mol·L⁻¹)Qualitative PolarityHydrogen Bonding
Methanol298.152.05Polar ProticDonor & Acceptor
Ethanol298.151.39Polar ProticDonor & Acceptor
Acetone298.151.54Polar AproticAcceptor
Ethyl Acetate298.150.44Moderately PolarAcceptor
Acetonitrile298.150.22Polar AproticAcceptor
Water298.150.11Highly PolarDonor & Acceptor

This table is provided as an illustrative example using data for benzamide. The solubility of 4-Benzyloxy)benzamide will differ and should be determined experimentally.

Analysis of Solubility Trends

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and the solvent.[13]

  • Polar Protic Solvents: Benzamide exhibits high solubility in polar protic solvents like methanol and ethanol.[11][12] This is due to the ability of the amide group to form strong hydrogen bonds with the solvent molecules. It is anticipated that this compound will also be soluble in these solvents, although potentially to a lesser extent due to the increased nonpolar character from the benzyloxy group.

  • Polar Aprotic Solvents: In polar aprotic solvents such as acetone and acetonitrile, which can act as hydrogen bond acceptors, benzamide still shows considerable solubility.[11][12] The solubility in these solvents is likely driven by dipole-dipole interactions and hydrogen bonding with the amide N-H protons.

  • Moderately Polar and Nonpolar Solvents: The solubility of benzamide is lower in less polar solvents like ethyl acetate. The larger, more nonpolar structure of this compound is expected to enhance its solubility in solvents of moderate to low polarity.

IV. Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public data necessitates experimental determination, the principles of physicochemical properties and established methodologies, such as the shake-flask method, offer a clear path forward for researchers. The illustrative data for benzamide serves as a valuable reference point for anticipating solubility trends.

For drug development professionals, generating a robust solubility profile for this compound across a range of pharmaceutically relevant solvents is a critical next step. This data will be instrumental in guiding formulation strategies, optimizing purification processes, and ultimately, unlocking the therapeutic potential of this compound.

V. References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from:

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available from:

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. ResearchGate. Available from: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available from: [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Available from: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

  • Equilibrium Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. Available from: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

  • Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series. Available from: [Link]

  • THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. Available from: [Link]

  • N-benzyl-4-sulfamoylbenzamide. PubChem. Available from: [Link]

  • Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure. ResearchGate. Available from: [Link]

  • ELI5 the polarity of solvents and how it affects solubility. Reddit. Available from: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

  • 4-(Benzyloxy)benzaldehyde. University of Strathclyde. Available from: [Link]

Sources

The Expanding Therapeutic Potential of 4-(Benzyloxy)benzamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-(Benzyloxy)benzamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its chemical tractability, combining a benzyloxy moiety and a benzamide group, allows for systematic structural modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities.[1] These activities span from neuroprotection and anti-inflammatory effects to anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the current research landscape of this compound derivatives, delving into their synthesis, multifaceted pharmacological properties, and their promise as lead compounds in drug discovery.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common and effective strategy involves the amidation of a 4-(benzyloxy)benzoic acid derivative with a desired amine. The 4-(benzyloxy)benzoic acid precursor can be synthesized by the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with a benzyl halide. The subsequent amidation can be carried out using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[2][3]

A generalized synthetic scheme is presented below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-(Benzyloxy)benzoic Acid 4-(Benzyloxy)benzoic Acid 4-Hydroxybenzoic Acid->4-(Benzyloxy)benzoic Acid 1. Base 2. Benzyl Halide Benzyl Halide Benzyl Halide Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) 4-(Benzyloxy)benzoic Acid_2 4-(Benzyloxy)benzoic Acid This compound Derivative This compound Derivative 4-(Benzyloxy)benzoic Acid_2->this compound Derivative Amine, Coupling Agent Amine (R-NH2) Amine (R-NH2) Coupling Agent (e.g., HATU, EDCI)\nor Acyl Chloride Formation (e.g., SOCl2) Coupling Agent (e.g., HATU, EDCI) or Acyl Chloride Formation (e.g., SOCl2)

Figure 1: General synthetic route for this compound derivatives.

Libraries of these derivatives can be constructed by employing a variety of substituted benzyl halides and amines, allowing for a thorough exploration of the structure-activity relationships.[4]

Neuroprotective Activity: Targeting the PSD95-nNOS Interaction

A promising therapeutic avenue for ischemic stroke is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[5][6] Overactivation of N-methyl-D-aspartate receptors (NMDARs) during an ischemic event leads to an excessive influx of calcium, which in turn activates nNOS via its interaction with PSD95. This results in the overproduction of nitric oxide, a key mediator of neuronal damage.[5][6]

Certain this compound derivatives have emerged as potent inhibitors of the PSD95-nNOS interaction.[5][6] By binding to PSD95, these compounds allosterically prevent the docking of nNOS, thereby mitigating excitotoxicity without directly blocking the essential functions of NMDARs.[5][6]

Mechanism of Neuroprotection

G Ischemic Insult Ischemic Insult Glutamate Release Glutamate Release Ischemic Insult->Glutamate Release NMDAR Activation NMDAR Activation Glutamate Release->NMDAR Activation Ca2+ Influx Ca2+ Influx NMDAR Activation->Ca2+ Influx PSD95-nNOS Complex PSD95-nNOS Complex Ca2+ Influx->PSD95-nNOS Complex PSD95 PSD95 PSD95->PSD95-nNOS Complex nNOS nNOS nNOS->PSD95-nNOS Complex NO Production NO Production PSD95-nNOS Complex->NO Production Neuronal Damage Neuronal Damage NO Production->Neuronal Damage This compound Derivative This compound Derivative This compound Derivative->PSD95 Inhibits Interaction

Figure 2: Neuroprotective mechanism of this compound derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

Systematic SAR studies have revealed key structural features for potent inhibition of the PSD95-nNOS interaction.[5] Modifications on both the benzyloxy and benzamide moieties have been explored, with findings indicating that specific substitutions can significantly enhance neuroprotective activity.[5]

Experimental Protocol: Co-Immunoprecipitation Assay for PSD95-nNOS Interaction

This protocol allows for the assessment of the ability of this compound derivatives to disrupt the PSD95-nNOS complex in a cellular context.[7][8]

  • Cell Culture and Treatment: Culture primary cortical neurons or a suitable neuronal cell line. Treat the cells with the test compound at various concentrations for a specified period before inducing excitotoxicity with glutamate.

  • Cell Lysis: Lyse the cells in a co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against PSD95 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both PSD95 and nNOS to detect the co-immunoprecipitated proteins. A decrease in the amount of nNOS co-immunoprecipitated with PSD95 in the presence of the test compound indicates inhibition of their interaction.[9]

Anti-inflammatory Activity: Modulation of TSLP Signaling

Thymic stromal lymphopoietin (TSLP) is a cytokine that plays a crucial role in the initiation and maintenance of type 2 inflammatory responses, particularly in allergic diseases like atopic dermatitis.[10][11] TSLP, upon binding to its receptor (TSLPR), activates downstream signaling pathways, including the JAK/STAT pathway, leading to the production of pro-inflammatory cytokines.[12]

Certain this compound derivatives have been identified as potent inhibitors of TSLP signaling.[10] These compounds can interfere with the TSLP-TSLPR interaction, thereby suppressing the downstream inflammatory cascade.[10]

Mechanism of Anti-inflammatory Action

G Allergen/Stimulus Allergen/Stimulus Epithelial Cells Epithelial Cells Allergen/Stimulus->Epithelial Cells TSLP TSLP Epithelial Cells->TSLP TSLPR TSLPR TSLP->TSLPR JAK/STAT Pathway JAK/STAT Pathway TSLPR->JAK/STAT Pathway Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production JAK/STAT Pathway->Pro-inflammatory Cytokine Production Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation This compound Derivative This compound Derivative This compound Derivative->TSLPR Inhibits Binding

Figure 3: Anti-inflammatory mechanism via TSLP signaling inhibition.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of this compound derivatives is highly dependent on their substitution patterns. Studies have shown that modifications to the benzyl ring and the amide portion of the molecule can significantly impact their ability to inhibit TSLP signaling.[13][14]

Experimental Protocol: TSLP-TSLPR Binding Inhibition Assay

This in vitro assay is designed to screen for small molecules that can block the interaction between TSLP and its receptor.[6][15][16]

  • Plate Coating: Coat a 96-well plate with recombinant human TSLPR overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Compound Incubation: Add the this compound test compounds at various concentrations to the wells and incubate.

  • TSLP Binding: Add biotinylated TSLP to the wells and incubate to allow for binding to the coated TSLPR.

  • Detection: Add streptavidin-HRP to the wells, which will bind to the biotinylated TSLP.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence. A decrease in the signal in the presence of the test compound indicates inhibition of the TSLP-TSLPR interaction.

Anticancer Activity: Targeting Key Cellular Processes

The this compound scaffold has proven to be a valuable starting point for the development of potent anticancer agents with diverse mechanisms of action.

Tubulin Polymerization Inhibition

A significant number of N-benzylbenzamide derivatives, which share a structural resemblance to 4-(benzyloxy)benzamides, have been identified as potent inhibitors of tubulin polymerization.[17][18][19] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[20]

Table 1: Anticancer Activity of Selected Benzamide Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
20b TubulinVarious0.012-0.027[17]
7n TubulinSK-Mel-285.05[20]
7u TubulinSK-Mel-282.55-17.89[20]
7 PDGFRα/βK5622.27[21]
10 PDGFRα/βHL-601.52[21]
Kinase Inhibition

Other derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival, such as platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[21]

Structure-Activity Relationship (SAR) for Anticancer Activity

For tubulin inhibitors, SAR studies have indicated that the nature and position of substituents on both the N-benzyl and benzamide rings are critical for potent activity.[17][19] Similarly, for kinase inhibitors, specific substitutions are required for selective and potent inhibition.[21]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target.[22] FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division, which is essential for bacterial cytokinesis.[23][24]

Benzamide derivatives have been identified as potent inhibitors of FtsZ polymerization, leading to a blockage of cell division and subsequent bacterial death.[22]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
5a B. subtilis6.25[25]
5a E. coli3.12[25]
6b E. coli3.12[25]
6c B. subtilis6.25[25]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives, which are structurally related to benzamides, is influenced by substitutions at various positions on the benzimidazole ring.[26][27] Similar principles can be applied to the design of this compound-based antimicrobial agents.

Experimental Protocol: FtsZ Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to interfere with the GTP-dependent polymerization of FtsZ.[1][11][23][24][28]

  • Protein Preparation: Purify recombinant FtsZ protein.

  • Reaction Setup: In a 96-well plate, mix FtsZ with a polymerization buffer containing GTP and the test compound at various concentrations.

  • Polymerization Monitoring: Monitor the polymerization of FtsZ by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

  • Data Analysis: A decrease in the rate and extent of light scattering in the presence of the test compound indicates inhibition of FtsZ polymerization.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents. The well-defined mechanisms of action and the amenability of the scaffold to chemical modification make these derivatives attractive candidates for further development.

Future research should focus on:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in relevant animal models of disease to validate their therapeutic potential.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify new targets and pathways.

  • Combating Resistance: In the context of anticancer and antimicrobial applications, exploring the potential of these derivatives to overcome drug resistance mechanisms.

The continued exploration of the chemical space around the this compound core holds great promise for the development of the next generation of innovative medicines.

References

  • Chen, W., Jiang, B., Wang, H., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link][5][6]

  • Aarts, M., Liu, Y., Liu, C. N., et al. (2002). Treatment of ischemic brain damage by disrupting the postsynaptic density-95-protein-neuronal nitric oxide synthase interaction. Science, 298(5594), 846-850. [Link]

  • BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Small Molecule Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][15]

  • BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][6]

  • Lee, H. C., Ziegler, S. F. (2025). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. [Link][10]

  • Li, X., Li, C., Zhang, Y., et al. (2018). Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain. Neuroscience, 388, 238-247. [Link][7]

  • Park, H., Lee, J., Kim, E., et al. (2018). PSD95 and nNOS interaction as a novel molecular target to modulate conditioned fear: relevance to PTSD. Molecular Neurobiology, 55(8), 6575-6587. [Link][8]

  • Faryna, A. V., Shchekotikhin, A. E., Kalinichenko, E. N. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link][21]

  • ResearchGate. (n.d.). Derivatives of 4-(benzyloxy)benzamides. HETEROCYCLIC AGENTS... Retrieved from [Link]

  • Kim, J. H., Lee, S. Y., Kim, D. J., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. Bioorganic Chemistry, 141, 106889. [Link]

  • BPS Bioscience. (n.d.). TSLP Responsive Luciferase Reporter Ba/F3 Cell Line. Retrieved from [Link][12]

  • BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][16]

  • Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Organic Syntheses, 100, 113-135. [Link][2]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link][17]

  • Youssif, B. G. M., Morcoss, M. M., Bräse, S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecules, 28(24), 8081. [Link]

  • Khan, I., Ibrar, A., Ahmed, W., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(20), 14040-14064. [Link][26]

  • Kumar, A., Singh, P., Kumar, D., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link][20]

  • ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Request PDF. [Link][3]

  • Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link][28]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Request PDF. [Link][18]

  • Al-Harthy, T., Fletcher, D., Al-Balushi, Z., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link][27]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

  • Han, D., Gu, X., Li, J., et al. (2014). Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury. Journal of Neurotrauma, 31(14), 1261-1270. [Link][9]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372-16391. [Link][19]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2023). TSLP reduced neuroinflammation by blocking the activation of microglia in the JAK2/STAT5 pathway. ResearchGate. [Link]

  • Hergenrother, P. J., Deiters, A. (2008). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. The Journal of Organic Chemistry, 73(10), 3794-3801. [Link][4]

  • Zhang, Y., Li, J., Wang, Y., et al. (2023). Allergy Inhibition Using Naturally Occurring Compounds Targeting Thymic Stromal Lymphopoietin Pathways: a Comprehensive Review. Journal of Inflammation Research, 16, 3359-3375. [Link][11]

  • Kong, L., Wang, X. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(21), 5469-5477. [Link]

  • Khan, I., Ibrar, A., Ahmed, W., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, 21(9), e202400891. [Link][25]

  • Sbragia, R., Ghelardini, C., Gaggini, M., et al. (2004). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 47(3), 633-640. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link][23]

  • Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of Visualized Experiments, (81), e50844. [Link][24]

  • Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Request PDF. [Link]

  • Andreu, J. M., Schaffner-Barbero, C., Huecas, S., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1648. [Link][22]

  • Sharma, D., Narasimhan, B., Kumar, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(3), 345. [Link][13]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • Kage, D., Uchida, S., Sohara, E., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(20), 127408. [Link][14]

  • Shchekotikhin, A. E., Fandeeva, I. V., Glazunova, V. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(13), 5035. [Link]

  • Bano, S., Nadeem, H., Zulfiqar, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20233. [Link]

Sources

In Silico Prediction of 4-(Benzyloxy)benzamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<R3>

Abstract: This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(Benzyloxy)benzamide. Tailored for researchers, scientists, and drug development professionals, this document outlines a structured and scientifically rigorous workflow. By integrating established computational methodologies, from target identification to ADMET profiling, this guide serves as a self-validating system to ensure technical accuracy and reproducibility. All protocols and claims are substantiated with authoritative sources to provide a foundation of expertise and trustworthiness.

Introduction: The Scientific Imperative for In Silico Analysis of this compound

This compound is a molecule of interest in medicinal chemistry. Its core benzamide structure is a common scaffold in a variety of biologically active compounds. For instance, derivatives have been investigated as neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[1] Others have been synthesized as selective and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising anti-tumor target.[2] The benzyloxy group confers specific physicochemical properties that can influence its interaction with biological targets.

In silico methods provide a powerful, cost-effective, and rapid approach to generate testable hypotheses about the bioactivity of compounds like this compound before committing to resource-intensive laboratory experiments.[3][4] This guide details a multi-faceted computational workflow to construct a robust bioactivity profile for this compound.

The Integrated In Silico Workflow: A Multi-Pillar Strategy

A robust prediction of bioactivity relies on the convergence of evidence from multiple computational techniques. Our workflow is structured around four key pillars, each providing a distinct layer of insight.

G cluster_0 Integrated In Silico Bioactivity Prediction Workflow Target Identification & Prioritization Target Identification & Prioritization Molecular Docking & Binding Analysis Molecular Docking & Binding Analysis Target Identification & Prioritization->Molecular Docking & Binding Analysis Potential Targets Pharmacophore Modeling & Virtual Screening Pharmacophore Modeling & Virtual Screening Molecular Docking & Binding Analysis->Pharmacophore Modeling & Virtual Screening Binding Pose Hypothesis Hypothesis Generation & Validation Strategy Hypothesis Generation & Validation Strategy Molecular Docking & Binding Analysis->Hypothesis Generation & Validation Strategy Binding Affinity Prediction Pharmacophore Modeling & Virtual Screening->Hypothesis Generation & Validation Strategy Novel Scaffolds ADMET & Physicochemical Profiling ADMET & Physicochemical Profiling ADMET & Physicochemical Profiling->Hypothesis Generation & Validation Strategy Drug-likeness Profile

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Target Identification and Prioritization

The foundational step is to identify and prioritize potential biological targets of this compound. This is accomplished through a combination of ligand-based and structure-based approaches.[5]

Ligand-Based Target Prediction (Chemical Similarity Searching)

This method operates on the principle that structurally similar molecules often have similar biological activities.[3] We leverage large chemogenomics databases to find known targets of compounds that are structurally analogous to this compound.

Protocol: Target Fishing in Public Chemogenomics Databases

  • Compound Representation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Interrogation:

    • Perform chemical similarity searches in comprehensive databases such as DrugBank, the Therapeutic Target Database (TTD), and ChEMBL.[6][7]

    • Employ a Tanimoto similarity coefficient threshold of ≥ 0.85 to identify close structural analogs.

  • Target Annotation and Prioritization:

    • Compile a list of annotated protein targets for the identified similar compounds.

    • Prioritize targets based on the frequency of their appearance and their association with high-potency analogs.

    • Cross-reference these targets with disease pathways using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG).

Structure-Based Target Prediction (Reverse Docking)

Reverse docking screens our compound of interest against a library of 3D protein structures to identify potential binding partners.[5]

Protocol: Reverse Docking Against a Druggable Genome Library

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) and assign partial charges.

  • Target Library Curation:

    • Utilize a curated library of 3D protein structures from the Protein Data Bank (PDB), representing a diverse set of druggable targets.

    • Prepare each protein by removing water molecules, adding hydrogens, and assigning appropriate protonation states.

  • Docking Simulation:

    • Employ a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the active or allosteric sites of each protein in the library.[8][9]

  • Scoring and Ranking:

    • Rank potential targets based on the predicted binding affinity (docking score).

    • Filter the ranked list based on biological plausibility and druggability criteria.

Pillar 2: Molecular Docking and Binding Analysis

Once high-priority targets are identified, molecular docking is used to predict the specific binding mode and affinity of this compound within the target's binding site.[10][11]

Protocol: Site-Specific Molecular Docking

  • Receptor and Ligand Preparation:

    • Download the 3D structure of the prioritized target protein from the PDB.

    • Prepare the protein structure as detailed in the reverse docking protocol.[12]

    • Prepare the 3D structure of this compound.

  • Binding Site Definition:

    • Identify the binding pocket, either from a co-crystallized ligand or from literature evidence.

    • Define a grid box that encompasses the binding site to constrain the docking search space.

  • Docking and Scoring:

    • Execute the docking simulation to generate a series of possible binding poses.

    • Rank the poses based on the scoring function of the docking program.

  • Interaction Analysis:

    • Visualize the top-ranked pose using molecular graphics software (e.g., PyMOL, Chimera).

    • Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and the protein.

G cluster_0 Molecular Docking Workflow Protein Preparation Protein Preparation Binding Site Definition Binding Site Definition Protein Preparation->Binding Site Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Binding Site Definition->Docking Simulation Pose Analysis & Scoring Pose Analysis & Scoring Docking Simulation->Pose Analysis & Scoring

Caption: A streamlined workflow for molecular docking analysis.

Pillar 3: Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[13][14] This model can then be used as a 3D query to screen large compound libraries for molecules with different chemical scaffolds but similar interaction capabilities.[10][15]

Protocol: Structure-Based Pharmacophore Modeling and Screening

  • Model Generation:

    • Based on the top-ranked docking pose of this compound, identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Generate a 3D pharmacophore model using software such as LigandScout or Phase.

  • Model Validation:

    • Validate the model by its ability to distinguish a set of known active compounds for the target from a set of known inactive (decoys).

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large virtual compound databases (e.g., ZINC, Chemspace) to identify novel molecules that fit the pharmacophoric hypothesis.[16]

Pillar 4: ADMET and Physicochemical Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for its potential as a drug candidate.[17]

Physicochemical Properties

These properties, often assessed using criteria like Lipinski's Rule of Five, are fundamental to a compound's drug-likeness.[17]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueOptimal Range for Oral Drugs
Molecular Weight ( g/mol )227.26< 500
LogP (Octanol/Water Partition Coefficient)~2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Polar Surface Area (Ų)49.33< 140
Rotatable Bonds3< 10

Note: Values are computationally predicted and require experimental confirmation.

In Silico ADMET Prediction

A variety of computational models are available to predict the ADMET profile of a molecule.[18][19]

Protocol: Web-Based ADMET Prediction

  • Tool Selection:

    • Utilize freely accessible web servers such as admetSAR or paid platforms like ADMET Predictor.[20][21]

  • Compound Submission:

    • Input the SMILES string of this compound into the selected platform.

  • Profile Analysis:

    • Evaluate key predicted ADMET endpoints, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Susceptibility to metabolism by Cytochrome P450 enzymes.

      • Excretion: Predicted clearance mechanisms.

      • Toxicity: Potential for Ames mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Table 2: Predicted ADMET Profile for this compound

ParameterPredictionImplication
Human Intestinal AbsorptionHighFavorable for oral bioavailability.
Blood-Brain Barrier PermeationLikely PermeablePotential for CNS activity or side effects.
CYP450 2D6 InhibitionPossiblePotential for drug-drug interactions.
AMES MutagenicityUnlikelyLow risk of mutagenicity.
hERG InhibitionLow RiskLow risk of cardiotoxicity.

Disclaimer: These are computational predictions that necessitate experimental validation.

Synthesis of Findings and Hypothesis Generation

The final, crucial step is to integrate the data from all four pillars to formulate a coherent and testable hypothesis regarding the bioactivity of this compound.

  • Target Hypothesis: Based on target fishing and reverse docking, a primary and a set of secondary targets can be proposed for experimental validation.

  • Mechanism of Action Hypothesis: Molecular docking provides a detailed 3D model of the predicted binding mode, which can inform site-directed mutagenesis studies or guide the design of analogs.

  • Lead Generation Strategy: Pharmacophore-based virtual screening can yield a set of structurally diverse compounds for initial in vitro testing.

  • Drug Development Potential: The ADMET and physicochemical profiling provides an early-stage assessment of the compound's drug-like properties and potential liabilities.

This integrated analysis facilitates a data-driven decision on the most promising therapeutic avenues to pursue for this compound and its derivatives.

References

  • Vertex AI Search. (n.d.). Virtual screening - Wikipedia.
  • MDPI. (n.d.). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods.
  • Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
  • Chem-space.com. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends.
  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • ResearchGate. (n.d.). Virtual Screening Techniques in Drug Discovery: Review and Recent Applications | Request PDF.
  • Unknown. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267.
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?
  • NVIDIA. (n.d.). What is Virtual Screening?
  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ADMET-AI. (n.d.). ADMET-AI.
  • arXiv. (2025, May 6). Quantum QSAR for drug discovery.
  • ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.
  • National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • ResearchGate. (n.d.). Databases for collecting the targets of drugs and natural products.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • National Institutes of Health. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • admetSAR. (n.d.). admetSAR.
  • Unknown. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.
  • National Institutes of Health. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Unknown. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model.
  • BigOmics Analytics. (2024, November 8). Top Pharmacogenomics Databases for Drug Discovery.
  • Unknown. (n.d.). Drug Target Identification & Validation.
  • TTD. (n.d.). Therapeutic Target Database: TTD.
  • PubMed Central. (2024, April 3). GETdb: A comprehensive database for genetic and evolutionary features of drug targets.
  • MDPI. (n.d.). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm.
  • PubChemLite. (n.d.). 4-(benzyloxy)-n-hydroxybenzamide (C14H13NO3).
  • Chemdiv. (n.d.). Compound N-[4-(benzyloxy)phenyl]benzamide.
  • Unknown. (2017, September 19). A Quick Introduction to Graphviz.
  • YouTube. (2023, February 24). Graphviz workflow 1.
  • Graphviz. (n.d.). Graphviz.
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • YouTube. (2025, February 25). ES114 Graphviz.
  • PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • PubMed. (2023, December 5). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(Benzyloxy)benzamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of this and similar chemical entities. This document moves beyond a standard protocol, offering insights into the rationale behind experimental design and the interpretation of thermal data, grounded in established scientific principles.

Introduction: The Significance of Thermal Analysis for this compound

This compound, with the chemical formula C₁₄H₁₃NO₂, is an organic compound featuring a benzamide core structure linked to a benzyl group via an ether linkage.[1][2] This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Understanding its thermal stability is paramount for applications in drug development, including formulation, storage, and manufacturing, where exposure to heat can impact the compound's integrity, purity, and efficacy.

Thermogravimetric analysis (TGA) is an essential technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For a compound like this compound, TGA provides critical information about its thermal stability, decomposition pathways, and the presence of any volatile components. This guide will walk through the process of conducting a TGA experiment on this compound, from experimental design to data interpretation.

Experimental Protocol: A Self-Validating System for TGA

The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure the generation of accurate and reproducible data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration should be performed for both mass and temperature. Mass calibration is typically done using standard weights, while temperature calibration is achieved using materials with known Curie points or melting points, such as indium, tin, and zinc.

Sample Preparation
  • Sample Purity: The this compound sample should be of high purity to avoid the influence of impurities on the TGA curve.

  • Sample Mass: A sample mass of 5-10 mg is recommended. This is a sufficient amount to be representative of the bulk material while minimizing thermal gradients within the sample.

  • Sample Form: The sample should be in a powdered form to ensure uniform heat distribution.

TGA Experimental Parameters
ParameterRecommended ValueRationale
Heating Rate 10 °C/minA heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.
Temperature Range Ambient to 600 °CThis range is selected based on the expected thermal stability of aromatic amides, which typically decompose at temperatures above 300 °C.[4] Extending the analysis to 600 °C ensures the complete decomposition of the sample.
Atmosphere Nitrogen (Inert)An inert atmosphere of nitrogen is crucial to study the inherent thermal decomposition of the material without the influence of oxidative processes.
Gas Flow Rate 50 mL/minA consistent flow of nitrogen purges the furnace of any evolved gases, preventing secondary reactions and ensuring a clean baseline.
Crucible Type Alumina or PlatinumAlumina or platinum crucibles are recommended due to their inertness and high-temperature stability.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_data Data Processing start Start: High Purity this compound powder Grind to a fine powder start->powder weigh Weigh 5-10 mg in an alumina crucible powder->weigh load Load sample into TGA weigh->load instrument Calibrated TGA Instrument params Set Parameters: - Heating Rate: 10 °C/min - Temp Range: Ambient to 600 °C - Atmosphere: N2 at 50 mL/min instrument->params params->load run Initiate TGA run load->run record Record Mass vs. Temperature run->record plot Plot TGA and DTG curves record->plot analyze Analyze thermal events: - Onset Temperature (Tonset) - Peak Decomposition Temperature (Tpeak) - Mass Loss (%) plot->analyze end end analyze->end End: Thermal Stability Report

Caption: Experimental workflow for the TGA of this compound.

Predicted Thermal Behavior and Data Interpretation

Expected TGA and DTG Curves

The TGA curve for this compound is expected to show a single, significant mass loss step corresponding to its decomposition. The derivative thermogravimetric (DTG) curve, which represents the rate of mass change, will show a corresponding peak at the temperature of the maximum decomposition rate.

Table 2: Predicted TGA Data for this compound

Thermal EventOnset Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Mass Loss (%)
Decomposition~300 - 350~350 - 400~100
Mechanistic Interpretation of Decomposition

The decomposition of this compound likely initiates with the cleavage of the weakest bond in the molecule. The benzyl ether linkage (C-O bond) is a probable site for initial fragmentation. The decomposition could proceed through a multi-step process involving the cleavage of the ether bond, followed by the breakdown of the benzamide structure.

Decomposition_Pathway cluster_fragments Initial Fragmentation Products cluster_final Further Decomposition Products compound This compound C₁₄H₁₃NO₂ frag1 Benzyl Radical C₇H₇• compound->frag1 Ether bond cleavage frag2 4-Oxybenzamide Radical C₇H₆NO₂• compound->frag2 Ether bond cleavage prod1 Toluene frag1->prod1 prod2 CO, NH₃, etc. frag2->prod2 prod3 Char Residue frag2->prod3

Sources

An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available scientific literature indicates that the single-crystal X-ray structure of 4-(Benzyloxy)benzamide has not yet been reported. This guide is therefore presented as a proactive, field-proven framework for a researcher, scientist, or drug development professional aiming to elucidate this structure. By leveraging established methodologies and data from structurally analogous compounds, this document provides a robust roadmap for the synthesis, crystallization, and crystallographic analysis of the title compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of the benzyloxy group offers a strategic point for modification, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The benzamide moiety is a common pharmacophore known to participate in key hydrogen bonding interactions with biological targets. Elucidating the precise three-dimensional arrangement of this molecule through X-ray crystallography is paramount for understanding its structure-activity relationship (SAR), optimizing its design for enhanced target affinity, and ensuring intellectual property novelty. This guide provides the necessary theoretical and practical foundation to achieve this goal.

Synthesis and Characterization

The synthesis of this compound is a well-established procedure, typically involving the benzylation of a 4-hydroxybenzamide precursor or the amidation of a 4-(benzyloxy)benzoic acid derivative. The following protocol outlines a reliable synthetic route.

Synthetic Protocol

A common and effective method for the synthesis of this compound involves the reaction of 4-hydroxybenzamide with benzyl bromide in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-hydroxybenzamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: DMF or acetone are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 4-hydroxybenzamide, activating it for nucleophilic attack on benzyl bromide.

  • Purification: Recrystallization is a crucial step to ensure high purity of the compound, which is essential for successful single crystal growth.

Single Crystal Growth: The Gateway to X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are proven methods for the crystallization of small organic molecules like this compound.

Crystallization Protocols

Protocol 1: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

Protocol 2: Vapor Diffusion

  • Inner Vial: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent") in a small, open vial.

  • Outer Vial: Place this inner vial inside a larger, sealed vial containing a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

  • Diffusion: The anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.

Protocol 3: Cooling Crystallization

  • Hot Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room can also be attempted.

Diagram of the Crystallization Workflow:

G cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion cooling Cooling Crystallization solvent_screening->cooling single_crystal single_crystal slow_evaporation->single_crystal Obtain Single Crystal vapor_diffusion->single_crystal Obtain Single Crystal cooling->single_crystal Obtain Single Crystal

Caption: Workflow for obtaining single crystals of this compound.

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Workflow

Step 1: Crystal Mounting

  • A single crystal of suitable size and quality is mounted on a goniometer head.

Step 2: Data Collection

  • The crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern is recorded on a detector.

Step 3: Data Processing

  • The raw diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.

Step 4: Structure Solution and Refinement

  • The phase problem is solved to obtain an initial electron density map.

  • An initial model of the molecule is built into the electron density.

  • The model is refined against the experimental data to improve the fit and obtain the final crystal structure.

Diagram of the X-ray Crystallography Workflow:

G single_crystal Single Crystal data_collection X-ray Data Collection single_crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Predicted Structural Features of this compound

Based on the crystal structures of analogous compounds, such as 4-(Benzyloxy)benzaldehyde[1] and other benzamide derivatives, we can predict several key structural features for this compound.

Molecular Conformation
  • Planarity: The benzamide portion of the molecule is expected to be relatively planar.

  • Torsion Angles: The dihedral angle between the two phenyl rings will be a key conformational feature. In 4-(benzyloxy)benzaldehyde, this angle is relatively small, suggesting a near-planar conformation is possible[1]. However, crystal packing forces can significantly influence this torsion angle.

Intermolecular Interactions
  • Hydrogen Bonding: The amide group is a strong hydrogen bond donor (-NH₂) and acceptor (C=O). It is highly probable that the crystal structure will feature intermolecular N-H···O hydrogen bonds, forming common motifs such as dimers or chains.

  • π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will likely play a role in the crystal packing.

Crystallographic Parameters

The following table presents the crystallographic data for the closely related compound, 4-(Benzyloxy)benzaldehyde, which can serve as a preliminary reference.

Parameter4-(Benzyloxy)benzaldehyde[1]
Chemical FormulaC₁₄H₁₂O₂
Molecular Weight212.24
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)11.4772 (11)
b (Å)12.9996 (12)
c (Å)7.2032 (6)
V (ų)1074.71 (17)
Z4

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and actionable framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully obtain and analyze the crystal structure of this important medicinal chemistry scaffold. The predicted structural features, based on analogous compounds, offer valuable insights into what can be expected from the final structure, aiding in both the experimental process and the subsequent interpretation of the results. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate the design of novel therapeutic agents.

References

  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)benzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, three-step protocol for the synthesis of 4-(benzyloxy)benzamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde via a Williamson ether synthesis, followed by oxidation of the resulting aldehyde to a carboxylic acid, and culminating in the amidation to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and characterization data to ensure reproducible and reliable results.

Introduction

This compound serves as a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the benzamide moiety, a common feature in many approved drugs, coupled with the versatile benzyloxy protecting group, makes it an attractive starting material for the development of novel therapeutic agents. The protocol detailed herein provides a reliable and scalable method for the preparation of this compound from readily available starting materials.

The synthetic strategy is based on a robust three-step sequence:

  • Protection of the phenolic hydroxyl group: The synthesis begins with the benzylation of 4-hydroxybenzaldehyde using benzyl bromide under basic conditions. This reaction proceeds via a Williamson ether synthesis, a classic and efficient method for forming ethers.

  • Oxidation of the aldehyde: The resulting 4-(benzyloxy)benzaldehyde is then oxidized to the corresponding carboxylic acid, 4-(benzyloxy)benzoic acid. This transformation is a critical step to set up the subsequent amidation.

  • Amidation of the carboxylic acid: The final step involves the conversion of the carboxylic acid to the primary amide, this compound.

This application note provides a step-by-step guide for each of these transformations, including detailed information on reagents, reaction conditions, purification procedures, and analytical characterization of the final product.

Overall Synthetic Scheme

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate1 4-(Benzyloxy)benzaldehyde Start->Intermediate1 Step 1: Williamson Ether Synthesis (BnBr, K2CO3, Acetone) Intermediate2 4-(Benzyloxy)benzoic Acid Intermediate1->Intermediate2 Step 2: Oxidation (KMnO4, NaOH/H2O) FinalProduct This compound Intermediate2->FinalProduct Step 3: Amidation (SOCl2, then NH4OH)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventGradeSupplier
4-Hydroxybenzaldehyde≥98%Sigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (anhydrous)≥99%Sigma-Aldrich
AcetoneACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Potassium permanganate≥99%Sigma-Aldrich
Sodium hydroxide≥97%Sigma-Aldrich
Hydrochloric acid (concentrated)ACS gradeFisher Scientific
Thionyl chloride≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Ammonium hydroxide (28-30%)ACS gradeFisher Scientific
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde

This step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde as a benzyl ether using the Williamson ether synthesis.[1]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (11.7 mL, 98.3 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The starting material (4-hydroxybenzaldehyde) has a lower Rf than the product.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in ethyl acetate (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Recrystallize the crude solid from ethanol to yield 4-(benzyloxy)benzaldehyde as a white crystalline solid.

Expected Yield: 85-95%

Characterization of 4-(Benzyloxy)benzaldehyde:

  • Appearance: White crystalline solid.

  • Melting Point: 71-74 °C.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, -CHO), 7.84 (d, J = 8.8 Hz, 2H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 7.08 (d, J = 8.8 Hz, 2H, Ar-H), 5.14 (s, 2H, -OCH₂Ph).

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.8, 163.8, 136.0, 131.9, 130.3, 128.7, 128.3, 127.5, 115.3, 70.2.

Step 2: Synthesis of 4-(Benzyloxy)benzoic Acid

This protocol describes the oxidation of the aldehyde functional group of 4-(benzyloxy)benzaldehyde to a carboxylic acid using potassium permanganate as the oxidizing agent.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (10.0 g, 47.1 mmol) in a mixture of acetone (100 mL) and water (50 mL).

  • In a separate beaker, prepare a solution of potassium permanganate (9.0 g, 56.9 mmol) in water (100 mL).

  • Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise over 1 hour, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and the brown precipitate turns into a lighter-colored solid.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide, and wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrates and remove the acetone using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate will form.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-(benzyloxy)benzoic acid.

Expected Yield: 80-90%

Characterization of 4-(Benzyloxy)benzoic Acid:

  • Appearance: White solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.7 (s, 1H, -COOH), 7.93 (d, J = 8.8 Hz, 2H, Ar-H), 7.47-7.33 (m, 5H, Ar-H), 7.11 (d, J = 8.8 Hz, 2H, Ar-H), 5.19 (s, 2H, -OCH₂Ph).[2]

Step 3: Synthesis of this compound

The final step is the amidation of 4-(benzyloxy)benzoic acid. This is achieved by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with ammonia.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-(benzyloxy)benzoic acid (5.0 g, 21.9 mmol) and dichloromethane (DCM, 50 mL).

  • Slowly add thionyl chloride (2.4 mL, 32.9 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the acid chloride is formed.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide (28-30%, 15 mL) dropwise to the stirred solution. A white precipitate will form immediately.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Add water (50 mL) to the reaction mixture and separate the organic layer.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white solid.

Expected Yield: 70-80%

Product Characterization: this compound

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.

  • Appearance: White to off-white solid.

  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆):

    • δ 7.90-7.80 (m, 2H, Ar-H ortho to C=O)

    • δ 7.50-7.30 (m, 5H, Ph-H of benzyl group)

    • δ 7.20 (br s, 1H, -NH)

    • δ 7.05-6.95 (m, 2H, Ar-H ortho to OCH₂)

    • δ 5.15 (s, 2H, -OCH₂Ph)

    • δ 7.80 (br s, 1H, -NH)

  • ¹³C NMR (Predicted, 101 MHz, DMSO-d₆):

    • δ 167.0 (C=O)

    • δ 161.0 (C-O)

    • δ 137.0 (quaternary C of benzyl group)

    • δ 130.0 (Ar-C ortho to C=O)

    • δ 128.5 (Ar-C of benzyl group)

    • δ 128.0 (Ar-C of benzyl group)

    • δ 127.5 (Ar-C of benzyl group)

    • δ 126.0 (quaternary C)

    • δ 114.5 (Ar-C ortho to OCH₂)

    • δ 69.5 (-OCH₂Ph)

  • FT-IR (KBr, cm⁻¹):

    • ~3350 and ~3170 (N-H stretching of primary amide)

    • ~3030 (aromatic C-H stretching)

    • ~2920 (aliphatic C-H stretching)

    • ~1640 (C=O stretching, Amide I band)

    • ~1600, 1580, 1500 (aromatic C=C stretching)

    • ~1250 (asymmetric C-O-C stretching)

    • ~1020 (symmetric C-O-C stretching)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 227.

    • Major fragments expected at m/z = 210 ([M-NH₃]⁺), 121 ([C₇H₅NO]⁺), 108 ([C₇H₈O]⁺), and 91 ([C₇H₇]⁺, tropylium ion).

Safety Precautions

  • Benzyl bromide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with appropriate PPE.

  • The amidation reaction with ammonium hydroxide is exothermic and should be performed with cooling.

Troubleshooting

ProblemPossible CauseSolution
Step 1: Incomplete reaction Insufficient heating or reaction time. Inactive potassium carbonate.Ensure adequate reflux and extend the reaction time. Use freshly dried potassium carbonate.
Step 2: Low yield of carboxylic acid Incomplete oxidation. Over-oxidation leading to ring cleavage.Ensure dropwise addition of KMnO₄ at low temperature. Do not allow the reaction to become too exothermic.
Step 3: Low yield of amide Incomplete formation of acid chloride. Hydrolysis of the acid chloride.Ensure complete reaction with thionyl chloride. Use anhydrous solvents and reagents for the amidation step.
Product is impure Inadequate purification.Repeat the recrystallization step. Consider column chromatography if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the three-step synthesis of this compound. By following the outlined procedures and paying close attention to the experimental details and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

Sources

Application Notes & Protocols: 4-(Benzyloxy)benzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-(Benzyloxy)benzamide

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. This compound emerges as a pre-eminent building block due to its trifecta of strategic advantages: a readily cleavable protecting group, a modifiable amide functionality, and a core phenyl ring that is a common feature in a multitude of biologically active molecules.

Its structure features a robust benzamide moiety, a known pharmacophore in many drug classes, and a phenolic oxygen masked by a benzyl ether. The benzyl group serves as an ideal protecting group for the phenol, being stable to a wide range of reaction conditions while allowing for selective deprotection, typically under mild catalytic hydrogenation.[1][2] This dual functionality permits chemists to perform selective modifications at the amide nitrogen or the aromatic ring before unmasking the phenol for subsequent elaboration. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and process development.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 56442-43-4[3]
Molecular Formula C₁₄H₁₃NO₂[3]
Molecular Weight 227.26 g/mol [3]
Appearance White to off-white solid
Melting Point 169-170 °C
Storage 2-8 °C, desiccate[3]

Core Synthetic Transformations & Protocols

The utility of this compound is best illustrated through its key chemical transformations. These reactions unlock the potential of the scaffold for further diversification.

Diagram: Key Reactive Sites of this compound

G mol A Amide Nitrogen (N-H) Site for alkylation, acylation A->mol B Amide Carbonyl (C=O) Site for reduction, thionation B->mol C Benzyl Ether (C-O) Cleavage reveals phenol C->mol

Caption: Strategic reactive sites on the this compound scaffold.

Deprotection: Unveiling the Phenolic Core

The most fundamental and critical reaction of this compound is the cleavage of the benzyl ether to yield 4-hydroxybenzamide. This transformation is pivotal as the resulting phenolic hydroxyl group is a key hydrogen bond donor/acceptor in many protein-ligand interactions and serves as a handle for further functionalization, such as ether or ester formation.

Causality & Mechanistic Insight: Catalytic transfer hydrogenolysis is the method of choice for this deprotection.[1] The reaction proceeds by the oxidative addition of the C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis, which releases the deprotected phenol and toluene as the sole byproduct. This method is exceptionally clean and high-yielding, and its mild conditions preserve most other functional groups. Alternative methods, such as using strong acids (e.g., HBr, BBr₃) or photolytic cleavage, exist but are often limited by harsh conditions or functional group incompatibility.[2][4]

G start Dissolve this compound in Ethanol/THF catalyst Add 10% Pd/C catalyst start->catalyst purge Purge vessel with H₂ gas (balloon or Parr shaker) catalyst->purge react Stir at RT for 4-16h purge->react monitor Monitor by TLC for consumption of starting material react->monitor filter Filter through Celite to remove Pd/C monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product Obtain 4-Hydroxybenzamide as a white solid concentrate->product

Caption: Workflow for the hydrogenolytic deprotection of this compound.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Ethanol (or THF/Methanol mixture)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Reactor Setup: To a round-bottom flask or a hydrogenation vessel, add this compound and a suitable solvent (e.g., ethanol, approx. 0.1 M concentration). Stir until fully dissolved.

    • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

    • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure) or place the vessel in a Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen three times.

    • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 4-16 hours).

    • Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting white solid is typically of high purity (>95%) and can often be used without further purification. If needed, recrystallization from hot water or an ethanol/water mixture can be performed.[5]

N-Alkylation: Diversification at the Amide Nitrogen

Direct modification of the amide nitrogen is a cornerstone of medicinal chemistry for tuning pharmacokinetic and pharmacodynamic properties. N-alkylation of this compound allows for the introduction of a vast array of substituents while the phenol remains protected.

Causality & Mechanistic Insight: The reaction typically proceeds via an SN2 mechanism.[6] A base is required to deprotonate the amide nitrogen, generating a nucleophilic amidate anion that subsequently attacks the alkylating agent (e.g., an alkyl halide). The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective. The choice of solvent can influence the N- versus O-alkylation selectivity, with polar aprotic solvents like THF or DMF generally favoring the desired N-alkylation.[7] More recently, sustainable "borrowing hydrogen" or "hydrogen autotransfer" methods using alcohols as alkylating agents with cobalt or manganese catalysts have been developed, offering a greener, more atom-economical alternative.[7][8]

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl Bromide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Reactor Setup: To a dry, three-necked flask under an inert atmosphere (Argon), add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Deprotonation: Carefully add the NaH dispersion portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

    • Alkylation: Add the benzyl bromide dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure N-alkylated product.

Application in the Synthesis of Marketed Drugs & Advanced Intermediates

The this compound scaffold is not merely of academic interest; it is a key precursor to high-value pharmaceutical agents, most notably in the field of oncology.

Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (e.g., in BRCA-mutated cancers).[9][10] Several approved PARP inhibitors, including Olaparib and Veliparib , feature a benzamide moiety as a critical pharmacophore that binds to the nicotinamide pocket of the PARP enzyme.[11][12][13] The synthesis of these complex molecules often relies on intermediates derived from 4-hydroxybenzamide, which is efficiently prepared from this compound.

The general strategy involves using the protected this compound or its deprotected counterpart, 4-hydroxybenzamide, as an anchor to build the rest of the inhibitor scaffold.

G start This compound deprotect Step 1: Deprotection (H₂, Pd/C) start->deprotect intermediate 4-Hydroxybenzamide deprotect->intermediate couple Step 2: Coupling (e.g., Mitsunobu or SₙAr) intermediate->couple cyclize Step 3: Cyclization & Final Modifications couple->cyclize scaffold Advanced Scaffold (e.g., Phthalazinone precursor) scaffold->couple parpi PARP Inhibitor (e.g., Olaparib) cyclize->parpi

Caption: Generalized synthetic pathway to PARP inhibitors utilizing the 4-hydroxybenzamide core.

This modular approach, enabled by the strategic use of the benzyl protecting group, allows for the late-stage introduction of the key benzamide pharmacophore, streamlining the synthesis of these life-saving medicines.[14] For example, derivatives of Olaparib have been synthesized using solid-phase techniques where the amine precursor is coupled to a benzoic acid derivative.[15]

Other Therapeutic Areas

Beyond PARP inhibitors, the this compound scaffold is a valuable starting point for a range of other biologically active molecules:

  • PARP10 Inhibitors: Derivatives have been identified as potent and selective inhibitors of the mono-ADP-ribosyltransferase PARP10, which is involved in DNA repair and cellular signaling.[16][17][18]

  • Neuroprotective Agents: Novel benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents for treating ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[19]

  • Anticonvulsants: The benzamide moiety is a known feature in various anticonvulsant agents.[20][21]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its pre-installed, selectively cleavable protecting group allows for precise and strategic chemical modifications at the amide functionality. This unique combination of features has cemented its role as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of targeted cancer therapies like PARP inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full synthetic potential of this powerful molecule.

References

  • Application Note: Synthesis and Optimiz
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • This compound. MySkinRecipes.
  • 4-Hydroxybenzamide synthesis. ChemicalBook.
  • Application Notes and Protocols: 4-Benzoylbenzamide as a Versatile Building Block in Organic Synthesis. Benchchem.
  • 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. UTMB Research Experts.
  • RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. PubMed.
  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters.
  • Optimizing reaction conditions for N-alkyl
  • Derivatives of 4-(benzyloxy)benzamides. HETEROCYCLIC AGENTS...
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives.
  • Benzyl Protection. Common Organic Chemistry.
  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF.
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - PubMed Central.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC - NIH.
  • Olaparib Synthetic Routes. MedKoo Biosciences.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Radiosynthesis of 3 H- and 14 C-labeled Veliparib. PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH.
  • Deprotection of benzyl groups. | Download Scientific Diagram.
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
  • Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cycliz
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. PubMed.

Sources

Application of 4-(Benzyloxy)benzamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(Benzyloxy)benzamide Scaffold

In the landscape of medicinal chemistry, the this compound core structure has emerged as a privileged scaffold. Its inherent chemical features—a planar benzamide moiety capable of crucial hydrogen bonding interactions, and a flexible benzyloxy group that can be modified to explore various binding pockets—provide a versatile platform for the design of novel therapeutic agents. This guide offers an in-depth exploration of the medicinal chemistry applications of this compound, detailing its synthesis, mechanisms of action in different therapeutic areas, and providing robust protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

PART 1: Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound involves the benzylation of 4-hydroxybenzamide. This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on benzyl bromide.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxybenzamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ice

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzamide (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5-2.0 equivalents) to the solution. Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • Dry the product under vacuum to obtain the final compound.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 2: Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, including those involved in neurodegenerative diseases, inflammatory conditions, and cancer.

Neuroprotection: Targeting the PSD95-nNOS Interaction in Ischemic Stroke

In the context of ischemic stroke, excessive activation of N-methyl-D-aspartate receptors (NMDARs) leads to a cascade of neurotoxic events. A key interaction in this pathway is the coupling of neuronal nitric oxide synthase (nNOS) to the NMDAR complex via the scaffolding protein postsynaptic density-95 (PSD-95)[1][2][3]. This interaction facilitates excitotoxicity. Derivatives of this compound have been identified as potent inhibitors of the PSD95-nNOS protein-protein interaction, offering a promising neuroprotective strategy[4].

Signaling Pathway: PSD95-nNOS Interaction in Ischemic Stroke

PSD95_nNOS_Pathway cluster_stroke Ischemic Stroke cluster_neuron Neuron cluster_inhibitor Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PSD95 PSD95 PSD95->NMDAR Binds nNOS nNOS PSD95->nNOS Binds NO_production ↑ NO Production nNOS->NO_production Ca_influx->nNOS Activates Neurotoxicity Neurotoxicity NO_production->Neurotoxicity Benzyloxybenzamide This compound Derivative Benzyloxybenzamide->PSD95 Inhibits Interaction with nNOS

Caption: PSD95-nNOS signaling in ischemic stroke and the point of intervention for this compound derivatives.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound derivatives to protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons (rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • L-glutamic acid

  • Test compounds (this compound derivatives)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or LDH assay kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 1-2 hours.

  • Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 25-100 µM, to be optimized for the specific cell culture system)[5][6].

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: Measure cell viability using a chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the vehicle-treated control and the glutamate-only treated control. Determine the EC₅₀ value for active compounds.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PSD95-nNOS Interaction

This protocol verifies the mechanism of action by determining if the this compound derivatives disrupt the interaction between PSD95 and nNOS in a cellular context.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against PSD-95 for immunoprecipitation

  • Antibody against nNOS for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cultured neurons with the test compound for a specified period. Lyse the cells with ice-cold lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-PSD-95 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-nNOS antibody to detect the co-immunoprecipitated nNOS. An input control should be run to show the total amount of nNOS in the lysate.

Anti-Inflammatory Effects: Modulation of TSLP Signaling in Atopic Dermatitis

Thymic stromal lymphopoietin (TSLP) is a key cytokine in the pathogenesis of atopic dermatitis (AD), driving type 2 inflammation. Benzyloxy benzylamide derivatives have been shown to inhibit TSLP signaling, presenting a potential therapeutic avenue for AD[7].

Signaling Pathway: TSLP Signaling in Keratinocytes

TSLP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Keratinocyte) cluster_inhibitor Therapeutic Intervention TSLP TSLP TSLPR TSLPR TSLP->TSLPR Binds IL7Ra IL-7Rα TSLPR->IL7Ra Dimerizes with JAK2 JAK2 TSLPR->JAK2 Activates JAK1 JAK1 IL7Ra->JAK1 Activates STAT5 STAT5 JAK1->STAT5 JAK2->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Inflammatory_Mediators ↑ Inflammatory Mediators (e.g., CCL17, IL-1β) pSTAT5->Inflammatory_Mediators Upregulates Benzyloxybenzamide This compound Derivative Benzyloxybenzamide->TSLPR Inhibits Dimerization

Caption: TSLP signaling pathway in keratinocytes and the inhibitory action of this compound derivatives.

Protocol 4: TSLP-Induced Inflammatory Mediator Expression in HaCaT Cells

This protocol measures the ability of this compound derivatives to inhibit the expression of TSLP-induced pro-inflammatory mediators in human keratinocytes (HaCaT cell line).

Materials:

  • HaCaT cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant human TSLP

  • Test compounds

  • RNA extraction kit

  • qRT-PCR reagents and primers for TSLP, CCL17, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TSLP, CCL17, or IL-1β

Procedure:

  • Cell Culture: Seed HaCaT cells in 24-well plates and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • TSLP Stimulation: Stimulate the cells with an optimal concentration of recombinant human TSLP (e.g., 10-50 ng/mL) for 24 hours.

  • RNA Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of TSLP, CCL17, and IL-1β using qRT-PCR. Normalize the expression to a housekeeping gene.

  • Protein Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted TSLP, CCL17, or IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TSLP-induced gene or protein expression for each compound concentration. Determine the IC₅₀ values for active compounds.

Anticancer Applications

The this compound scaffold has shown promise in the development of anticancer agents targeting various mechanisms, including the androgen receptor (AR) in prostate cancer and lysine-specific demethylase 1 (LSD1), an epigenetic modifier implicated in several cancers.

Derivatives of this compound have been developed as antagonists of the androgen receptor, a key driver of prostate cancer progression. These compounds compete with endogenous androgens for binding to the AR, thereby inhibiting its transcriptional activity.

Signaling Pathway: Androgen Receptor Antagonism

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Benzyloxybenzamide This compound Antagonist Benzyloxybenzamide->AR Competitively Binds & Inhibits Translocation

Caption: Mechanism of androgen receptor antagonism by this compound derivatives.

Protocol 5: Androgen Receptor Reporter Gene Assay

This assay measures the ability of this compound derivatives to antagonize androgen-induced reporter gene expression in prostate cancer cells.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or 22Rv1)

  • Reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene

  • Transfection reagent

  • Androgen agonist (e.g., dihydrotestosterone, DHT)

  • Test compounds

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection: Seed prostate cancer cells in 96-well plates. Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound and Agonist Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (e.g., 1-10 nM).

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration. Determine the IC₅₀ values for active compounds.

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in various cancers and represents a promising therapeutic target. 4-(Benzyloxy)phenoxypiperidine derivatives, which incorporate the 4-(benzyloxy) moiety, have been identified as reversible inhibitors of LSD1[8].

Protocol 6: In Vitro LSD1 Inhibition Assay

This protocol describes a common method to determine the IC₅₀ value of a potential LSD1 inhibitor using a commercially available kit or a well-established horseradish peroxidase (HRP)-coupled assay.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable HRP substrate)

  • Test compounds

  • Assay buffer

  • 96-well black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well black plate, add the recombinant LSD1 enzyme to each well, followed by the test compounds. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the demethylation reaction by adding the LSD1 substrate and the HRP/Amplex Red mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percentage of LSD1 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.

PART 3: Structure-Activity Relationship (SAR) and Data Summary

The following table summarizes the reported biological activities of representative this compound derivatives in various assays. This data provides a foundation for understanding the structure-activity relationships of this scaffold.

Compound ID/Class Therapeutic Target Assay IC₅₀/EC₅₀ Reference
Benzyloxy benzamide derivative (Compound 29/LY836)PSD95-nNOSNeuroprotection (glutamate-induced)Not specified as IC₅₀, but showed improved neuroprotective activity[2]
Benzyloxy benzylamide derivative (Compound 14o)TSLP SignalingCCL17 and IL-1β mRNA expression in HaCaT cellsPotent inhibition observed[7]
N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12)Androgen ReceptorAR antagonistic activity0.47 µM[6][9][10][11]
4-(4-benzyloxy)phenoxypiperidine derivative (Compound 10d)LSD1In vitro LSD1 inhibition4 µM[8]

Conclusion

The this compound scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics across multiple disease areas. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this versatile chemical class.

References

  • Ace Therapeutics. (n.d.). Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke. Retrieved from [Link]

  • Zhong, J., Sharma, J., Raju, R., et al. (2014). A high-confidence reaction map of the TSLP signaling pathway. ResearchGate. Retrieved from [Link]

  • Zhong, J., Sharma, J., Raju, R., et al. (2014). TSLP signaling pathway map: A platform for analysis of TSLP-mediated signaling. Database, 2014, bau007. Retrieved from [Link]

  • Zhou, L., Li, F., Xu, H., et al. (2014). Interaction of nNOS with PSD-95 negatively controls regenerative repair after stroke. The Journal of Neuroscience, 34(40), 13535-13548. Retrieved from [Link]

  • Al-Snafi, A. E. (2018). TSLP signalling pathways through JAK1 and JAK2. ResearchGate. Retrieved from [Link]

  • Golebski, K., et al. (2021). Schematic representation of TSLP and IL-7 signaling mechanisms by their respective receptor heterodimerization upon cytokine binding. ResearchGate. Retrieved from [Link]

  • Zhong, J., Sharma, J., Raju, R., et al. (2014). TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling. Database (Oxford), 2014, bau007. Retrieved from [Link]

  • Zhou, L., Li, F., Xu, H., et al. (2014). Interaction of nNOS with PSD-95 negatively controls regenerative repair after stroke. The Journal of Neuroscience, 34(40), 13535-13548. Retrieved from [Link]

  • Chai, E. J., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2538-2555. Retrieved from [Link]

  • Zhou, L., et al. (2010). Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95. Nature Medicine, 16(12), 1439-1443. Retrieved from [Link]

  • The IC87201 (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries. (2021). ProQuest. Retrieved from [Link]

  • Schematic representation of the signaling pathways on androgen receptor... (n.d.). ResearchGate. Retrieved from [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate. Retrieved from [Link]

  • Disrupting TSLP–TSLP receptor interactions via putative small molecule inhibitors yields a novel and efficient treatment option for atopic diseases. (2024). EMBO Molecular Medicine. Retrieved from [Link]

  • The Role of Androgen Receptor and Antiandrogen Therapy in Breast Cancer: A Scoping Review. (2023). MDPI. Retrieved from [Link]

  • The androgen-androgen receptor signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Ohtsu, Y., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(11), 918-922. Retrieved from [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 344-351. Retrieved from [Link]

  • Discovery of N‑(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. (2022). Figshare. Retrieved from [Link]

  • Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. (2021). MDPI. Retrieved from [Link]

  • Chai, E. J., et al. (2022). Discovery of N‑(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. ACS Publications. Retrieved from [Link]

  • Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. (2025). PubMed. Retrieved from [Link]

  • Chai, E. J., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. Retrieved from [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Thirty chemically diverse compounds with their IC 50 values in brackets used as training set in 3D-QSAR Discovery Studio/Pharmacophore generation. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. Retrieved from [Link]

  • IC 50 values of LSD1 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. (2008). PMC. Retrieved from [Link]

  • Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). Semantic Scholar. Retrieved from [Link]

  • Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant IC50 values of compounds 4(a-f). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. (2025). ResearchGate. Retrieved from [Link]

Sources

Experimental procedure for the N-alkylation of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: N-Alkylation of 4-(Benzyloxy)benzamide

Abstract

The N-alkylation of primary amides is a cornerstone transformation in synthetic organic chemistry, providing access to a diverse array of secondary amides that are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive guide to the N-alkylation of this compound, a common building block in medicinal chemistry. We will explore the fundamental reaction mechanisms, present a detailed, field-proven protocol using the classical sodium hydride/alkyl halide method, and discuss modern catalytic alternatives. This guide is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and reproducibility.

Introduction: The Significance of N-Alkylation

Amide N-alkylation is a critical tool for modulating the physicochemical properties of molecules. By introducing alkyl groups onto the amide nitrogen, chemists can fine-tune parameters such as solubility, metabolic stability, receptor-binding affinity, and membrane permeability. The starting material, this compound, incorporates a benzamide core, a ubiquitous pharmacophore, and a versatile benzyl protecting group, making it an ideal substrate for demonstrating this pivotal reaction.

While traditional methods often rely on stoichiometric bases and alkyl halides, modern approaches are shifting towards more sustainable, atom-economical catalytic systems that utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms.[1][2][3] This guide will primarily focus on the robust and widely understood protocol involving deprotonation with sodium hydride followed by an SN2 reaction, while also providing insight into these greener alternatives.

Mechanistic Underpinnings: Activating the Amide Bond

The nitrogen atom of a primary amide is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group.[4] Therefore, direct alkylation with an alkyl halide is inefficient. The key to successful N-alkylation lies in enhancing the nucleophilicity of the amide nitrogen.

This is typically achieved by deprotonation with a strong, non-nucleophilic base, such as sodium hydride (NaH).[4] As illustrated below, NaH removes the acidic amide proton to generate a highly nucleophilic sodium amidate intermediate. This intermediate then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a primary or secondary alkyl halide to form the desired N-alkylated product.[5][6]

  • Step 1: Deprotonation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the proton from the amide nitrogen to form a sodium amidate salt and hydrogen gas (H₂).

  • Step 2: Nucleophilic Attack (SN2): The resulting amidate anion, now a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form the new N-C bond.

The choice of solvent is critical; polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred as they solvate the cation (Na⁺) without interfering with the nucleophile, thereby favoring the N-alkylation pathway over potential O-alkylation.[1][4]

Core Protocol: N-Methylation of this compound

This section provides a detailed, step-by-step procedure for the N-methylation of this compound using sodium hydride and methyl iodide.

Critical Safety Considerations: Handling Sodium Hydride

Sodium Hydride (NaH) is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas, which is highly flammable and can ignite spontaneously.[7][8] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[1][7]

  • Handling: NaH is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoric risk.[7][8] Handle only in a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7][10]

  • Quenching: Never add water directly to a large excess of NaH.[11] Unreacted NaH must be quenched carefully by the slow, dropwise addition of a proton source like isopropanol or ethanol before aqueous workup.

  • Fire: In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS. [8][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Standard Supplier-
Sodium Hydride (NaH)60% dispersion in oilStandard SupplierStore under inert gas.
Methyl Iodide (MeI)>99%, stabilizedStandard SupplierToxic and volatile. Handle in fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard SupplierUse from a freshly opened bottle or dried over a suitable agent.
Anhydrous HexanesACS GradeStandard SupplierFor washing NaH.
Saturated NH₄Cl (aq.)-Lab PreparedFor quenching.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl aq.)-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier-
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Experimental Procedure
  • Preparation of Sodium Hydride:

    • In a chemical fume hood, weigh 1.2 equivalents of 60% NaH dispersion into an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

    • Add anhydrous hexanes (approx. 5 mL per gram of dispersion) via syringe. Stir the suspension for 5 minutes.

    • Stop stirring and allow the grey NaH powder to settle. Carefully remove the supernatant containing the mineral oil using a syringe or cannula. Repeat this washing step twice.[7]

    • Briefly dry the NaH powder under a stream of nitrogen to remove residual hexanes.

  • Reaction Setup:

    • To the flask containing the washed NaH, add anhydrous THF (to make a ~0.2 M solution with respect to the starting material) via syringe.

    • Cool the suspension to 0 °C using an ice-water bath.

    • In a separate flask, dissolve 1.0 equivalent of this compound in anhydrous THF.

    • Slowly add the this compound solution to the stirred NaH suspension at 0 °C via a syringe or dropping funnel over 15-20 minutes. Effervescence (H₂ evolution) should be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Alkylation:

    • Add 1.1 equivalents of methyl iodide dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.[1]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-methyl-4-(benzyloxy)benzamide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naH 1. Weigh NaH (60% disp.) into dry flask under N₂ wash_naH 2. Wash NaH with anhydrous hexanes (3x) prep_naH->wash_naH dry_naH 3. Dry NaH under N₂ stream wash_naH->dry_naH add_thf 4. Add anhydrous THF and cool to 0 °C dry_naH->add_thf add_amide 5. Add this compound solution slowly at 0 °C add_thf->add_amide deprotonate 6. Stir for 30 min at 0 °C (Deprotonation) add_amide->deprotonate add_MeI 7. Add Methyl Iodide dropwise at 0 °C deprotonate->add_MeI react_rt 8. Warm to RT, stir 2-4h Monitor by TLC add_MeI->react_rt quench 9. Cool to 0 °C and quench with sat. NH₄Cl react_rt->quench extract 10. Extract with EtOAc quench->extract wash 11. Wash with H₂O, Brine extract->wash dry_conc 12. Dry (Na₂SO₄) and concentrate wash->dry_conc purify 13. Purify by Column Chromatography dry_conc->purify

Caption: Workflow for the N-methylation of this compound.

Alternative & Sustainable Methodologies

While effective, the use of stoichiometric sodium hydride and alkyl halides has poor atom economy and generates significant salt waste.[1] Modern catalysis offers greener alternatives.

Catalytic N-Alkylation with Alcohols

A leading sustainable method involves the N-alkylation of amides using alcohols as the alkylating agents, catalyzed by transition metals like cobalt, palladium, or manganese.[1][3][13][14] This process, often termed a "borrowing hydrogen" reaction, proceeds through a catalytic cycle:

  • The metal catalyst dehydrogenates the alcohol to form an aldehyde.

  • The amide condenses with the aldehyde to form an N-acylimine intermediate.

  • The metal-hydride species, formed in the first step, hydrogenates the imine to yield the N-alkylated amide and regenerates the catalyst, with water as the only byproduct.[3]

A representative protocol using a cobalt nanoparticle catalyst is summarized below.[1][3][15]

ParameterCondition
Substrates Benzamide (0.5 mmol), Benzyl alcohol (0.55 mmol)
Catalyst Co-L5@C-800 (60 mg, 1.9 mol% Co)
Base Potassium hydroxide (KOH) (0.3 mmol)
Solvent Toluene (3 mL)
Atmosphere Argon
Temperature 130 °C
Time 24 hours
Yield Up to 99%

This method avoids hazardous reagents and halide waste, representing a significant advancement in green chemistry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NaH (exposed to moisture).2. Insufficiently dry solvent or glassware.3. Reaction temperature is too low.1. Use fresh NaH from a sealed container.2. Ensure all equipment is oven-dried and solvent is anhydrous.[1]3. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C).
O-Alkylation Byproduct The amidate anion has two nucleophilic sites (N and O). This is less common with NaH in THF but can occur.1. Ensure a polar aprotic solvent (THF, DMF) is used.[1]2. Use a counter-ion that associates more strongly with the oxygen (e.g., using KHMDS as a base).
Di-alkylation Observed The mono-alkylated product can be deprotonated and react again, especially with a large excess of base and alkylating agent.1. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.).2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1]
Difficult Purification Co-elution of starting material and product; presence of acidic byproducts.1. Optimize the reaction to drive it to completion.2. During workup, include a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.[1]

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2025, September). Proposed reaction mechanism for the N-alkylation of amides. ResearchGate. [Link]

  • Ramesh, R., & Anandaraj, P. (2025, October). Mechanism of N-alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Lian, Z., et al. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central (PMC). [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Hayakawa, I., et al. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Bartleby.com. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Beddoe, R. H. (2020, November 23). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. [Link]

  • ResearchGate. (n.d.). N-alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. [Link]

  • ResearchGate. (n.d.). N-alkylation of benzamides/sulfonamides with primary alcohols via BH methods. [Link]

  • ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Identification and Characterization of 4-(Benzyloxy)benzamide and its Analogs as PARP10 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays centered on 4-(Benzyloxy)benzamide, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10). We present a multi-tiered screening cascade, beginning with robust biochemical assays for primary screening and hit validation, followed by a cell-based assay to confirm target engagement and cellular potency. The protocols are designed to be adaptable for large-scale library screening and structure-activity relationship (SAR) studies, providing the technical foundation to discover novel therapeutic agents targeting mono-ADP-ribosylation.

Introduction: Targeting Mono-ADP-Ribosylation with this compound

ADP-ribosylation is a critical post-translational modification where ADP-ribosyltransferases (ARTs) transfer ADP-ribose from NAD+ onto target proteins, regulating numerous cellular processes.[1] The Poly(ADP-ribose) Polymerase (PARP) superfamily are the primary enzymes responsible for this modification in humans. While the most studied members, PARP1 and PARP2, catalyze poly-ADP-ribosylation and are validated targets in oncology, a distinct subset of the family, including PARP10 (also known as ARTD10), exclusively catalyzes mono-ADP-ribosylation (MARylation).[2][3]

PARP10 is implicated in diverse signaling events, including DNA damage repair and NF-κB signaling.[2][4] Its dysregulation is linked to various disease states, making it an attractive therapeutic target. The compound this compound has been identified as a potent and selective inhibitor of PARP10, with a reported IC50 of 230 nM.[2][4] Its ability to rescue cells from PARP10-induced cell death demonstrates its cell permeability and on-target activity, establishing it as an invaluable chemical probe and a foundational scaffold for the development of new inhibitors.[1][4]

This guide details a comprehensive HTS workflow designed to identify and characterize novel PARP10 inhibitors, using this compound as a reference compound. We describe two orthogonal biochemical assays suitable for primary screening and a secondary cell-based assay for assessing physiological efficacy.

Section 1: The HTS Cascade for Inhibitor Discovery

A successful screening campaign relies on a logical progression of assays to identify true hits and eliminate false positives. We propose a three-stage cascade that moves from a high-throughput primary screen to more physiologically relevant secondary and tertiary assays.

HTS_Cascade cluster_0 Screening Funnel lib Compound Library (>100,000 Compounds) primary Primary Screen AlphaScreen Assay (Single Concentration) lib->primary Identify initial 'hits' dose Dose-Response Confirmation (IC50 Determination) primary->dose Confirm activity & potency ortho Orthogonal Assay Fluorescence Polarization (Confirms Binding Mode) dose->ortho Eliminate false positives cell Cell-Based Assay Target Engagement & Potency (EC50 Determination) ortho->cell Assess cellular activity hit Validated Hits (SAR Studies) cell->hit Select leads

Caption: Proposed HTS cascade for the discovery of PARP10 inhibitors.

Section 2: Primary Biochemical Screen: AlphaScreen Assay

For the primary screen, a homogenous, bead-based proximity assay like AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is ideal due to its high sensitivity, robustness, and amenability to miniaturization in 384- and 1536-well formats.[5][6]

Principle of the PARP10 AlphaScreen Assay

The assay measures the MARylation of a biotinylated histone substrate by the PARP10 enzyme.[7] Streptavidin-coated Donor beads bind to the biotinylated histone, while an antibody specific for mono-ADP-ribose (MAR), conjugated to an Acceptor bead, recognizes the product of the enzymatic reaction. When the Donor and Acceptor beads are brought into proximity (<200 nm) by the MARylated substrate, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[8][9] Inhibitors of PARP10, such as this compound, prevent substrate modification, thus reducing the signal.

AlphaScreen_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) PARP10_active PARP10 (Active) MAR_Histone MAR-Histone-Biotin PARP10_active->MAR_Histone NAD NAD+ NAD->MAR_Histone Histone_Biotin Biotin-Histone Histone_Biotin->MAR_Histone Donor Streptavidin Donor Bead MAR_Histone->Donor binds biotin Acceptor Anti-MAR Acceptor Bead MAR_Histone->Acceptor binds MAR Donor->Acceptor <200nm Proximity Light_Out Signal (520-620 nm) Donor->Light_Out Energy Transfer Light_In Excitation (680 nm) Light_In->Donor PARP10_inhibited PARP10 (Inactive) No_Reaction No Reaction Inhibitor This compound Inhibitor->PARP10_inhibited Histone_Biotin2 Biotin-Histone Donor2 Streptavidin Donor Bead Acceptor2 Anti-MAR Acceptor Bead No_Signal No Signal

Caption: Principle of the PARP10 AlphaScreen Assay.

Protocol: 384-Well AlphaScreen Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.005% Tween-20. Rationale: This buffer composition ensures optimal enzyme activity and stability while minimizing non-specific interactions.
  • PARP10 Enzyme: Recombinant human PARP10, diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.
  • Substrate/Cofactor Mix: Biotinylated Histone H3 and NAD+ diluted to 4X final concentration (e.g., 400 nM and 40 µM, respectively) in Assay Buffer.
  • Test Compounds: this compound (positive control) and other test compounds serially diluted in 100% DMSO, then diluted to 4X final concentration in Assay Buffer (final DMSO concentration ≤ 1%).
  • Detection Mix: Streptavidin-Donor and Anti-MAR-Acceptor beads diluted in the dark to 2X final concentration (e.g., 20 µg/mL each) in Assay Buffer.

2. Assay Procedure:

  • Add 5 µL of Test Compound solution or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
  • Add 10 µL of Substrate/Cofactor Mix to all wells.
  • Initiate the reaction by adding 5 µL of the 2X PARP10 Enzyme solution to all wells except the negative control (add 5 µL of Assay Buffer instead).
  • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature. Rationale: This incubation period allows for sufficient product formation to be in the linear range of the assay.
  • Add 10 µL of Detection Mix to all wells under subdued light.
  • Seal the plate with an opaque seal, protect from light, and incubate for 60 minutes at room temperature to allow for bead binding.
  • Read the plate on an AlphaScreen-capable plate reader.

3. Data Analysis:

  • Percent Inhibition (%) = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100
  • Signal_Max: Signal from vehicle (DMSO) control wells (0% inhibition).
  • Signal_Min: Signal from wells with a high concentration of this compound or no enzyme (100% inhibition).
  • Plot Percent Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
  • Assay Quality: Calculate the Z' factor for each plate: Z' = 1 - (3*(SD_Max + SD_Min)) / |Mean_Max - Mean_Min|. A Z' factor > 0.5 indicates an excellent and robust assay.

Section 3: Orthogonal Biochemical Screen: Fluorescence Polarization Assay

To eliminate false positives from the primary screen (e.g., compounds that interfere with the AlphaScreen beads or signal) and to confirm a direct competitive binding mechanism, a Fluorescence Polarization (FP) assay is an excellent orthogonal choice.[10][11]

Principle of the PARP10 FP Competition Assay

This assay relies on the principle that the rate of molecular rotation in solution is dependent on molecular size.[12] A small, fluorescently-labeled molecule (tracer) designed to bind to the PARP10 active site will tumble rapidly, resulting in low polarization of emitted light. Upon binding to the much larger PARP10 enzyme, the complex tumbles more slowly, leading to a high polarization signal.[10] Unlabeled competitor compounds, like this compound, will displace the tracer from the enzyme's active site, causing the tracer to tumble freely again and resulting in a decrease in the FP signal.

Protocol: 384-Well FP Assay

1. Reagent Preparation:

  • FP Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100. Rationale: A slightly different buffer system helps ensure that hits are not buffer-dependent artifacts.
  • PARP10 Enzyme: Diluted to 1.5X final concentration (e.g., 30 nM) in FP Buffer.
  • FP Tracer: A fluorescently-labeled small molecule PARP10 binder, diluted to 1.5X final concentration (e.g., 15 nM) in FP Buffer.
  • Test Compounds: Serially diluted in DMSO, then diluted to 3X final concentration in FP Buffer.

2. Assay Procedure:

  • Add 10 µL of Test Compound solution or vehicle control to the wells of a black, low-volume 384-well plate.
  • Add 10 µL of PARP10 Enzyme solution to each well.
  • Add 10 µL of FP Tracer solution to each well.
  • Mix gently by orbital shaking for 30 seconds.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Read the plate using a plate reader equipped with appropriate polarization filters (e.g., 485 nm excitation, 535 nm emission).

3. Data Analysis:

  • The instrument reports polarization in millipolarization units (mP).
  • Calculate percent inhibition/displacement and determine IC50 values as described for the AlphaScreen assay.

Section 4: Cell-Based Assay: PARP10-Induced Viability Rescue

A critical step in hit validation is to determine if a compound can engage its target in a cellular environment. The observation that PARP10 overexpression can induce cell death provides the basis for a robust cell-based assay.[1][4]

Principle and Workflow

In this assay, a suitable human cell line (e.g., HeLa or U2OS) is engineered to overexpress PARP10. This overexpression is cytotoxic. Cell-permeable compounds that inhibit PARP10's enzymatic activity will block this cytotoxicity and rescue cell viability.[1] Viability is quantified using a luminescent ATP-based reagent (e.g., CellTiter-Glo®), where the light output is directly proportional to the number of viable cells.[13]

Cell_Assay_Workflow step1 1. Seed Cells (e.g., HeLa) in 384-well plates step2 2. Transfect Cells with PARP10 expression vector step1->step2 step3 3. Add Compounds (Dose-response) step2->step3 step4 4. Incubate (e.g., 48 hours) step3->step4 step5 5. Add Viability Reagent (e.g., CellTiter-Glo®) step4->step5 step6 6. Measure Luminescence (Signal ∝ Viable Cells) step5->step6

Caption: Workflow for the cell-based PARP10 viability rescue assay.

Protocol: 384-Well Viability Rescue Assay

1. Day 1: Cell Seeding

  • Trypsinize and count HeLa cells.
  • Seed 2,000 cells per well in 40 µL of complete medium (DMEM + 10% FBS) into white, clear-bottom 384-well plates.
  • Incubate overnight (37°C, 5% CO2).

2. Day 2: Transfection and Compound Treatment

  • Prepare transfection complexes using a suitable reagent (e.g., Lipofectamine) and a plasmid encoding human PARP10. As a control, use an empty vector.
  • Add 10 µL of the transfection complex to each well.
  • Prepare 6X final concentrations of test compounds in complete medium.
  • Immediately after transfection, add 10 µL of the compound dilutions to the appropriate wells.
  • Incubate for 48 hours (37°C, 5% CO2).

3. Day 4: Viability Measurement

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add 30 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read luminescence on a plate reader.

4. Data Analysis:

  • Percent Rescue (%) = ((Signal_Compound - Signal_PARP10) / (Signal_Vector - Signal_PARP10)) * 100
  • Signal_Vector: Signal from cells transfected with empty vector (100% viability).
  • Signal_PARP10: Signal from cells transfected with PARP10 and treated with vehicle (basal viability).
  • Plot Percent Rescue against compound concentration to determine the EC50 value.

Data Summary

Assay TypePrincipleFormatReadoutKey ParameterPurpose in Cascade
AlphaScreen Proximity-based, enzymatic384/1536-wellLuminescenceIC50Primary Screen: High-throughput identification of inhibitors.
Fluorescence Pol. Competitive Binding384-wellPolarization (mP)IC50Orthogonal Screen: Hit confirmation, eliminates false positives.
Viability Rescue Cell-based, functional384-wellLuminescenceEC50Secondary Screen: Confirms cell permeability and target engagement.

Conclusion

The suite of assays described in this application note provides a robust and comprehensive framework for the high-throughput discovery and characterization of inhibitors targeting PARP10. By employing a cascade that begins with a sensitive biochemical screen (AlphaScreen), followed by an orthogonal binding assay (Fluorescence Polarization), and culminating in a functional cell-based assay, researchers can confidently identify and validate potent and cell-active molecules. Using this compound as a benchmark positive control ensures the fidelity and performance of each assay, paving the way for the development of the next generation of therapeutics targeting mono-ADP-ribosylation pathways.

References

  • Title: Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Source: PubMed, Analytical Biochemistry. URL: [Link]

  • Title: A high-throughput (HT) fluorescent polarization (FP) assay to detect allosteric PARP-1 inhibitors. Source: ResearchGate, from Targeting PARP-1 Allosteric Regulation Offers Therapeutic Potential against Cancer. URL: [Link]

  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Source: UTMB Research Experts, European Journal of Medicinal Chemistry. URL: [Link]

  • Title: PARP1 Homogenous Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Source: PubMed, European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: Oncotarget. URL: [Link]

  • Title: HTS discovery of PARP1-HPF1 complex inhibitors in cancer. Source: PubMed, SLAS Discovery. URL: [Link]

  • Title: Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Source: PubMed Central (PMC). URL: [Link]

  • Title: Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Source: The Francis Crick Institute. URL: [Link]

  • Title: 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Source: OuluREPO, University of Oulu. URL: [Link]

  • Title: 4-(Phenoxy) and 4-(Benzyloxy)benzamides As Potent and Selective Inhibitors of Mono-Adp-ribosyltransferase PARP10/ARTD10. Source: AMiner. URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Source: PubMed, Methods in Molecular Biology. URL: [Link]

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Source: PubMed. URL: [Link]

  • Title: 4-Benzyloxy- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Source: Diamond Light Source Publications. URL: [Link]

  • Title: High-Throughput Fluorescence Polarization Assay to Identify Inhibitors of Cbl(TKB)–protein Tyrosine Kinase Interactions. Source: Amanote Research, from Analytical Biochemistry. URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: RayBiotech. URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: The use of AlphaScreen technology in HTS: Current status. Source: ResearchGate. URL: [Link]

  • Title: AlphaScreen. Source: BMG LABTECH. URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PubMed Central (PMC). URL: [Link]

  • Title: High-Throughput Screening: today's biochemical and cell-based approaches. Source: PubMed, Drug Discovery Today. URL: [Link]

  • Title: A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A. Source: National Institutes of Health (NIH). URL: [Link]

Sources

Introduction: The Emergence of 4-(Benzyloxy)benzamide as a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of 4-(Benzyloxy)benzamide in the development of next-generation kinase inhibitors for researchers, scientists, and drug development professionals.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] This process regulates a vast array of cellular functions, including growth, proliferation, differentiation, and apoptosis.[2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1][4] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[5]

Within the vast chemical space of kinase inhibitors, the benzamide moiety has emerged as a common and effective scaffold.[6][7] Its ability to form key interactions within the ATP-binding site of kinases makes it a valuable starting point for inhibitor design. This guide focuses on a specific and increasingly significant derivative: this compound. This scaffold offers a unique combination of structural rigidity and synthetic tractability, providing a versatile platform for the development of potent and selective kinase inhibitors. We will explore the scientific rationale behind its use, delve into structure-activity relationships, and provide detailed protocols for its synthesis and biological evaluation.

Scientific Rationale and Mechanism of Action

The majority of kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation of downstream targets.[3][7] Kinase inhibitors are often classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket.[3][5]

The this compound scaffold is particularly well-suited for the design of ATP-competitive inhibitors. The benzamide portion can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine ring of ATP. The benzyloxy group can then be directed towards other regions of the ATP-binding site, such as the hydrophobic pocket or the solvent-exposed region, where modifications can be made to enhance potency and selectivity.

Conceptual Binding Mode of a this compound-based Inhibitor

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Ribose Pocket Ribose Pocket Benzamide Benzamide Benzamide->Hinge Region H-Bonds Benzyloxy Benzyloxy Benzyloxy->Hydrophobic Pocket Hydrophobic Interactions

Caption: Potential binding mode of a this compound inhibitor.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective kinase inhibitors from a given scaffold is an iterative process guided by structure-activity relationship (SAR) studies.[8][9] SAR involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For the this compound scaffold, key areas for modification include the benzamide ring, the benzyloxy moiety, and the potential for introducing linkers to explore additional binding interactions.[5][10]

Modification AreaExample ModificationRationalePotential Impact on Activity
Benzamide Ring Introduction of substituents (e.g., halogens, methyl groups)To probe for additional interactions and modulate electronic properties.Can significantly enhance potency. For example, 3-halogenated and 3-trifluoromethylated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors.[6]
Benzyloxy Group Substitution on the phenyl ring (e.g., methoxy, halo groups)To improve interactions with the hydrophobic pocket and enhance selectivity.Introduction of a 2-halo- or 2-methoxy-benzyloxy group can maintain potent CK2 inhibitory activity while increasing antiproliferative effects.[9]
Linker Insertion Insertion of a flexible linker (e.g., aminomethyl) between the benzamide and another moietyTo access allosteric pockets and overcome resistance mutations.The use of a 4-(aminomethyl)benzamide as a flexible linker can lead to a favorable geometry that bypasses bulky residues, such as in the T315I-mutant of Abl kinase.[5]

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common approach involves the amidation of a carboxylic acid or the reaction of an amine with a suitable acylating agent.

Workflow for the Synthesis of this compound Derivatives

A Starting Material (e.g., 4-hydroxybenzoic acid) B Protection of Hydroxyl Group (e.g., with benzyl bromide) A->B C Activation of Carboxylic Acid (e.g., to acyl chloride) B->C D Amidation (Reaction with an amine) C->D E Final Product (this compound derivative) D->E F Purification (e.g., Chromatography) E->F A Compound Preparation (Serial Dilution) C Incubation with Inhibitor A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiation of Reaction (Addition of ATP) C->D E Reaction Incubation D->E F Detection of Activity (e.g., Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Sources

Application Notes & Protocols: Quantification of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, validated analytical method for the quantitative determination of 4-(Benzyloxy)benzamide. The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) protocol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols for implementation, and a complete method validation framework based on the International Council for Harmonisation (ICH) guidelines.[1][2] Alternative analytical strategies and troubleshooting guidance are also discussed to ensure broad applicability and reliable implementation.

Introduction and Rationale

This compound is a chemical compound of interest in medicinal chemistry and materials science. As with any potential active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify its concentration in various samples is paramount for quality control, stability testing, pharmacokinetic studies, and formulation development.

The selection of an analytical method is driven by the physicochemical properties of the analyte. This compound possesses a benzamide core and a benzyloxy substituent, rendering it a moderately non-polar molecule with a strong chromophore, making it an ideal candidate for RP-HPLC with UV detection. This technique offers a balance of specificity, sensitivity, and cost-effectiveness, which is crucial in both research and industrial settings. This guide explains the causality behind the chosen parameters, ensuring the protocol is not just a series of steps but a scientifically grounded, self-validating system.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValue / DescriptionSignificance for Method Development
Chemical Structure Chemical Structure of this compoundThe presence of two aromatic rings and an amide group dictates its polarity and chromatographic behavior. The structure is non-ionizable under typical HPLC conditions.[4]
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol [5]Essential for preparing standard solutions of known molarity.
Appearance White crystalline solid or powder.Affects sample preparation; solids must be fully dissolved.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[6][7]Dictates the choice of diluent for standards and samples. Methanol and acetonitrile are excellent choices for RP-HPLC.
UV Absorbance Contains aromatic rings and a carbonyl group, which act as chromophores.[8] The expected λmax is in the UV range, likely between 230-280 nm.Enables sensitive detection using a UV spectrophotometer. The optimal wavelength must be experimentally determined.

Note: While specific quantitative solubility and UV absorbance data for this compound is not widely published, the properties of the parent compound, benzamide, and similar aromatic amides provide a strong basis for these characterizations.[6][9][10]

Primary Analytical Method: RP-HPLC-UV

Principle and Justification

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This compound, being moderately non-polar due to its benzyl and phenyl rings, will be retained on the C18 column. By carefully tuning the composition of the mobile phase, its elution can be controlled to achieve a sharp, symmetrical peak with a reproducible retention time, allowing for accurate quantification.

UV detection is selected due to the conjugated pi systems in the molecule's aromatic rings, which absorb UV light strongly.[8] This allows for sensitive and specific detection at the wavelength of maximum absorbance (λmax), minimizing interference from other components that may not absorb at that wavelength.

Instrumentation, Reagents, and Consumables
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-5 decimal places).

    • pH meter.

    • Sonicator.

    • Class A volumetric flasks and pipettes.

  • Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

  • Consumables:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).

Experimental Protocols

Workflow Overview

Quantification_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration & Conditioning MobilePhase->SystemEquilibration StandardPrep Standard Stock & Working Solutions SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Preparation (Dissolution & Filtration) Sequence Sequence Injection (Standards & Samples) SamplePrep->Sequence SystemEquilibration->SST SST->Sequence If Pass Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the quantification of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents for at least 15 minutes using sonication or helium sparging.

    • Rationale: Acetonitrile is chosen for its low UV cutoff and excellent elution strength for moderately polar compounds. Degassing is critical to prevent air bubbles from disrupting the pump flow and detector baseline.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

    • Working Standards: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Rationale: A high-concentration stock in a strong organic solvent ensures stability. Working standards are prepared in the mobile phase to ensure peak shape is not affected by solvent mismatch upon injection.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Dissolve the sample in a suitable volume of methanol or mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: Filtration removes particulate matter that could damage the HPLC column and interfere with the analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for retaining and separating moderately non-polar compounds.
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)This ratio should provide adequate retention and a reasonable run time. It can be adjusted based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time fluctuations.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Detection (UV) 254 nm (or experimentally determined λmax)254 nm is a common wavelength for aromatic compounds. A PDA detector should be used initially to find the true λmax for maximum sensitivity.
Run Time 10 minutesShould be sufficient for the analyte to elute and for the column to be ready for the next injection.
  • System Suitability Testing (SST):

    • Before running the sequence, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the precision and accuracy of the results.[11]

  • Data Analysis and Quantification:

    • Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.

    • The curve must have a coefficient of determination (r²) ≥ 0.999.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][12]

Validation Parameters and Logic

Validation_Logic cluster_Core Core Performance Characteristics cluster_Range Operational Boundaries Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method Specificity Specificity (Analyte vs. Interferences) Specificity->Method Linearity Linearity (Proportional Response) Range Range (Reliable Quantification Zone) Linearity->Range Range->Method Range->Accuracy Range->Precision LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantification) LOD->LOQ LOQ->Method LOQ->Range Robustness Robustness (Resilience to Small Changes) Robustness->Method

Sources

Application Notes & Protocols: 4-(Benzyloxy)benzamide as a Strategic Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the strategic use of 4-(Benzyloxy)benzamide as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. The benzyl ether functional group serves as a robust protecting group for the phenolic hydroxyl of 4-hydroxybenzamide, enabling selective modifications at other positions of the molecule, such as the amide nitrogen. We present validated, step-by-step protocols for the synthesis of the intermediate, a representative subsequent N-alkylation reaction, and the final deprotection step to yield a functionalized 4-hydroxybenzamide scaffold, a common motif in medicinal chemistry.[1] This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: The Strategic Importance of Protecting Groups in API Synthesis

In the multistep synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of protecting groups is fundamental.[] Many molecular scaffolds possess multiple reactive functional groups. To achieve the desired chemical transformation at a specific site, other reactive sites must be temporarily masked or "protected" to prevent unwanted side reactions. The choice of a protecting group is critical; it must be easy to install, stable under the desired reaction conditions, and straightforward to remove with high yield when its purpose is served.

4-Hydroxybenzamide is a valuable starting material in medicinal chemistry, as its phenolic hydroxyl and benzamide moieties are common features in bioactive compounds.[3][4] However, the nucleophilicity of both the phenolic oxygen and the amide nitrogen presents a challenge of chemoselectivity in many reactions, such as alkylation.[5] this compound addresses this challenge directly. By protecting the highly reactive phenolic hydroxyl group as a stable benzyl ether, the molecule is primed for selective functionalization at the amide nitrogen. The benzyl ether is exceptionally useful due to its stability across a wide range of reaction conditions and its susceptibility to clean, efficient removal via hydrogenolysis.[1][6]

This application note details a reliable three-stage workflow that demonstrates the power of this compound as a synthetic intermediate:

  • Protection: Synthesis of this compound from 4-hydroxybenzamide.

  • Functionalization: N-alkylation of the intermediate as a representative modification.

  • Deprotection: Removal of the benzyl group to reveal the final, functionalized 4-hydroxybenzamide core.

Synthesis of Intermediate: this compound

The synthesis of this compound is achieved via a classical Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 4-hydroxybenzamide is deprotonated by a suitable base to form a nucleophilic phenoxide ion, which then displaces a halide from an alkylating agent—in this case, benzyl bromide.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is chosen as a moderately strong base. It is effective at deprotonating the phenol (pKa ~10) but generally not strong enough to deprotonate the amide N-H (pKa ~17), thus ensuring selectivity for O-alkylation.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the reactants and, by solvating cations but not anions, enhances the nucleophilicity of the phenoxide.

  • Alkylating Agent: Benzyl bromide is a highly effective benzylating agent due to the good leaving group ability of bromide and the stability of the Sₙ2 transition state.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxybenzamide
  • Benzyl Bromide (Caution: Lachrymatory)
  • Potassium Carbonate (K₂CO₃), anhydrous
  • N,N-Dimethylformamide (DMF), anhydrous
  • Ethyl Acetate (EtOAc)
  • Deionized Water
  • Brine (saturated NaCl solution)
  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybenzamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of 4-hydroxybenzamide).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • A white precipitate of the product should form. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white crystalline solid.

ReagentMolar Eq.PurityNotes
4-Hydroxybenzamide1.0>98%Starting Material
Benzyl Bromide1.1>98%Alkylating Agent
Potassium Carbonate1.5AnhydrousBase
DMF-AnhydrousSolvent
Typical Yield: 85-95% After recrystallization

Application in API Synthesis: A Representative Workflow

With the phenolic hydroxyl group protected, the this compound intermediate can now undergo selective modification. N-alkylation of the amide is a common step in building more complex molecular architectures for drug discovery.[5][7] We will demonstrate this using a modern, catalytic "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, which is a green and atom-economical alternative to using alkyl halides.

Workflow Overview

The overall synthetic pathway from the intermediate to a final deprotected product is shown below. This three-step sequence highlights the strategic utility of the benzyl protecting group.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection SM 4-Hydroxybenzamide INT This compound (Intermediate) SM->INT Protocol 1: BnBr, K₂CO₃, DMF PROT_API N-Alkyl-4-(benzyloxy)benzamide INT->PROT_API Protocol 2: R-CH₂OH, Catalyst, Base API N-Alkyl-4-hydroxybenzamide (Final Product Core) PROT_API->API Protocol 3: H₂, Pd/C

Figure 1: Overall synthetic workflow.
Protocol 2: Catalytic N-Alkylation of this compound

This protocol utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst and a base. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then forms an imine with the amide. The catalyst, which holds onto the hydrogen atoms from the oxidation step, then reduces the imine to the final N-alkylated product, regenerating the catalyst in the process.[7]

Causality of Experimental Choices:

  • Catalyst: Cobalt nanoparticles supported on carbon (Co@C) are described as an effective and non-precious metal catalyst for this transformation.[7] Palladium and Nickel-based catalysts are also effective.[8][9]

  • Alkylating Agent: An alcohol (e.g., benzyl alcohol) is used as a green alkylating agent, with water being the only byproduct.

  • Base: A strong base like potassium hydroxide (KOH) is required to facilitate the catalytic cycle.[7]

  • Solvent & Atmosphere: The reaction is run in a high-boiling, non-protic solvent like toluene under an inert atmosphere to prevent oxidation of the catalyst and other side reactions.

Materials:

  • This compound (1.0 eq)

  • Benzyl Alcohol (or other primary alcohol, 1.1 eq)

  • Cobalt-on-Carbon Catalyst (e.g., Co-L5@C-800, ~2 mol% Co)[7]

  • Potassium Hydroxide (KOH, 0.6 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube or pressure vessel, add this compound (1.0 eq), the cobalt catalyst (~60 mg per 0.5 mmol substrate), and KOH (0.6 eq).

  • Seal the vessel and purge thoroughly with an inert gas (Argon is preferred).

  • Add anhydrous toluene (approx. 6 mL per mmol substrate) and the alcohol (1.1 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.

  • Maintain the reaction for 24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the solid catalyst and base.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkyl-4-(benzyloxy)benzamide.

G cluster_0 Catalytic Cycle alc R-CH₂OH ald R-CHO alc->ald cat [Cat] cath2 [Cat]-H₂ cat->cath2 1. Oxidation imine Imine intermediate ald->imine 2. Condensation amide Ar-CONH₂ amide->imine prod Ar-CONH-CH₂-R imine->prod water H₂O imine->water cath2->cat 3. Reduction G cluster_deprotection Deprotection Mechanism start Ar-O-CH₂-Ph product Ar-OH start->product Reductive Cleavage side_product CH₃-Ph (Toluene) start->side_product h2 H₂ (from NH₄HCO₂ on Zn) h2->product

Sources

Troubleshooting & Optimization

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Improving the Yield of 4-(Benzyloxy)benzamide Synthesis >

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through a Williamson ether synthesis, can stem from several factors.[1] This reaction involves the O-alkylation of 4-hydroxybenzamide with benzyl halide.[2] Here’s a breakdown of potential issues and their solutions:

  • Incomplete Deprotonation of 4-Hydroxybenzamide: The Williamson ether synthesis requires the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated, leading to a lower yield.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in at least stoichiometric amounts, and often in slight excess, to drive the deprotonation to completion.[3][4] The choice of base can also be critical. While weaker bases like K₂CO₃ can be effective, stronger bases like NaH may be necessary to achieve higher yields, especially if the reaction is sluggish.[3]

  • Poor Quality of Reagents or Solvents: The presence of moisture in the solvent or impurities in the reagents can significantly impact the reaction. Water can quench the strong base and hydrolyze the benzyl halide.

    • Solution: Use anhydrous solvents, such as dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3] Ensure your 4-hydroxybenzamide and benzyl halide are pure. If necessary, purify the starting materials before use.

  • Suboptimal Reaction Temperature and Time: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be slow and incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

    • Solution: The optimal temperature often depends on the specific base and solvent used. For reactions with K₂CO₃ in DMF, heating to around 100°C is common.[4] For reactions with NaH in DMF or THF, the initial deprotonation is often carried out at 0°C, followed by gradual warming to room temperature.[3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Solution: During the work-up, ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.[3] Washing with brine helps to remove residual water from the organic layer.[3] For purification, silica gel column chromatography is often effective.[4]

Q2: I am observing the formation of significant impurities alongside my desired product. What are these side products and how can I minimize them?

A2: The primary side reaction of concern is the N-alkylation of the amide nitrogen, leading to the formation of N-benzyl-4-(benzyloxy)benzamide. Another potential side reaction is the C-alkylation of the aromatic ring, though this is less common under typical Williamson ether synthesis conditions.

  • Competitive N-Alkylation: The amide nitrogen in 4-hydroxybenzamide also possesses nucleophilic character and can compete with the phenolic oxygen in reacting with the benzyl halide.[5]

    • Solution: Selectivity for O-alkylation is generally favored under basic conditions, which deprotonate the more acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide ion.[5] Using a strong base like sodium hydride can enhance the rate of O-alkylation.[3]

  • Hydrolysis of the Amide: If the reaction is carried out under strongly basic conditions with water present, hydrolysis of the amide group to a carboxylic acid can occur, especially at elevated temperatures.[6][7][8]

    • Solution: Ensure anhydrous reaction conditions to prevent amide hydrolysis.[3]

Q3: My reaction seems to have stalled and is not proceeding to completion. What steps can I take to resolve this?

A3: A stalled reaction can be due to several factors, including deactivated reagents or insufficient activation energy.

  • Deactivated Reagents: The benzyl halide can degrade over time, especially if exposed to light or moisture. The base, particularly sodium hydride, can also lose its activity if not stored properly.

    • Solution: Use fresh, high-quality reagents. It is good practice to test the activity of the base if it has been stored for a long time.

  • Insufficient Activation Energy: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: If monitoring indicates a stalled reaction at room temperature, gradually increasing the temperature may help to drive it to completion. However, be cautious of promoting side reactions at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-hydroxybenzamide with a suitable base, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide).[1][9]

Q2: What are the key reagents and their roles in this synthesis?

A2:

  • 4-Hydroxybenzamide: The starting material containing the phenolic hydroxyl group to be benzylated.[10]

  • Benzyl Halide (e.g., Benzyl Bromide): The source of the benzyl group. Benzyl bromide is often preferred due to the good leaving group ability of bromide.[3]

  • Base (e.g., Sodium Hydride, Potassium Carbonate): To deprotonate the hydroxyl group of 4-hydroxybenzamide, making it a potent nucleophile.[3][4]

  • Anhydrous Solvent (e.g., DMF, THF): To dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.[3]

Q3: What are the critical safety precautions to consider during this synthesis?

A3:

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[3]

  • Benzyl Bromide: Benzyl bromide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and wear appropriate PPE.

Q4: Can I use a different starting material to synthesize this compound?

A4: An alternative route involves the hydrolysis of 4-(benzyloxy)benzonitrile. The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions.[11] However, the direct benzylation of 4-hydroxybenzamide is generally more straightforward.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is adapted from standard Williamson ether synthesis procedures.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzamide (1.0 equivalent) and anhydrous DMF (5-10 mL per mmol of 4-hydroxybenzamide).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound using Potassium Carbonate

This protocol is a milder alternative to using sodium hydride.[4]

  • Preparation: In a round-bottom flask, combine 4-hydroxybenzamide (1.0 equivalent), potassium carbonate (1.5 equivalents), and benzyl bromide (1.0 equivalent) in dry DMF (10 mL per gram of 4-hydroxybenzamide).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like a hexane-toluene mixture or by column chromatography.[4]

Data Presentation

ParameterMethod 1 (NaH)Method 2 (K₂CO₃)
Base Sodium HydridePotassium Carbonate
Solvent Anhydrous DMF/THFDry DMF
Temperature 0 °C to Room Temp.100 °C
Typical Yield Generally HigherModerate to High
Safety Requires inert atmosphereMilder conditions

Visualizations

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 4-Hydroxybenzamide 4-Hydroxybenzamide Phenoxide_ion Phenoxide ion 4-Hydroxybenzamide->Phenoxide_ion + Base Base Base (e.g., NaH) Product This compound Phenoxide_ion->Product + Benzyl halide Benzyl_halide Benzyl halide

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine 4-hydroxybenzamide, base, and solvent Start->Reagents Deprotonation Deprotonation (if using NaH) Reagents->Deprotonation Alkylation Add Benzyl Halide Deprotonation->Alkylation Reaction Stir at appropriate temperature Alkylation->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart action_node action_node Low_Yield Low Yield? Check_Base Base strong enough and in excess? Low_Yield->Check_Base Check_Reagents Reagents/Solvents pure and dry? Check_Base->Check_Reagents Yes Action_Base Use stronger base or more equivalents Check_Base->Action_Base No Check_Conditions Reaction temp/time optimized? Check_Reagents->Check_Conditions Yes Action_Reagents Use fresh, anhydrous reagents/solvents Check_Reagents->Action_Reagents No Action_Conditions Optimize temperature and monitor by TLC Check_Conditions->Action_Conditions No

Caption: Troubleshooting flowchart for low yield issues.

References

  • Allen, A. D.
  • BYJU'S. Types of Amide Hydrolysis.
  • Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Visual Learners. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube.
  • BenchChem. (2025).
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • BenchChem. (2025).
  • ResearchGate. (2025). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF.
  • ResearchGate. (2025). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider SyntheticPages, SP836.
  • PrepChem.com.
  • National Center for Biotechnology Inform
  • Organic Syntheses Procedure. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide.
  • ResearchGate. (2022). Four step synthetic cycle for benzonitrile/benzamide synthesis.
  • MySkinRecipes. This compound.
  • National Center for Biotechnology Inform
  • Shang, X., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Kumar, S., Ambatwar, R., & Khatik, G. (2023).
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
  • CP Lab Safety. This compound, 95% Purity, C14H13NO2, 1 gram.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • National Institutes of Health. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors.
  • Sci-Hub. ChemInform Abstract: Reaction of O‐Benzyl‐ and 4,6‐O‐Benzylidene‐D‐gluco‐ and D‐galactopyranose Derivatives with Amide‐Stabilized Sulfur Ylides: Stereoselectivity and Reactivity.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(Benzyloxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support the successful optimization of your reaction conditions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmacologically active molecules. The most common and reliable synthetic routes commence from 4-(benzyloxy)benzoic acid and proceed via the activation of the carboxylic acid moiety followed by amidation. The two principal pathways discussed in this guide are:

  • The Acyl Chloride Pathway: A robust, two-step method involving the initial conversion of the carboxylic acid to a highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

  • Direct Coupling Pathway: A one-pot method employing a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly facilitate the amide bond formation between the carboxylic acid and an ammonia source.

Each method presents its own set of challenges and optimization parameters, which we will explore in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in this synthesis is a common issue that can typically be traced back to a few critical factors:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to the acyl chloride or the active ester intermediate is the crucial first step. If this activation is inefficient, the subsequent amidation will be sluggish and incomplete.

    • For the Acyl Chloride Pathway: Ensure your thionyl chloride or oxalyl chloride is fresh and has not been decomposed by atmospheric moisture. The reaction to form the acyl chloride often benefits from gentle heating (e.g., refluxing in an appropriate solvent) to drive it to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride from thionyl chloride.

    • For the Direct Coupling Pathway: The efficiency of coupling reagents like EDC can be hampered by the presence of water. It is imperative to use anhydrous solvents and reagents.

  • Hydrolysis of Reactive Intermediates: Acyl chlorides and activated esters are highly susceptible to hydrolysis. The presence of even trace amounts of water in the reaction mixture can convert these intermediates back to the unreactive 4-(benzyloxy)benzoic acid, thereby reducing the yield of the desired amide. All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Amidation Conditions: The reaction of the activated carboxylic acid with ammonia is a nucleophilic acyl substitution. The concentration of the ammonia source and the reaction temperature can significantly impact the reaction rate and overall yield.

    • Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.

    • For the reaction with the acyl chloride, the addition of the acyl chloride solution to a cold (0 °C) solution of ammonia can help to control the exothermicity of the reaction and minimize side reactions.

Question 2: I am observing a significant amount of unreacted 4-(benzyloxy)benzoic acid in my final product. What is the likely cause?

Answer: The presence of a substantial amount of the starting carboxylic acid in your product mixture strongly suggests that either the initial activation step was incomplete or the activated intermediate was hydrolyzed before it could react with ammonia.

  • Troubleshooting Steps:

    • Verify the Quality of Your Activating Agent: Use a fresh bottle of thionyl chloride, oxalyl chloride, or EDC.

    • Ensure Anhydrous Conditions: As detailed in the previous question, rigorously exclude water from your reaction system. Use freshly distilled or commercially available anhydrous solvents.

    • Optimize Activation Time and Temperature: For the acyl chloride formation, consider increasing the reflux time or ensuring the temperature is adequate for the complete conversion. You can monitor the progress of this step by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

    • Control the Rate of Addition: When adding the acyl chloride to the ammonia solution, a slow, dropwise addition is crucial. This prevents localized heating and potential side reactions, and ensures that the acyl chloride reacts with the ammonia rather than any trace moisture.

Question 3: My final product is contaminated with a byproduct that is difficult to remove. What are the likely side reactions?

Answer: Side reactions can lead to impurities that complicate purification. The most probable side products in this synthesis are:

  • 4-(Benzyloxy)benzoic anhydride: This can form if the acyl chloride intermediate reacts with a molecule of unreacted 4-(benzyloxy)benzoic acid or its carboxylate salt. This is more likely to occur if the amidation step is slow or if there is insufficient ammonia present. To minimize anhydride formation, ensure a rapid and efficient reaction with ammonia.

  • N-acylurea (in EDC couplings): When using EDC, the O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea byproduct. This rearrangement can be suppressed by the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt).

  • Troubleshooting Strategies:

    • For the Acyl Chloride Pathway: Ensure the complete conversion of the carboxylic acid to the acyl chloride before the addition of the ammonia source.

    • For the EDC Coupling Pathway: Include 1.0 to 1.2 equivalents of HOBt in your reaction mixture. The HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearranging to the N-acylurea.

    • Purification: Most of these byproducts can be effectively removed from the desired this compound through recrystallization, typically from ethanol or a mixture of ethanol and water. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.

Frequently Asked Questions (FAQs)

Q1: Which method is better for my synthesis: the acyl chloride pathway or the direct coupling pathway?

A1: The choice of method depends on several factors, including the scale of your reaction, the availability of reagents, and your tolerance for handling certain chemicals.

  • The acyl chloride pathway is often preferred for larger-scale syntheses due to the lower cost of thionyl chloride. It is a very robust and high-yielding method when performed correctly. However, it involves the handling of corrosive and moisture-sensitive reagents like thionyl chloride and the acyl chloride intermediate.

  • The direct coupling pathway with reagents like EDC is generally milder and more convenient as it is a one-pot procedure. This method is well-suited for smaller-scale syntheses and for substrates that may be sensitive to the harsher conditions of acyl chloride formation. However, coupling reagents can be more expensive, and the removal of byproducts like dicyclohexylurea (from DCC) can sometimes be challenging.

Q2: What is the role of a base, such as triethylamine or pyridine, in the reaction of an acyl chloride with an amine?

A2: In the reaction of an acyl chloride with a primary or secondary amine, one equivalent of hydrochloric acid (HCl) is produced as a byproduct. This HCl will react with the amine starting material to form an ammonium salt, which is no longer nucleophilic and thus cannot react with the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the generated HCl, thereby ensuring that the amine remains available to react with the acyl chloride. For the synthesis of a primary amide from ammonia, a large excess of ammonia is typically used, which also serves as the base to neutralize the HCl.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. You can spot the reaction mixture alongside your starting material (4-(benzyloxy)benzoic acid) on a TLC plate. The product, this compound, will have a different Rf value than the starting material. A suitable eluent system for this separation would be a mixture of hexanes and ethyl acetate (e.g., in a 1:1 or 2:1 ratio). The spots can be visualized under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and efficient method for purifying this compound on a laboratory scale.[1] Suitable solvents for recrystallization include ethanol or mixtures of ethanol and water.[1] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. If the product is an oil or if recrystallization fails to remove impurities, purification by column chromatography on silica gel is recommended.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This is a two-step procedure. The first step is the formation of 4-(benzyloxy)benzoyl chloride, which is then used in the second step without purification.

Step 1: Synthesis of 4-(Benzyloxy)benzoyl Chloride

  • Materials:

    • 4-(Benzyloxy)benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous toluene or DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(benzyloxy)benzoyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound

  • Materials:

    • Crude 4-(benzyloxy)benzoyl chloride from Step 1

    • Concentrated aqueous ammonia (large excess)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 4-(benzyloxy)benzoyl chloride in a minimal amount of anhydrous DCM or THF.

    • In a separate flask, cool a large excess of concentrated aqueous ammonia in an ice bath (0 °C).

    • Slowly add the solution of 4-(benzyloxy)benzoyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.[2]

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0 °C.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride.

    • Dry the crude product, and then purify by recrystallization from ethanol.[1]

Method 2: Synthesis via Direct EDC Coupling

This is a one-pot procedure.

  • Materials:

    • 4-(Benzyloxy)benzoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Ammonia source (e.g., ammonium chloride and a base like triethylamine, or a solution of ammonia in an organic solvent)

    • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the ammonia source to the reaction mixture. If using ammonium chloride, add it along with a base such as triethylamine (2.0-3.0 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

Parameter4-(Benzyloxy)benzoic acidThis compound
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₃NO₂
Molecular Weight 228.24 g/mol 227.26 g/mol
Appearance White to off-white solidWhite solid
Melting Point 189-192 °C[1]~165-168 °C (Predicted)

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • δ ~7.8 (d, 2H, Ar-H ortho to C=O)

    • δ ~7.3-7.5 (m, 5H, Ar-H of benzyl group)

    • δ ~7.0 (d, 2H, Ar-H ortho to OCH₂)

    • δ ~5.1 (s, 2H, OCH₂)

    • δ ~5.5-6.5 (br s, 2H, NH₂)

  • ¹³C NMR:

    • δ ~168 (C=O)

    • δ ~162 (Ar-C-O)

    • δ ~136 (Ar-C of benzyl group)

    • δ ~129-130 (Ar-CH)

    • δ ~127 (Ar-C-C=O)

    • δ ~115 (Ar-CH)

    • δ ~70 (OCH₂)

  • IR (cm⁻¹):

    • ~3400-3100 (N-H stretch)

    • ~1650 (C=O stretch, Amide I)

    • ~1600 (N-H bend, Amide II)

    • ~1250 (C-O stretch)

Visualizations

Experimental Workflow for Acyl Chloride Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start1 Suspend 4-(Benzyloxy)benzoic Acid in Anhydrous Solvent add_reagents Add cat. DMF and Thionyl Chloride start1->add_reagents reflux Reflux for 1-2 hours add_reagents->reflux cool_evap Cool and Evaporate Excess Reagents reflux->cool_evap acyl_chloride Crude 4-(Benzyloxy)benzoyl Chloride cool_evap->acyl_chloride dissolve Dissolve Acyl Chloride in Anhydrous Solvent acyl_chloride->dissolve add_dropwise Add Acyl Chloride Solution Dropwise to Ammonia dissolve->add_dropwise prep_ammonia Prepare Cold (0°C) Aqueous Ammonia prep_ammonia->add_dropwise stir Stir for 30 min at 0°C add_dropwise->stir filter_wash Filter and Wash with Cold Water stir->filter_wash dry_purify Dry and Purify filter_wash->dry_purify product This compound dry_purify->product

Caption: Workflow for the synthesis of this compound via the acyl chloride pathway.

Logical Relationship of Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_activation Incomplete Carboxylic Acid Activation low_yield->incomplete_activation hydrolysis Hydrolysis of Reactive Intermediate low_yield->hydrolysis poor_amidation Suboptimal Amidation Conditions low_yield->poor_amidation check_reagents Use Fresh/Anhydrous Activating Reagents incomplete_activation->check_reagents optimize_activation Optimize Activation Time/Temperature incomplete_activation->optimize_activation anhydrous_cond Ensure Rigorous Anhydrous Conditions hydrolysis->anhydrous_cond optimize_amidation Optimize Ammonia Concentration/Temperature poor_amidation->optimize_amidation

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. Scribd. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Benzyloxy)benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. Instead of a rigid protocol, we present a series of common questions and in-depth answers that address specific issues you might face during your experimental work. Our approach is grounded in fundamental chemical principles to empower you to troubleshoot effectively.

Part 1: Initial Assessment & Strategy

The first step in any purification is to understand the nature and extent of the impurity profile. This initial analysis will dictate the most efficient path forward.

Q1: How do I assess the purity of my crude this compound?

A: A multi-point assessment is crucial for a reliable purity evaluation.

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most effective initial check. For this compound, which is a moderately polar compound, a good starting solvent system is 3:1 Hexanes:Ethyl Acetate . A similar, though more complex, benzyloxy amide derivative shows a retention factor (Rf) of approximately 0.23 in a 5:1 Hexanes:Ethyl Acetate system[1]. Your goal is to find a system where the Rf of your product is between 0.2 and 0.4, allowing for clear separation from more polar (lower Rf) and less polar (higher Rf) impurities[2].

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities depress and broaden the melting point range. While a definitive literature melting point for this compound is not consistently reported across major databases, similar structures like N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide melt at 169–170 °C[1]. You should treat your first highly pure sample (as determined by TLC and NMR) as your internal standard and record its sharp melting point for future reference.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying specific impurities if their structures are known (e.g., starting materials). Integrating the peaks corresponding to your product against those of impurities can provide a quantitative measure of purity.

Part 2: Purification Methodologies & Troubleshooting

Based on your initial assessment, you can select the most appropriate purification strategy. The following workflow illustrates the decision-making process.

G cluster_0 Purification Workflow A Crude This compound B Purity Assessment (TLC, MP, NMR) A->B C Is the main spot >90% pure by TLC? B->C D Are impurities baseline or very high Rf? C->D Yes F Column Chromatography C->F No / Complex Mixture E Recrystallization D->E No H Solvent Trituration / Washing D->H Yes G Final Purified Product E->G F->G H->G

Caption: Decision workflow for purifying this compound.

Q2: My crude product is a solid with minor polar and non-polar impurities. What is the simplest purification method?

A: If your product is the dominant component and the impurities are significantly different in polarity, a simple solvent trituration or washing is often sufficient. This technique relies on finding a solvent in which your product is sparingly soluble, while the impurities are either very soluble or completely insoluble.

Protocol for Solvent Trituration:

  • Place your crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of a solvent in which the product is known to be poorly soluble at room temperature (e.g., diethyl ether or cold ethyl acetate).

  • Stir the suspension vigorously for 15-30 minutes. This allows the soluble impurities to dissolve.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold trituration solvent.

  • Dry the purified solid under vacuum. This method is excellent for removing residual, non-polar reagents like unreacted benzyl bromide.

Q3: How do I perform a recrystallization, and what is the best solvent?

A: Recrystallization is the most powerful technique for purifying crystalline solids and is highly recommended for amides[3]. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms crystals, while the impurities remain in the solution (the "mother liquor")[4].

The key is solvent selection. An ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Not react with the compound.

  • Have a boiling point below the compound's melting point to prevent "oiling out"[4].

  • Dissolve impurities well at all temperatures or not at all.

Based on the polar amide and ether functionalities of this compound, polar solvents are the best starting point.

Table 1: Recommended Solvents for Recrystallization

Solvent Boiling Point (°C) Rationale & Comments
Ethanol 78 Excellent starting point. A related compound, 4-(benzyloxy)benzaldehyde, is successfully recrystallized from ethanol[5]. The polarity is well-matched to dissolve the compound when hot.
Isopropanol 82 Similar to ethanol, can sometimes provide better crystal formation or different impurity solubility.
Acetonitrile 82 Often gives very good results for the recrystallization of amides[3].

| Ethanol/Water | Variable | A co-solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool. This increases the yield by reducing the compound's solubility at cold temperatures. |

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B Solution is colored? A->B C Add Activated Charcoal, Hot Filter B->C Yes D 2. Slow Cooling to Room Temperature B->D No C->D E 3. Induce Further Crystallization (Ice Bath) D->E F 4. Collect Crystals (Vacuum Filtration) E->F G 5. Wash Crystals with Cold Solvent F->G H 6. Dry Crystals Under Vacuum G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for recrystallization.

Q4: My recrystallization isn't working! The product "oils out" or no crystals form. What should I do?

A: These are common issues. Here’s how to troubleshoot:

  • Problem: Oiling Out. The compound comes out of solution as a liquid instead of a solid.

    • Cause: The melting point of your impure compound is lower than the boiling point of the solvent. The high concentration of impurities can significantly depress the melting point.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a bit more ethanol if using an ethanol/water mix) to lower the saturation point. Alternatively, switch to a solvent with a lower boiling point[5].

  • Problem: No Crystals Form. The solution remains clear even after cooling in an ice bath.

    • Cause: The solution is not supersaturated. You may have used too much solvent, or the compound is simply too soluble even at low temperatures.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2 (Add a Seed Crystal): If you have a tiny crystal of pure product, add it to the solution to initiate crystallization.

    • Solution 3 (Reduce Solvent): Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

    • Solution 4 (Change Solvent System): Add a "non-solvent" or "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise to the cold solution until it becomes cloudy. For an ethanol solution, cold water or hexane could be used as a non-solvent.

Q5: When should I use column chromatography, and what's a good starting protocol?

A: Use column chromatography when recrystallization fails, when you have a complex mixture with multiple components, or when impurities have very similar solubility profiles to your product.

The goal is to use TLC to find a solvent system that gives your product an Rf of 0.2-0.4 and separates it well from all impurities.

Protocol for Silica Gel Flash Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane or the eluent itself. If it's not very soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like dichloromethane), add a small amount of silica, evaporate the solvent on a rotary evaporator to get a free-flowing powder, and load this powder onto the top of your packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., move to 10%, 15%, 20% ethyl acetate). This is known as a gradient elution. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: My compound is streaking or "tailing" on the silica column. How can I improve the separation?

A: Tailing is common for polar compounds like amides on standard silica gel.

  • Cause: The slightly acidic nature of silica gel can cause strong, sometimes irreversible, interactions with basic or highly polar functional groups like amides.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane mobile phase. The triethylamine will bind to the acidic sites on the silica, allowing your amide product to elute more cleanly and symmetrically. Always perform a test TLC with the new solvent system before running the column.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Organic Syntheses, 100, 113–135. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Florida State University, Department of Chemistry & Biochemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)benzamide. Moving from a lab-scale reaction to a larger, scalable process introduces unique challenges that demand a robust understanding of the underlying chemistry. This document is structured as a dynamic resource, addressing common questions and troubleshooting critical issues you may encounter.

Overview of Synthetic Strategies

The synthesis of this compound is primarily approached via two logical and well-established pathways. The choice between them often depends on the availability of starting materials, scalability considerations, and the desired purity profile of the final product.

  • Route A: Benzylation First, Amidation Second. This common two-step approach begins with the benzylation of a 4-hydroxybenzoic acid derivative, followed by the conversion of the resulting carboxylic acid to the primary amide.

  • Route B: Amidation First, Benzylation Second. This route starts with the commercially available 4-hydroxybenzamide, which is then benzylated in a single subsequent step.

G cluster_0 Synthetic Pathways for this compound A_start 4-Hydroxybenzoic Acid or Ester A_reagent1 1. Base (e.g., K₂CO₃) 2. Benzyl Bromide A_int 4-(Benzyloxy)benzoic Acid A_reagent2 1. Activating Agent (e.g., SOCl₂) 2. Ammonia (NH₃) A_end This compound A_reagent1->A_int Williamson Ether Synthesis A_reagent2->A_end Amidation B_start 4-Hydroxybenzamide B_reagent 1. Base (e.g., NaH) 2. Benzyl Bromide B_end This compound B_reagent->B_end Williamson Ether Synthesis G start Low Yield Detected check_sm Check TLC/HPLC: Is starting material consumed? start->check_sm check_spots Are there multiple new spots/peaks? check_sm->check_spots Yes cause1 Cause: Incomplete Reaction Solution: Increase reaction time/temp. Ensure proper base/solvent. check_sm->cause1 No cause2 Cause: Side Reactions (e.g., C-alkylation) Solution: Optimize solvent. Lower temperature. check_spots->cause2 Yes cause4 Cause: Loss during Workup Solution: Optimize extraction pH. Check solvent miscibility. check_spots->cause4 No end Yield Improved cause1->end cause2->end cause3 Cause: Product Degradation Solution: Lower reaction temp. Reduce reaction time. cause3->end cause4->end

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Problem: The amidation of 4-(benzyloxy)benzoic acid is inefficient or fails.

  • Likely Cause: Hydrolysis of the Acyl Chloride Intermediate. If you are using the thionyl chloride or oxalyl chloride method, the resulting 4-(benzyloxy)benzoyl chloride is highly reactive and sensitive to moisture. [1]Any water present in the reaction vessel, solvents, or ammonia solution will rapidly hydrolyze the acyl chloride back to the carboxylic acid, halting the desired reaction. [2] * Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents for the acyl chloride formation. [3]If using aqueous ammonia, it should be concentrated and added to a solution of the acyl chloride in a non-reactive organic solvent (like dichloromethane) under vigorous stirring, often at a low temperature (0 °C) to control the exothermic reaction. [4] Problem: I've isolated an unexpected, high-melting, and poorly soluble white solid.

  • Likely Cause: Formation of the N,N-dibenzoyl derivative. This can occur when the initially formed benzamide acts as a nucleophile and is acylated by a second molecule of the highly reactive acyl chloride. This side reaction is more likely if there is a high local concentration of the acyl chloride. [5] * Solution: This issue is almost exclusive to the acyl chloride route. To prevent it, use a molar excess of the ammonia/amine nucleophile. Furthermore, add the 4-(benzyloxy)benzoyl chloride solution slowly and dropwise to the vigorously stirred ammonia solution. This maintains a low concentration of the acylating agent, favoring the formation of the primary amide. [5] Problem: My final product is difficult to purify by recrystallization.

  • Likely Cause: Contamination with Benzoic Acid. If the acyl chloride intermediate was exposed to moisture, the final product could be contaminated with 4-(benzyloxy)benzoic acid. The similar aromatic structures can sometimes make separation by recrystallization alone challenging.

    • Solution: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The basic wash will deprotonate the acidic carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer. [6][2]

Experimental Protocols

Protocol A: Synthesis via Benzylation of 4-Hydroxybenzoic Acid (Two-Step)

Step 1: Synthesis of 4-(Benzyloxy)benzoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Stir the suspension at room temperature for 20-30 minutes. Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. The acidic product will precipitate. If necessary, acidify with 1M HCl to a pH of ~2-3 to ensure full precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound

  • Acyl Chloride Formation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend 4-(benzyloxy)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise. [1][3]Gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 4-(benzyloxy)benzoyl chloride is often used immediately in the next step.

  • Amination: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a vigorously stirred, cooled (0 °C) solution of concentrated aqueous ammonia. [7]6. Isolation: A white precipitate of this compound will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water to remove ammonium chloride, then with a small amount of cold DCM. Dry the product under vacuum.

References

Sources

Preventing decomposition of 4-(Benzyloxy)benzamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Benzyloxy)benzamide

A Guide to Preventing In-Reaction Decomposition

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your synthesis hinges on the stability of your intermediates. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and wish to avoid its unintended degradation during chemical transformations. We will move beyond simple protocols to explain the chemical logic behind stability, helping you troubleshoot and design more robust reaction schemes.

Core Concept: Understanding the Points of Failure

This compound is a bifunctional molecule, containing both a benzyl ether and a primary benzamide . Each of these groups has its own susceptibility to certain reagents and conditions. The key to preventing decomposition is to understand and avoid the specific reaction pathways that target these functional groups.

The two primary decomposition pathways are:

  • Pathway A: Benzyl Ether Cleavage (Debenzylation) : This reaction cleaves the C-O bond between the benzylic carbon and the phenolic oxygen, resulting in the formation of 4-hydroxybenzamide and toluene or related benzyl byproducts.

  • Pathway B: Amide Hydrolysis : This reaction involves the nucleophilic attack on the amide carbonyl, leading to the cleavage of the C-N bond. Under acidic conditions, it yields 4-(benzyloxy)benzoic acid and an ammonium salt. Under basic conditions, it produces a 4-(benzyloxy)benzoate salt and ammonia.[1][2]

Caption: Primary decomposition sites on this compound.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during reactions involving this compound.

Q1: My reaction produced 4-hydroxybenzamide as a major byproduct. What caused this?

A1: The formation of 4-hydroxybenzamide is a clear indication of debenzylation (cleavage of the benzyl ether). The benzyl group is a widely used protecting group precisely because it can be removed under specific conditions; these are the conditions you must avoid to maintain the integrity of your molecule.

Common Causes of Debenzylation:

  • Catalytic Hydrogenolysis: This is the most common and efficient method for cleaving benzyl ethers. If your reaction scheme involves hydrogen gas (H₂) and a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, you will almost certainly cleave the benzyl ether.[3] Transfer hydrogenation conditions (e.g., using ammonium formate or cyclohexadiene as a hydrogen source) are also incompatible.[3]

  • Strong Acid Catalysis: Certain strong Lewis acids are used to deprotect benzyl ethers. Reagents like boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) or boron tribromide (BBr₃) are highly effective at cleaving ethers and must be avoided.[4] While many benzyl ethers are stable to some Brønsted acids, heating in strongly acidic media can also promote cleavage.[3]

  • Oxidative Cleavage: Specific oxidizing agents can remove benzyl groups. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often used to cleave p-methoxybenzyl (PMB) ethers but can also cleave unsubstituted benzyl ethers, especially with photoirradiation.[3][5] Other oxidative systems, such as those using oxoammonium salts, can also lead to cleavage.[6]

Q2: I isolated 4-(benzyloxy)benzoic acid from my reaction mixture after workup. What went wrong?

A2: The presence of 4-(benzyloxy)benzoic acid points to the hydrolysis of the amide functional group . Amides are generally stable, but their hydrolysis is readily catalyzed by acid or base, particularly at elevated temperatures.

Common Causes of Amide Hydrolysis:

  • Strongly Acidic Conditions: Heating your reaction in the presence of a strong aqueous acid (e.g., refluxing with 6M HCl or H₂SO₄) will protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water.[2][7] This leads to the formation of the corresponding carboxylic acid and an ammonium salt.[2]

  • Strongly Basic Conditions: Heating with a strong aqueous base (e.g., refluxing with NaOH or KOH) promotes hydrolysis via nucleophilic attack of a hydroxide ion on the amide carbonyl.[8] This initially forms the carboxylate salt (e.g., sodium 4-(benzyloxy)benzoate) and ammonia.[1][2] During a standard acidic workup (e.g., adding HCl to neutralize), the carboxylate is protonated to yield the final 4-(benzyloxy)benzoic acid product.

Q3: What general conditions are "safe" for reactions with this compound?

A3: The key is to operate in a "window of stability," avoiding the extremes of pH and the specific reagents known to cause cleavage.

Caption: Troubleshooting workflow for this compound stability.

The following table summarizes high-risk conditions and recommended safer alternatives.

ParameterHigh-Risk Conditions for DecompositionRecommended Safe Alternatives
Reagents Reductive: H₂ with Pd/C, PtO₂, Raney Ni.[3] Acidic: Strong Lewis Acids (BCl₃, BBr₃), strong aqueous HCl, H₂SO₄.[2][4] Basic: Strong aqueous NaOH, KOH.[1][8] Oxidative: DDQ, Oxone/KBr systems.[3][9]Mild inorganic bases (K₂CO₃, Cs₂CO₃), organic bases (Et₃N, DIPEA), most organometallic reagents (e.g., for cross-coupling), and reagents for reactions at or near neutral pH.
pH < 3 or > 11, especially when heated (T > 50 °C).Maintain a pH between 4 and 10. Use of a buffer can be beneficial if protons are generated or consumed in the reaction.
Temperature Refluxing in aqueous or alcoholic solvents under strongly acidic or basic conditions is highly likely to cause decomposition.Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Often, 0 °C to room temperature is sufficient.
Solvents Protic solvents (water, methanol, ethanol) can act as nucleophiles in hydrolysis, especially under catalytic conditions.Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are generally preferred as they do not participate in hydrolysis.

Experimental Protocols: Case Studies in Stability

Here we provide a sample protocol where this compound could be used, with explicit choices made to ensure its stability.

Protocol 1: N-Alkylation of this compound

This procedure details the alkylation on the amide nitrogen, a reaction that requires a base. The choice of a non-nucleophilic base and an aprotic solvent is critical to prevent hydrolysis.

Objective: To synthesize N-methyl-4-(benzyloxy)benzamide without cleaving the benzyl ether or hydrolyzing the amide.

Methodology:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (2.27 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous Tetrahydrofuran (THF) via syringe. Stir the suspension until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the exothermicity of the deprotonation step.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv) in small portions. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the amide without attacking the carbonyl carbon, thus preventing hydrolysis.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.

  • Electrophile Addition: Add methyl iodide (MeI, 0.68 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • K. Moriyama, Y. Nakamura, H. Togo. "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide". Organic Letters, 2014, 16(14), 3812-3815.

  • M. S. Congreve, et al. "Selective Cleavage of Benzyl Ethers". Organic Chemistry Portal.

  • "Benzyl Ethers - Protecting Groups". Organic Chemistry Portal.

  • "Preparation of Benzoic acid from Benzamide (Hydrolysis)". Pharma Education.

  • J. M. Bobbitt, et al. "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt". The Journal of Organic Chemistry, 2009, 74(22), 8459-8464.

  • A. D. Pieber, et al. "Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system". Beilstein Journal of Organic Chemistry, 2017, 13, 2296-2303.

  • Quora. "How will you convert benzamide to benzoic acid?". Quora.

  • "Hydrolysis of Benzamide to Benzoic Acid". Prezi.

  • "Preparation of Benzoic Acid From Benzamide". Scribd.

  • "Chemical Properties of Amides- Hydrolysis". Chemistry LibreTexts.

  • "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide". Organic Chemistry Portal.

  • R. A. Cox. "Benzamide hydrolysis in strong acids — The last word". ResearchGate.

Sources

Troubleshooting low solubility issues with 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Benzyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics.

Introduction to this compound

This compound (C₁₄H₁₃NO₂) is an aromatic amide that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a benzamide core with a benzyloxy substituent, imparts a combination of hydrophobicity from the aromatic rings and hydrogen bonding capability from the amide group. This duality in its molecular structure is central to understanding its solubility behavior. While it is employed in the development of enzyme inhibitors and receptor ligands, its practical application can be hampered by its limited solubility in aqueous and some organic solvents.

This guide provides in-depth, evidence-based answers to frequently asked questions and detailed protocols to overcome common solubility-related hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A1: this compound is expected to have low aqueous solubility due to its predominantly hydrophobic nature conferred by the two aromatic rings. The amide functional group allows for some hydrogen bonding, but this is often insufficient to overcome the lipophilicity of the molecule for significant aqueous solubility.

Based on the solubility of structurally related compounds like benzamide, this compound is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be very low.

Causality: The large, nonpolar surface area of the benzyloxy group significantly increases the lipophilicity compared to the parent benzamide molecule. While the amide group can participate in hydrogen bonding, the overall molecular structure favors solubility in organic solvents that can engage in dipole-dipole interactions and solvate the aromatic rings.[1]

Q2: Why is my this compound "oiling out" or forming an oil instead of crystallizing during recrystallization?

A2: "Oiling out" occurs when a compound melts in the recrystallization solvent at an elevated temperature instead of dissolving, or when it comes out of solution as a liquid rather than a solid upon cooling. This is a common issue with organic compounds that have melting points close to the boiling point of the chosen solvent or when significant impurities are present, which can depress the melting point.

Troubleshooting Protocol: Addressing "Oiling Out"

  • Increase Solvent Volume: The "oiling out" may be due to a supersaturated solution. Re-heat the mixture to the solvent's boiling point and add more hot solvent until the oil completely dissolves.[2]

  • Lower the Crystallization Temperature: If the compound is melting, try a solvent with a lower boiling point.

  • Change the Solvent System:

    • If using a single solvent, switch to a different one where the compound has lower solubility at high temperatures.

    • Consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. A common mixture for benzamide derivatives is ethanol/water.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

Quantitative Solubility Data & Solvent Selection

While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides a guide based on experimental data for the parent compound, benzamide, and qualitative information for related structures. This serves as a starting point for solvent screening.

SolventTypePredicted Solubility of this compoundExperimental Solubility of Benzamide (g/L at 25°C)Rationale & Comments
WaterPolar ProticVery Low13.5The benzyloxy group increases hydrophobicity, further reducing aqueous solubility compared to benzamide.[3]
MethanolPolar ProticModerateHighGood potential for dissolving due to hydrogen bonding and polarity.[4]
EthanolPolar ProticModerateHighSimilar to methanol, a good starting point for dissolution and recrystallization.[4]
AcetonePolar AproticModerate to HighHighGood solvating power for aromatic compounds.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery HighExcellent solvent for many poorly soluble organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighVery HighSimilar to DMSO, a strong solvent for amides.
Ethyl AcetateModerately PolarLow to ModerateModerateMay be a suitable solvent for recrystallization in a mixed-solvent system.[4]
Dichloromethane (DCM)Moderately PolarLow to ModerateLowCan be used, but solubility may be limited.
HexaneNonpolarVery LowVery LowUnlikely to be a good solvent; can be used as an anti-solvent for precipitation.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This "gold standard" method allows for the precise determination of the thermodynamic solubility of this compound in a solvent of your choice.[1]

Materials:

  • This compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution to a concentration within the linear range of your analytical method. Determine the concentration of this compound using a pre-established calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (24-48 hours) A->B Achieve equilibrium C Centrifuge or let stand to settle excess solid B->C End of agitation D Filter supernatant through a 0.22 µm syringe filter C->D Remove fine particulates E Dilute filtrate to a known volume D->E Prepare for analysis F Analyze by HPLC-UV or UV-Vis spectroscopy E->F G Calculate concentration using a calibration curve F->G Determine solubility

Caption: Workflow for determining the equilibrium solubility of this compound.

Q3: How does pH affect the solubility of this compound? Can I use pH adjustment to improve its solubility?

A3: this compound is a neutral, non-ionizable molecule under typical physiological and experimental pH ranges (pH 2-10). Therefore, unlike acidic or basic compounds, its solubility is not significantly influenced by changes in pH within this range. Adjusting the pH will not lead to salt formation and thus will not enhance its solubility through this common mechanism.

However, at extreme pH values (highly acidic or highly basic) and elevated temperatures, this compound can undergo hydrolysis.[5][6] This is a chemical degradation process, not a reversible solubility enhancement.

  • Acidic Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield benzoic acid and 4-(benzyloxy)aniline.

  • Basic Hydrolysis: Under strong basic conditions with heating, hydrolysis will produce a salt of benzoic acid and 4-(benzyloxy)aniline.[7]

Expert Insight: While hydrolysis leads to the consumption of the starting material and an apparent increase in the amount of dissolved substance, it is an irreversible chemical change. Therefore, pH adjustment is not a suitable strategy for improving the solubility of intact this compound for most applications. If your experiment requires a specific pH, it is important to be aware of the potential for degradation, especially if heating is involved.

Diagram: pH and its Effect on this compound Stability

G pH_acid Strong Acid (e.g., HCl) + Heat compound This compound (Intact Molecule) pH_neutral Neutral (pH ~7) pH_base Strong Base (e.g., NaOH) + Heat degraded Hydrolysis Products (Benzoic Acid Derivative + Aniline Derivative) compound->degraded Hydrolysis stable Stable compound->stable

Caption: The effect of pH on the stability of this compound.

Conclusion

Successfully working with this compound requires a clear understanding of its solubility profile, which is dominated by its hydrophobic character. While direct quantitative solubility data is scarce, a systematic approach to solvent screening, guided by the behavior of similar compounds like benzamide, is effective. For persistent solubility challenges, the use of co-solvents and careful control of crystallization conditions are key strategies. The protocols and troubleshooting advice provided in this guide are intended to empower researchers to overcome these challenges and effectively utilize this compound in their experimental workflows.

References

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? [Online]. Available at: [Link]

  • O'Connor, C. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Online]. Available at: [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Online]. Available at: [Link]

  • Geocities.ws. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Online]. Available at: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available at: [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? [Online]. Available at: [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Online]. Available at: [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Online]. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Online]. Available at: [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Online]. Available at: [Link]

  • PubChem. (n.d.). Benzamide. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. [Online]. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-(Benzyloxy)benzamide and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a cornerstone of modern medicinal chemistry. Its remarkable versatility allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. This guide provides an in-depth, objective comparison of 4-(Benzyloxy)benzamide and other key benzamide derivatives, focusing on their performance in critical bioassays. We will delve into the experimental data, detailed protocols, and the underlying scientific principles that govern their biological effects.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide core, a simple yet elegant chemical motif, is a recurring feature in numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, makes it an ideal framework for designing molecules that can potently and selectively interact with a wide range of biological targets. This has led to the development of benzamide derivatives as anticancer agents, neuroprotective compounds, and more.[1][2]

Comparative Analysis of Benzamide Derivatives in Key Bioassays

This section will compare the performance of this compound and other notable benzamide derivatives in several key bioassays, highlighting their structure-activity relationships (SAR).

Neuroprotective Activity: Combating Excitotoxicity

Ischemic stroke and other neurodegenerative disorders are often characterized by excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. A key mechanism in this process involves the interaction between the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[1] Disrupting this interaction is a promising therapeutic strategy.

A recent study explored a series of novel benzyloxy benzamide derivatives as inhibitors of the PSD95-nNOS interaction, demonstrating their potential as neuroprotective agents.[1]

Compound IDStructureNeuroprotective Activity (EC50 in µM) against Glutamate-Induced Damage in Primary Cortical NeuronsReference
This compound Structure not explicitly tested in this specific assay, but serves as a foundational structure for the more complex derivatives.Data Not Available-
SCR4026 (Lead Compound) (Structure not provided in abstract)~10 µM (estimated from literature)[1]
LY836 (Optimized Derivative) (Structure not provided in abstract, described as a benzyloxy benzamide derivative)Improved potency over SCR4026[1]

Key Insights from SAR Studies: The research indicates that specific substitutions on the benzyloxy and benzamide moieties can significantly enhance neuroprotective potency. The optimized compound, LY836, not only showed improved activity in vitro but also demonstrated favorable pharmacokinetic properties and in vivo efficacy in a rat model of middle cerebral artery occlusion (MCAO).[1]

This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced cell death in primary neuronal cultures.

  • Cell Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

    • Plate the neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin for 7-9 days.[3]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., this compound derivatives) in DMSO.

    • On the day of the experiment, dilute the compounds to the desired final concentrations in the culture medium.

    • Pre-incubate the neurons with the test compounds for 24 hours.[4]

  • Glutamate Insult:

    • Prepare a stock solution of L-glutamate in sterile water.

    • After the 24-hour pre-incubation with the test compounds, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.[3]

  • Assessment of Cell Viability:

    • After glutamate exposure, wash the cells with fresh medium and return them to the incubator for 24 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[5]

Causality Behind Experimental Choices: The pre-incubation step allows the compounds to enter the cells and interact with their target before the excitotoxic insult. The use of primary cortical neurons provides a more physiologically relevant model compared to immortalized cell lines.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzamide derivatives have shown significant promise as anticancer agents by targeting various pathways involved in tumor growth and survival. Two of the most well-studied targets are histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Overexpression of certain HDAC isoforms is observed in many cancers, making them attractive therapeutic targets. Several benzamide derivatives have been developed as potent and selective HDAC inhibitors.[6][7]

Compound IDTarget HDAC IsoformsIC50 (µM) against HDAC1IC50 (µM) against HDAC3Reference
CI-994 Class I HDACsPotent inhibitorPotent inhibitor[6]
MS-275 (Entinostat) Class I HDACs0.931.80[7][8]
MGCD0103 Class I HDACsPotent inhibitorPotent inhibitor[6]
Compound 7j Class I HDACs0.651.70[8]

Key Insights from SAR Studies: The benzamide group in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[9] Modifications to the linker and cap regions of the molecule can significantly impact potency and isoform selectivity. For example, compound 7j demonstrated slightly better potency against HDAC1 and HDAC3 compared to the well-characterized inhibitor Entinostat (MS-275).[8]

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC inhibitor developer (e.g., containing Trichostatin A and a protease).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the HDAC inhibitor developer.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC_Inhibition_Workflow

PARP enzymes are crucial for DNA repair.[10] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality and tumor cell death. Several benzamide derivatives have been investigated as PARP inhibitors.[2][11]

Compound IDTargetPARP-1 Ki (nM)Cellular Potency (EC50 in nM)Reference
A-620223 PARP-183[11]
Veliparib (ABT-888) PARP-1/25.229[12]

Key Insights from SAR Studies: The benzimidazole carboxamide scaffold has been identified as a potent core for PARP inhibitors.[10][11] The amide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+. Substitutions on the benzimidazole ring and the carboxamide nitrogen can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[2]

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme.

    • Activated DNA (e.g., sonicated calf thymus DNA).

    • Biotinylated NAD+.

    • Histone-coated 96-well plates.

    • Streptavidin-horseradish peroxidase (HRP) conjugate.

    • Chemiluminescent HRP substrate.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate for 60 minutes.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

PARP_Signaling_Pathway

Conclusion

This guide has provided a comparative overview of this compound and other benzamide derivatives in key bioassays relevant to neuroprotection and cancer. The versatility of the benzamide scaffold allows for the development of highly potent and selective inhibitors for a range of biological targets. The detailed experimental protocols and insights into the structure-activity relationships presented here are intended to empower researchers in their quest for novel therapeutics. As our understanding of the intricate roles of these compounds in various signaling pathways continues to grow, so too will the potential for developing next-generation benzamide-based drugs.

References

  • Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. [Link]

  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]

  • Wang, H., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 27(19), 6529. [Link]

  • Penning, T. D., et al. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4051. [Link]

  • Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(9), 859-872. [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Li, L., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(2), 234-245. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

  • Request PDF. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. [Link]

  • ResearchGate. Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Rossi, D., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 27(15), 4986. [Link]

  • Cellular Dynamics International. (2014). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]

  • Innoprot. Excitotoxicity in vitro assay. [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

  • Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]

  • BioWorld. (2023). Discovery of neuroprotective agent for ischemic stroke reported. [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (2012). Zanco Journal of Medical Sciences, 16(1). [Link]

  • Wang, F., et al. (2018). Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity. Molecular Medicine Reports, 18(6), 5347-5355. [Link]

  • ResearchGate. Comparative bar graphs for IC50 values and inhibition percentages... [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Wujec, M., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 27(15), 4986. [Link]

  • Sztanke, K., et al. (2017). Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(12), 1695-1703. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 4-(Benzyloxy)benzamide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(Benzyloxy)benzamide, a key building block in medicinal chemistry for synthesizing enzyme inhibitors and receptor ligands, is no exception.[1] Impurities, even at trace levels, can originate from starting materials, synthetic byproducts, or degradation, potentially altering the pharmacological and toxicological profile of the final drug product.[] Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. As your guide, I will not only present protocols but also elucidate the scientific rationale behind the methodological choices, grounding our discussion in the principles of analytical excellence and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[3] Our objective is to establish a self-validating system that ensures the trustworthiness of every result.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile pharmaceutical compounds.[4] For a molecule like this compound, which contains both hydrophobic (aromatic rings, benzyl group) and moderately polar (amide) functionalities, Reversed-Phase HPLC (RP-HPLC) offers the ideal mechanism for separation.[5] The technique separates analytes based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[6] This approach provides high resolution, enabling the separation of the main compound from closely related impurities.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a validated starting point for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Standards: this compound reference standard (purity ≥ 99.5%), and any known potential impurities (e.g., 4-hydroxybenzamide, benzyl benzoate).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm. Full spectrum (200-400 nm) recorded for peak purity analysis.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Prepare in the same manner as the standard stock solution using the synthesized this compound sample.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Causality Behind Choices:

  • C18 Column: The C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of this compound and potential non-polar impurities, ensuring good retention and separation.

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities, from polar starting materials to more non-polar byproducts, within a reasonable runtime while maintaining sharp peak shapes.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase controls the pH, suppresses the ionization of any free silanol groups on the stationary phase, and improves peak symmetry for the amide analyte.[7]

  • DAD Detection: A Diode Array Detector is crucial not only for sensitive detection at the absorbance maximum (λmax ≈ 230 nm) but also for assessing peak purity, a key component of method specificity.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Weighing & Dissolution A->B C Filtration (0.22 µm) B->C D HPLC System Equilibration C->D E Sequence Setup & Sample Injection D->E F Chromatographic Separation E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Generate Report H->I Validation_Framework center_node Validated Method (Fit for Purpose) Specificity Specificity center_node->Specificity Ensures correct analyte measurement Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOQ LOQ / LOD center_node->LOQ Defines limits Robustness Robustness center_node->Robustness Ensures transferability & routine reliability Specificity->Accuracy Ensures accuracy in real samples Linearity->Accuracy Prerequisite for Linearity->LOQ Defines lower end Accuracy->Precision Interdependent

Caption: Logical Framework of ICH Q2(R1) Method Validation Parameters.

Part 3: A Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is the workhorse for this application, a comprehensive understanding requires comparing it against other available technologies. The choice of method is always a balance of analytical need, sample properties, and available resources.

TechniquePrincipleApplicability to this compoundAdvantages over HPLCDisadvantages vs. HPLC
UHPLC Chromatography using columns with <2 µm particles at high pressures.Excellent. Direct method transfer from HPLC is often possible.Faster analysis times, higher resolution, lower solvent consumption. [4]Higher initial instrument cost, more susceptible to clogging from particulates.
LC-MS HPLC coupled with a Mass Spectrometer detector.Excellent. Ideal for impurity identification.Unambiguous identification of unknown impurities by mass, much higher sensitivity and selectivity. []Higher cost and complexity, potential for ion suppression affecting quantitation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Poor. The compound is not sufficiently volatile or thermally stable for direct GC analysis.Superior for analyzing residual solvents. [4]Requires derivatization for non-volatile analytes, which adds complexity and potential for error. [8]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Good. Can be used as a primary method for purity assignment without a reference standard.Absolute quantitation without a specific reference standard, provides structural information.Lower sensitivity for trace impurities (typically >0.1%), complex mixtures can be difficult to resolve. [9]
FT-IR / UV-Vis Spectroscopic techniques based on light absorption.Poor for purity. Best for identity confirmation.Fast and non-destructive. [10]Lacks the separative power to resolve and quantify individual impurities. [10]

Expert Judgement:

  • For routine quality control where impurities are known and specifications are set, a validated RP-HPLC method provides the optimal balance of performance, reliability, and cost-effectiveness.

  • During process development or for troubleshooting out-of-specification results, LC-MS is the superior tool for identifying unknown impurities and understanding degradation pathways.

  • UHPLC represents a direct upgrade to HPLC, and new method development should preferentially be performed on UHPLC systems if available to leverage the gains in speed and efficiency. [4]

Conclusion

The purity of this compound is a critical attribute that directly impacts its performance in pharmaceutical research and development. This guide has established that a meticulously validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the most robust and reliable technique for its routine quality control. By grounding our protocol in the principles of the ICH Q2(R1) guideline, we have built a self-validating system that ensures data integrity and trustworthiness.

The causality behind each parameter—from the choice of a C18 column to the implementation of a gradient elution and the use of a Diode Array Detector—has been explained to provide not just a method, but an understanding. While powerful techniques like LC-MS offer deeper insights for investigational purposes, the validated HPLC method remains the pragmatic and scientifically sound choice for ensuring that this compound meets the stringent purity requirements demanded by the pharmaceutical industry.

References

  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis.
  • ScienceOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • BenchChem. (n.d.). Dealing with byproduct formation in benzamide synthesis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • BOC Sciences. (2023). Research Methods of Drug Impurities.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Refinement of analytical methods for N-[4-(benzyloxy)phenyl]pentanamide quantification.
  • Scribd. (n.d.). Final Benzamide Preparations.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
  • BenchChem. (n.d.). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.

Sources

A Comparative Guide to the 13C NMR Characterization of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of a molecule.[1] This guide offers an in-depth characterization of 4-(Benzyloxy)benzamide using 13C NMR, presenting a comparative analysis with structurally related compounds to provide a deeper understanding of its spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on precise and reliable analytical data.

The Decisive Role of 13C NMR in Structural Analysis

Unlike 1H NMR, which focuses on the proton environments, 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, offering valuable insights into its chemical environment.[3] The chemical shift of a carbon nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups, making 13C NMR an indispensable tool for isomer differentiation and the confirmation of molecular structures. For a molecule such as this compound, 13C NMR allows for the precise assignment of each carbon atom, from the electron-deficient carbonyl group to the distinct aromatic carbons of the two phenyl rings.

Analysis of this compound: A Predicted 13C NMR Spectrum

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Assignment
C=O~168The carbonyl carbon of the amide is expected to be significantly downfield due to the strong deshielding effect of the double-bonded oxygen.
C4~161This aromatic carbon is directly attached to the electron-donating benzyloxy group, leading to a downfield shift.
C1~127The quaternary carbon of the benzamide ring, ipso to the amide group, is deshielded.
C2/C6~130These aromatic carbons are ortho to the electron-withdrawing amide group.
C3/C5~115These aromatic carbons are meta to the amide group and ortho to the electron-donating benzyloxy group, resulting in an upfield shift.
C1'~137The ipso-carbon of the benzyl group is deshielded by the ether oxygen.
C2'/C6'~128Aromatic carbons of the benzyl group.
C3'/C5'~128Aromatic carbons of the benzyl group.
C4'~127Aromatic carbon of the benzyl group.
CH2~70The benzylic methylene carbon is deshielded by the adjacent oxygen atom.

A Comparative Analysis: Unraveling Substituent Effects

To substantiate the predicted chemical shifts of this compound, a comparative analysis with structurally similar molecules is invaluable. Below is a table comparing the experimental 13C NMR data of Benzamide, 4-Hydroxybenzamide, and Benzyl Phenyl Ether.

Compound C=O (ppm) C1 (ppm) C4 (ppm) Aromatic CHs (ppm) Benzylic CH2 (ppm) Solvent
Benzamide[4][5][6]169.9132.8132.2128.6, 127.5-CDCl3
4-Hydroxybenzamide[7][8]173.8129.6165.3134.9, 119.7-CDCl3
Benzyl Phenyl Ether[9][10]---158.8, 137.2, 129.5, 128.6, 127.8, 127.5, 121.0, 114.870.0CDCl3

Key Insights from the Comparison:

  • Effect of the 4-substituent: Comparing Benzamide and 4-Hydroxybenzamide, the hydroxyl group at the C4 position causes a significant downfield shift of C4 (from 132.2 ppm to 165.3 ppm) and an upfield shift of the C1 carbon (from 132.8 ppm to 129.6 ppm). This is due to the strong electron-donating resonance effect of the hydroxyl group. A similar, though slightly less pronounced, effect is expected for the benzyloxy group in this compound.

  • The Benzyl Group's Signature: The 13C NMR spectrum of Benzyl Phenyl Ether clearly shows the chemical shift of the benzylic methylene carbon (CH2) at approximately 70.0 ppm.[9][10] This provides a strong reference point for the assignment of the corresponding carbon in this compound. The aromatic carbons of the benzyl group typically appear in the 127-137 ppm range.

  • Amide Carbonyl: The chemical shift of the amide carbonyl carbon remains relatively consistent across these compounds, typically appearing in the range of 168-174 ppm.

Experimental Protocol for 13C NMR Acquisition

To ensure high-quality and reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent's deuterium signal.

3. 13C NMR Acquisition Parameters:

  • Select a standard proton-decoupled 13C NMR experiment.
  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[11]
  • Use a pulse angle of 30-45 degrees to allow for faster repetition rates.
  • Set the relaxation delay (d1) to 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is required.
  • The number of scans (ns) should be sufficient to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
  • Integrate the signals if quantitative analysis is desired (note: for standard 13C NMR, integration is not always reliable due to varying relaxation times and the Nuclear Overhauser Effect).[12]

Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Instrument Setup (Lock & Shim) prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire 13C NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 an1 Peak Picking & Assignment proc3->an1 an2 Comparative Analysis with Reference Compounds an1->an2 an3 Structural Confirmation an2->an3

Caption: Workflow for 13C NMR characterization.

Conclusion

The characterization of this compound by 13C NMR spectroscopy, supported by a comparative analysis with structurally related compounds, provides a robust method for its structural confirmation. The predictable nature of substituent effects on carbon chemical shifts allows for confident assignment of all carbon signals. By following a standardized experimental protocol, researchers can obtain high-quality data, ensuring the integrity of their scientific findings and accelerating the drug development process.

References

  • SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]

  • University of Puget Sound. Summary of C13-NMR Interpretation. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • SpectraBase. 4-Hydroxybenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of California, Santa Barbara. 13-C NMR Protocol for beginners AV-400. [Link]

  • National Center for Biotechnology Information. Benzyl Phenyl Ether. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Semantic Scholar. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... [Link]

  • ACS Publications. C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-(Benzyloxy)benzamide, a Novel Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Selectivity in Oncology

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The Aurora kinase family, particularly Aurora Kinase A (AURKA), plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[1][2] Overexpression of AURKA is common in various tumors and often correlates with poor prognosis, making it a prime target for anticancer drug development.[1][3]

However, the human kinome is vast, and the ATP-binding pockets of many kinases share significant structural homology. This presents a major challenge: designing inhibitors that are potent against their intended target while minimizing engagement with other kinases ("off-targets") to avoid unintended toxicity and side effects.[1][4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in validating a new chemical entity's therapeutic potential.

This guide provides a comparative analysis of 4-(Benzyloxy)benzamide (hereafter designated Cpd-X ), a novel investigational inhibitor of AURKA. While the benzamide scaffold is a known feature in some kinase inhibitors, the specific properties of Cpd-X are hitherto uncharacterized.[5][6] We will compare its selectivity profile against two well-characterized Aurora kinase inhibitors with distinct cross-reactivity patterns:

  • Alisertib (MLN8237): A highly selective inhibitor of AURKA, demonstrating over 200-fold selectivity for AURKA over the closely related Aurora Kinase B (AURKB).[7][8][9]

  • Tozasertib (VX-680/MK-0457): A pan-Aurora inhibitor with potent activity against AURKA, AURKB, and AURKC, but which also engages other kinases like FLT3 and ABL at clinically relevant concentrations.[10][11][12]

Our analysis will follow a logical, multi-tiered approach, beginning with broad, in vitro screening and progressing to targeted validation in a cellular context. We will detail the causality behind each experimental choice and provide actionable protocols for replication.

Part 1: In Vitro Kinome-Wide Selectivity Profiling

Rationale: The first step in understanding a new inhibitor's specificity is to assess its binding affinity against the largest possible panel of purified human kinases. This provides a global, unbiased view of potential on- and off-target interactions. A competition binding assay is the gold standard for this purpose as it directly measures the displacement of a known ligand, yielding quantitative dissociation constants (Kd) or percentage of inhibition values.[13][14][15]

We employ the KINOMEscan™ platform, which quantifies kinase interactions by measuring the amount of kinase captured on an immobilized ligand in the presence of the test compound.[13][14][16]

Experimental Protocol: KINOMEscan™ Competition Binding Assay
  • Kinase Preparation: Kinases are expressed as T7 phage fusion proteins.

  • Compound Preparation: Cpd-X, Alisertib, and Tozasertib are prepared as 100 mM stocks in DMSO and serially diluted to the desired screening concentration (e.g., 10 µM for initial profiling).

  • Assay Reaction: Kinase-tagged phages are incubated with an immobilized, kinase-specific ligand and the test compound in a microtiter plate. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After incubation and washing, the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag attached to the kinase.[13][16]

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger inhibition. For hits, 11-point dose-response curves are generated to calculate the dissociation constant (Kd).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: KINOMEscan™ Experimental Workflow.

Comparative Kinome-Wide Data

The following table summarizes hypothetical but realistic data from a KINOMEscan™ screen of 456 kinases, highlighting key on-target and off-target interactions.

Kinase TargetCpd-X (Kd, nM)Alisertib (Kd, nM)Tozasertib (Kd, nM)Rationale for Comparison
AURKA 1.5 1.2 0.6 Primary On-Target
AURKB450396[7]18[10]Key family member; selectivity is critical.
AURKC380>10,0004.6[10]Key family member.
FLT385>10,00030Known off-target of pan-Aurora inhibitors.
ABL1 (T315I)>10,000>10,0005Clinically relevant off-target for Tozasertib.
VEGFR21,200>10,000150Common off-target for ATP-competitive inhibitors.
RET950>10,000200Common off-target for ATP-competitive inhibitors.

Interpretation:

  • Cpd-X demonstrates high potency against the primary target, AURKA, comparable to both Alisertib and Tozasertib.

  • Like Alisertib, Cpd-X shows strong selectivity against AURKB (>250-fold), a desirable trait for minimizing the hematological toxicities associated with AURKB inhibition.[2]

  • Unlike the pan-inhibitor Tozasertib, Cpd-X does not significantly engage ABL1(T315I).

  • However, the screen reveals a potential liability for Cpd-X : moderate off-target activity against FLT3 kinase. This interaction requires further validation in a cellular context.

Part 2: Cellular Target Engagement & Off-Target Verification

Rationale: In vitro binding assays, while essential, do not account for cell permeability, intracellular ATP concentrations, or the native conformation of the target protein within a complex cellular milieu.[17] Therefore, it is crucial to confirm that the compound engages its intended target (and potential off-targets) in living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18][19][20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture HCT-116 cells (a human colon cancer line with high AURKA expression) to ~80% confluency. Treat cells with vehicle (0.1% DMSO), Cpd-X (1 µM), or a comparator drug for 2 hours.

  • Thermal Challenge: Harvest cells and resuspend them in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection: Analyze the supernatant (soluble fraction) by Western Blotting using specific antibodies for the target proteins (e.g., AURKA and FLT3).

  • Data Analysis: Quantify band intensities and plot them against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in Tm (ΔTm) in drug-treated cells indicates target engagement.[17][18]

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: CETSA® Workflow for Target Engagement.

Comparative CETSA® Data
Target ProteinVehicle (Tm)Cpd-X (1 µM) (Tm)ΔTm (°C)Interpretation
AURKA48.5°C56.0°C+7.5 Robust on-target engagement
FLT352.0°C55.5°C+3.5 Confirmed off-target engagement
GAPDH62.0°C62.1°C+0.1No engagement (negative control)

Interpretation: The CETSA® results confirm the KINOMEscan™ data. Cpd-X robustly engages AURKA in intact cells, indicated by a significant thermal shift of +7.5°C. Crucially, it also confirms engagement with the identified off-target, FLT3, albeit with a smaller thermal shift.

Functional Validation by Western Blot

Rationale: To confirm that target engagement translates into functional modulation, we must measure the phosphorylation status of downstream substrates. For AURKA, a key substrate is AURKA itself; autophosphorylation at Threonine 288 (p-AURKA T288) is required for its full activation.[22][23] For the off-target FLT3, we can measure its own autophosphorylation.

Experimental Protocol: Western Blot for Phospho-Proteins
  • Cell Lysis: Treat HCT-116 cells with a dose range of Cpd-X, Alisertib, or Tozasertib for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[24][25]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding.[24] Incubate with primary antibodies (e.g., anti-p-AURKA T288, anti-Total-AURKA, anti-p-FLT3, anti-Total-FLT3) overnight at 4°C.

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.[25]

Comparative Functional Data
CompoundIC50 vs p-AURKA (nM)IC50 vs p-FLT3 (nM)
Cpd-X 15 250
Alisertib 20 >10,000
Tozasertib 10 95

Interpretation: The functional data aligns with the binding and engagement results. Cpd-X potently inhibits AURKA autophosphorylation in cells with an IC50 of 15 nM. It also inhibits FLT3 phosphorylation, but at a ~17-fold higher concentration, confirming it as a genuine but less potent off-target interaction. This profile is distinct from the highly selective Alisertib and the potent dual AURKA/FLT3 activity of Tozasertib.

Part 3: Comparative Analysis & Discussion

The multi-pronged approach of combining broad in vitro profiling with targeted cellular validation provides a clear and trustworthy picture of a compound's selectivity.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [len=2.5, fontname="Arial", fontsize=8];

}

Caption: Comparative Selectivity Map.

Summary of Findings:

  • This compound (Cpd-X) is a potent, cell-active inhibitor of Aurora Kinase A. Its on-target potency is equivalent to established inhibitors Alisertib and Tozasertib.

  • Selectivity Profile: Cpd-X exhibits a favorable selectivity profile against the closely related AURKB, similar to Alisertib. This suggests a potentially lower risk of mechanism-based hematological toxicities compared to pan-Aurora inhibitors like Tozasertib.

  • Identified Off-Target: The primary liability identified in these studies is the cross-reactivity with FLT3 kinase. While the potency against FLT3 is significantly lower than against AURKA, this interaction is confirmed in both binding and cellular functional assays.

Implications for Drug Development: The moderate inhibition of FLT3 by Cpd-X is a critical finding. In certain contexts, such as Acute Myeloid Leukemia (AML) driven by FLT3 mutations, this polypharmacology could be therapeutically beneficial. However, in tumors where FLT3 signaling is not a driver, this off-target activity could contribute to unforeseen side effects. This knowledge allows for a more informed strategy for clinical development, including the selection of appropriate patient populations and the monitoring of potential FLT3-related toxicities.

This guide demonstrates a systematic and logical workflow for characterizing the cross-reactivity of a novel kinase inhibitor. Through a combination of kinome-wide screening and orthogonal cellular validation, we have established that this compound (Cpd-X) is a potent and highly selective AURKA inhibitor with a defined off-target liability against FLT3. This profile positions it as a distinct chemical entity compared to the highly specific Alisertib and the broader-spectrum Tozasertib, providing a solid, data-driven foundation for its continued preclinical and clinical development.

References

  • Gheghiani, L., et al. (2017). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. PubMed. Available at: [Link]

  • Park, H., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. PubMed. Available at: [Link]

  • Kelly, K. R., et al. (2014). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of Aurora-A kinase inhibitors studied via clinical trials. ResearchGate. Available at: [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. Available at: [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. PubMed. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]

  • La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. Available at: [Link]

  • CETSA. (n.d.). CETSA. cetsa.com. Available at: [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Discoverx.com. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Aurora kinase (Aur) family. guidetopharmacology.org. Available at: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

  • MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). mdpi.com. Available at: [Link]

  • Ratia, K., et al. (2020). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. NIH. Available at: [Link]

  • HMS LINCS Project. (n.d.). Assays. lincsproject.org. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. eurofinsdiscoveryservices.com. Available at: [Link]

  • ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. orgsyn.org. Available at: [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Available at: [Link]

  • Lv, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

  • Naito, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. reactionbiology.com. Available at: [Link]

  • MDPI. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. mdpi.com. Available at: [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. analyticalscience.wiley.com. Available at: [Link]

  • ResearchGate. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. ResearchGate. Available at: [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). scielo.org.co. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2014). PMC. Available at: [Link]

  • ResearchGate. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF. ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. mdpi.com. Available at: [Link]

Sources

A Comparative Guide to LC-MS Method Validation for the Quantification of 4-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of two prominent Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the bioanalytical method validation of 4-(Benzyloxy)benzamide, a representative small molecule of interest in pharmaceutical development. We move beyond a simple recitation of protocols to explore the causality behind instrumental choices and methodological design, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating an analytical method that is not only compliant but demonstrably fit for its intended purpose.

The Analytical Challenge: Why Method Validation Matters

Quantitative measurement of drug candidates like this compound in biological matrices (e.g., plasma, serum) is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[3] The reliability of these concentration measurements is paramount, as they directly influence critical decisions regarding the safety and efficacy of a potential therapeutic.[1] Bioanalytical method validation is the formal process of demonstrating that a developed analytical procedure is reliable, reproducible, and accurate for its intended use.

The core challenge lies in quantifying a target analyte amidst the vast complexity of a biological matrix. Endogenous lipids, proteins, and metabolites can interfere, suppressing or enhancing the analyte signal (matrix effects), or can be mistaken for the analyte itself, compromising specificity.[4][5] A robustly validated method ensures that the data generated are a true and accurate reflection of the analyte's concentration.

For this guide, we will compare two workhorse LC-MS technologies, presenting hypothetical yet realistic validation data for each:

  • Alternative A: Triple Quadrupole (QqQ) Mass Spectrometry: The established "gold standard" for targeted quantification, utilizing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for exceptional sensitivity and selectivity.[6]

  • Alternative B: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A high-resolution mass spectrometry (HRMS) approach that offers superior specificity through exact mass measurements, providing a powerful tool for complex analyses and retrospective data interrogation.[6]

Foundational Steps: Method Development

Before validation can begin, a robust and reproducible method must be developed. The physicochemical properties of this compound (MW: 227.26 g/mol , likely non-polar) suggest it is well-suited for Reversed-Phase Liquid Chromatography (RPLC) with Electrospray Ionization (ESI).

Experimental Protocol: Chromatographic and MS Conditions
  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (A standard choice for small molecule retention).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for positive ion ESI).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes (Ensures elution and column cleaning).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Internal Standard (IS): Stable Isotope Labeled (SIL) this compound-d7. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in sample preparation and instrument response.[4]

    • Alternative A (QqQ):

      • Analyte (MRM Transition): m/z 228.1 → 107.1

      • IS (MRM Transition): m/z 235.1 → 114.1

    • Alternative B (Q-TOF):

      • Analyte (Exact Mass): m/z 228.1019 (Extracted Ion Chromatogram with a ±5 ppm window).

      • IS (Exact Mass): m/z 235.1451 (Extracted Ion Chromatogram with a ±5 ppm window).

  • Sample Preparation: Protein precipitation with acetonitrile is a common, straightforward approach for initial method development.[7]

The Validation Gauntlet: A Head-to-Head Comparison

Validation is performed by assessing a specific set of performance characteristics as defined by regulatory guidelines.[8][9] The following sections compare how our two hypothetical LC-MS systems might perform.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.[8] Selectivity is the ability to differentiate and quantify the analyte from other entities in the sample. In LC-MS, this is a combined function of chromatographic separation and mass spectrometric detection.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Assess for any interfering peaks at the retention time of the analyte and internal standard.

Acceptance Criteria (ICH M10): Response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[3]

Comparative Analysis:

  • QqQ (MRM): Highly selective due to the monitoring of a specific precursor-to-product ion transition. An interference would need to have the same precursor mass, the same product ion, AND the same retention time to be detected, which is highly unlikely.

  • Q-TOF (HRMS): Achieves exceptional specificity through high mass resolution. It can distinguish the analyte from an interference with the same nominal mass but a different elemental composition. For example, if an interference has a mass of 228.1234, a QqQ might not distinguish it from the analyte at 228.1019. A Q-TOF, however, easily resolves them.

Platform Specificity Mechanism Typical Outcome
QqQ MRM Transition (m/z 228.1 → 107.1)Passes criteria; robust and reliable for known analytes.
Q-TOF Exact Mass (m/z 228.1019 ± 5 ppm)Passes criteria; offers superior confidence against unexpected isobaric interferences.
Calibration Curve, Linearity, and Range

Expertise & Experience: This establishes the relationship between instrument response and known analyte concentrations, defining the range over which the assay is accurate and precise. The range is bounded by the LLOQ and the Upper Limit of Quantification (ULOQ).

Experimental Protocol:

  • Prepare a blank matrix sample and a set of at least six non-zero calibration standards by spiking the blank matrix.

  • Analyze the standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a weighted (e.g., 1/x²) linear regression for analysis, which is common for bioanalytical assays that cover several orders of magnitude.

Acceptance Criteria (ICH M10):

  • Correlation coefficient (r²) ≥ 0.99 is often desired, but the key is the performance of the back-calculated concentrations.

  • Each back-calculated standard concentration must be within ±15% of the nominal value (±20% at the LLOQ).[8]

  • At least 75% of the standards must meet this criterion.

Comparative Analysis: Both platforms are capable of excellent linearity over a wide dynamic range. Sensitivity differences may manifest at the LLOQ.

Parameter Alternative A: QqQ Alternative B: Q-TOF Acceptance Criteria
Range 1 - 1000 ng/mL2.5 - 1000 ng/mLDefined by validated LLOQ/ULOQ
LLOQ Accuracy 104.5%98.7%80 - 120%
LLOQ Precision 8.2% CV11.5% CV≤ 20% CV
Regression (r²) 0.9980.997N/A (focus on back-calculation)

The QqQ often demonstrates superior sensitivity, allowing for a lower LLOQ due to the noise-reducing nature of MRM acquisition.

Accuracy and Precision

Expertise & Experience: This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and consistent (precision) results. It's evaluated at multiple concentrations using Quality Control (QC) samples prepared independently from the calibration standards.

Experimental Protocol:

  • Analyze at least five replicates of QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Perform the analysis on at least three separate days (inter-day) to assess long-term reproducibility. The first run can serve as the intra-day assessment.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[3]

Comparative Analysis:

QC Level (ng/mL) Alternative A: QqQ Alternative B: Q-TOF Acceptance Criteria
LLOQ (1.0 or 2.5) Accuracy: 103.1%, Precision: 9.5% CVAccuracy: 97.5%, Precision: 13.2% CV±20% Bias, ≤20% CV
Low QC (3.0) Accuracy: 101.5%, Precision: 6.7% CVAccuracy: 104.0%, Precision: 8.1% CV±15% Bias, ≤15% CV
Mid QC (500) Accuracy: 98.9%, Precision: 4.2% CVAccuracy: 99.8%, Precision: 5.5% CV±15% Bias, ≤15% CV
High QC (800) Accuracy: 100.8%, Precision: 3.8% CVAccuracy: 101.2%, Precision: 4.9% CV±15% Bias, ≤15% CV

Both systems are expected to perform well and meet the criteria easily. The slightly higher precision (lower %CV) often observed with QqQ systems is attributed to their highly optimized, duty-cycle-efficient targeted acquisition mode.

Visualizing the Validation Workflow & Selectivity

A clear understanding of the validation process and the instrumental differences in achieving selectivity is crucial.

Diagram 1: General Bioanalytical Method Validation Workflow

G cluster_plan Phase 1: Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Execution cluster_report Phase 4: Reporting plan Define Analyte, Matrix, & Required Range protocol Write Validation Protocol (ICH M10) plan->protocol Based on intended use lc_dev Optimize LC Separation protocol->lc_dev ms_dev Optimize MS Parameters (Ionization, Transitions/Mass) lc_dev->ms_dev spec Specificity Selectivity ms_dev->spec spe_dev Develop Sample Prep spe_dev->lc_dev cal Calibration Curve LLOQ / ULOQ ap Accuracy & Precision cal->ap data Compile & Analyze Data ap->data stab Stability (Freeze/Thaw, Bench-top) stab->data me Matrix Effect Carry-over me->data report Validation Summary Report data->report

Caption: High-level workflow for bioanalytical method validation.

Diagram 2: Comparison of Selectivity Mechanisms

G cluster_qqq Alternative A: Triple Quadrupole (QqQ) cluster_qtof Alternative B: Q-TOF (HRMS) q1 Q1 (Filter) Selects Precursor m/z 228.1 q2 q2 (Collision Cell) Fragment Precursor q1->q2 q3 Q3 (Filter) Selects Product m/z 107.1 q2->q3 det_qqq Detector q3->det_qqq q_tof_q1 Q1 (Filter) Selects Ion Range (or Full Scan) tof TOF Analyzer Separates by mass-to-charge (High Resolution) q_tof_q1->tof det_qtof Detector tof->det_qtof xic Data Processing Extracts Exact Mass m/z 228.1019 ± 5ppm det_qtof->xic input LC Eluent (Analyte + Interferences) input->q1 input->q_tof_q1

Caption: Data acquisition comparison: MRM vs. HRMS.

Concluding Insights and Recommendations

Both Triple Quadrupole and Q-TOF platforms are capable of producing fully validated, compliant bioanalytical methods for this compound. The choice between them is driven by the specific needs of the project.

  • Choose the Triple Quadrupole (QqQ) for:

    • Maximum Sensitivity: When the absolute lowest LLOQ is required for high-potency drugs or low-dose studies.

    • High-Throughput Assays: The speed and robustness of MRM methods are ideal for analyzing thousands of samples in clinical trials.

    • Established Workflows: It is the most common and well-understood platform for regulated bioanalysis.

  • Choose the Quadrupole Time-of-Flight (Q-TOF) for:

    • Unparalleled Specificity: In studies with complex matrices, known isobaric interferences, or when analyzing endogenous molecules.

    • Metabolite Identification: The full-scan, high-resolution data allows for simultaneous quantification of the parent drug and identification of unknown metabolites without needing to pre-define MRM transitions.

    • Method Development & Troubleshooting: The rich data is invaluable during development to identify and resolve issues with specificity and matrix effects.

Ultimately, the trustworthiness of any bioanalytical data rests upon the rigor of the validation process. By understanding the principles outlined in guidelines like ICH M10 and the distinct advantages of each analytical platform, researchers can confidently select and validate a method that ensures data integrity and supports sound decision-making in the drug development pipeline.[1][10]

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][1][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11][12]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link][2]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][10]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation. [Link][8]

  • Timmerman, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][13][14]

  • Lowes, S., et al. (2011). A generic approach to the Validation of Small Molecule LC-MS/MS Biomarker assays. International Pharmaceutical Industry. [Link][4][15]

  • Lame, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link][6]

  • Jenkins, K. M., & El-Kattan, A. F. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link][16]

  • D'Arienzo, C. J., et al. (2015). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link][5]

  • NorthEast Bioanalytical Laboratories. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][7]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][9]

Sources

A Comparative Guide to the Chemical Stability of 4-(Benzyloxy)benzamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. A compound that readily degrades under typical storage or physiological conditions can lead to a loss of potency, the formation of potentially toxic byproducts, and a truncated shelf-life. This guide provides a comprehensive framework for benchmarking the chemical stability of 4-(Benzyloxy)benzamide, a versatile intermediate in medicinal chemistry, against structurally relevant analogues.[1][2]

The methodologies outlined herein are grounded in the principles of forced degradation, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5] These protocols are designed not merely as procedural steps but as a self-validating system to elucidate degradation pathways and quantify stability, thereby empowering researchers to make informed decisions in lead optimization and formulation development.

The Structural Landscape: this compound and Its Analogues

This compound possesses two key functional groups susceptible to chemical degradation: a benzamide moiety and a benzyl ether linkage. The stability of these groups can be modulated by the introduction of electron-withdrawing or electron-donating groups on either aromatic ring. For the purpose of this guide, we will consider the following analogues for a comparative stability assessment:

  • This compound (Parent Compound): The baseline for our comparison.

  • 4-(4-Nitrobenzyloxy)benzamide (Analogue A): Features an electron-withdrawing nitro group on the benzyl ring, potentially influencing the stability of the benzyl ether.

  • 4-Methoxy-N-(benzyl)benzamide (Analogue B): An isomer with the ether linkage on the benzamide ring, which may alter the susceptibility of the amide bond to hydrolysis.

Elucidating Degradation Pathways: A Forced Degradation Strategy

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][6][7] The conditions employed are more severe than those used for accelerated stability testing.[5][6]

Experimental Workflow

The following diagram illustrates the systematic workflow for the comparative stability assessment of this compound and its analogues.

Caption: Experimental workflow for the comparative forced degradation study.

Potential Degradation Pathways of this compound

The primary degradation pathways for this compound are anticipated to be the hydrolysis of the amide bond and the cleavage of the benzyl ether linkage.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_cleavage Oxidative/Photolytic Cleavage parent This compound Amide Benzyl Ether h1 4-(Benzyloxy)benzoic Acid parent:f1->h1 Amide Hydrolysis h2 Ammonia parent:f1->h2 Amide Hydrolysis c1 4-Hydroxybenzamide parent:f2->c1 Ether Cleavage c2 Benzaldehyde/Benzoic Acid parent:f2->c2 Ether Cleavage

Caption: Potential degradation pathways of this compound under stress conditions.

Detailed Experimental Protocols

The following are detailed protocols for conducting forced degradation studies. A target degradation of 5-20% is generally considered optimal for method validation and pathway elucidation.[3]

Protocol 1: Acidic and Basic Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the acidic and basic solutions in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

Rationale: Amide hydrolysis is catalyzed by both acid and base.[8][9][10][11][12] Elevated temperatures are used to accelerate the degradation process within a reasonable timeframe. The benzamide moiety is expected to hydrolyze to the corresponding carboxylic acid and ammonia.[10][13]

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in acetonitrile.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching: Quench the reaction by adding a small amount of sodium bisulfite solution.

  • Analysis: Analyze the samples by HPLC.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.[3] The benzyl ether linkage is a potential site for oxidative cleavage, which could lead to the formation of 4-hydroxybenzamide and benzaldehyde or benzoic acid.[14]

Protocol 3: Thermal Degradation
  • Sample Preparation: Place a thin layer of the solid compound in a clear glass vial.

  • Thermal Stress: Place the vials in a calibrated oven at 80°C.

  • Time Points: Remove vials at 1, 3, 7, and 14 days.

  • Sample Analysis: Dissolve the contents of each vial in the mobile phase to a known concentration and analyze by HPLC.

Rationale: Thermal stress assesses the stability of the compound in the solid state at elevated temperatures. Aromatic amides are generally thermally stable, but prolonged exposure to high temperatures can lead to degradation.[15][16]

Protocol 4: Photostability Testing
  • Sample Preparation: Prepare solutions of each compound (1 mg/mL in 1:1 acetonitrile/water) and spread a thin layer of the solid compounds on glass plates.

  • Photolytic Stress: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[17][18][19][20][21]

  • Control Samples: Wrap identical samples in aluminum foil to serve as dark controls.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Rationale: Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration.[17] The aromatic rings in the target molecules may absorb UV radiation, leading to photochemical degradation.

Data Analysis and Interpretation

The stability of each compound under the various stress conditions will be quantified by measuring the percentage of the parent compound remaining at each time point using a stability-indicating HPLC method. The results can be summarized in a table for easy comparison.

Stress ConditionThis compound (% Remaining at 24h)Analogue A (4-(4-Nitrobenzyloxy)benzamide) (% Remaining at 24h)Analogue B (4-Methoxy-N-(benzyl)benzamide) (% Remaining at 24h)
0.1 M HCl, 60°C 85.284.578.9
0.1 M NaOH, 60°C 70.468.965.1
3% H₂O₂, RT 92.180.393.5
80°C, Dry Heat (7 days) 98.598.299.0
Photostability 95.790.196.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Hydrolytic Stability: In this hypothetical scenario, all compounds show greater degradation under basic conditions compared to acidic conditions, which is typical for amide hydrolysis. Analogue B, with the methoxy group on the benzamide ring, appears to be the least stable to hydrolysis.

  • Oxidative Stability: The presence of the electron-withdrawing nitro group in Analogue A significantly increases its susceptibility to oxidative degradation, likely at the benzylic position.

  • Thermal and Photostability: All compounds exhibit good thermal stability. Analogue A shows slightly increased photosensitivity, which could be attributed to the nitroaromatic chromophore.

Concluding Remarks

This guide provides a robust framework for the systematic evaluation of the chemical stability of this compound and its analogues. By employing a comprehensive forced degradation strategy, researchers can gain critical insights into the degradation pathways and intrinsic stability of these molecules. This knowledge is invaluable for guiding lead optimization efforts, selecting stable drug candidates, and developing robust formulations with an optimal shelf-life. The principles and protocols detailed herein are broadly applicable to the stability assessment of a wide range of pharmaceutical compounds.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). Food and Drug Administration.[Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.[Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 115-121. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.[Link]

  • Cox, R. A. (2007). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 85(9), 609-618. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Hsiao, S. H., & Yang, C. P. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 89(2), 250-258. [Link]

  • De, S., & Gin, M. S. (2008). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 73(15), 6044-6047. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(7), 2315-2318. [Link]

  • Le, C., & Nicewicz, D. A. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 882-886. [Link]

  • Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts.[Link]

  • Hydrolysis of Benzamide. GEOCITIES.ws.[Link]

  • Liu, Y., Wang, C., & Wang, Y. (2022). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. Polymers, 14(16), 3324. [Link]

  • Hsiao, S. H., & Yang, C. P. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 88(3), 488-497. [Link]

  • Strauss, E. L. (1969). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC.[Link]

  • Le, G., & Robert, G. (2023). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Polymers, 15(18), 3794. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.[Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science.[Link]

  • de Souza, G. H., de Souza, A. C., & de Oliveira, F. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy magazine, 10(Suppl 2), S323–S328. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube.[Link]

  • Glover, S. A., et al. (1998). A Comparison of the Reactivity and Mutagenicity of N-(Benzoyloxy)-N-(benzyloxy)benzamides. Journal of the Chemical Society, Perkin Transactions 2,(11), 2355-2362. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (2023). Organic Syntheses.[Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.[Link]

  • Lindhardt, A. T., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 418-424. [Link]

  • This compound. MySkinRecipes.[Link]

  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. ResearchGate.[Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(21), 31634-31648. [Link]

Sources

From Simple Scaffold to Potent Drug: A Head-to-Head Comparison of 4-(Benzyloxy)benzamide and Advanced Benzamide-Containing PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] Its ability to form key hydrogen bonds allows it to serve as a versatile anchor for engaging various biological targets. This guide explores the remarkable journey from a simple, unoptimized benzamide, represented by 4-(Benzyloxy)benzamide, to a class of highly potent and specific anticancer agents: the poly(ADP-ribose) polymerase (PARP) inhibitors.

Through a detailed head-to-head comparison with leading PARP inhibitors—Olaparib, Niraparib, and Veliparib—we will dissect the structural modifications, physicochemical properties, and mechanistic nuances that transform a basic chemical scaffold into a life-saving therapeutic. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights into structure-activity relationships (SAR) and the principles of modern drug design.

Section 1: The Benzamide Core - A Structural and Physicochemical Baseline

This compound serves as our foundational compound. It is a simple derivative where the benzamide core is substituted at the 4-position with a benzyloxy group. While not a therapeutic agent itself, its properties provide a crucial baseline for understanding the sophisticated modifications present in its clinically successful relatives.

Key Physicochemical Properties:

The benzyloxy group imparts a degree of lipophilicity, which is a critical parameter for cell permeability. However, in its unadorned state, the molecule lacks the specific structural features required for high-affinity binding to a biological target. Its synthesis is straightforward, often involving the acylation of ammonia or an amine with a 4-(benzyloxy)benzoyl chloride precursor.[3]

Section 2: The Leap to a Therapeutic Target: PARP and Synthetic Lethality

The evolution from a simple benzamide to a targeted drug requires identifying a compelling biological target. Many PARP inhibitors leverage the benzamide scaffold to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for the PARP enzyme.[4]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[6][7] Inhibition of PARP in these cells prevents the repair of SSBs, which then deteriorate into toxic DSBs during replication.[5][8] Since the HR repair pathway is already compromised, the cell is unable to resolve these DSBs, leading to cell death through a concept known as synthetic lethality .[9]

PARP_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repaired1 DNA Integrity Restored BER->DNA_Repaired1 DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibited PARP Catalytic Inhibition & Trapping DNA_SSB_Cancer->PARP_Inhibited PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_Inhibited DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Inhibited->DSB leads to HR_Deficiency Deficient Homologous Recombination (HR) DSB->HR_Deficiency cannot be repaired by Apoptosis Cell Death HR_Deficiency->Apoptosis

Figure 1. The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Section 3: Head-to-Head Comparison of Advanced Benzamide Analogs

Olaparib, Niraparib, and Veliparib are all FDA-approved PARP inhibitors that contain a benzamide or a related carboxamide pharmacophore.[6] However, their distinct structural modifications lead to significant differences in their physicochemical properties, potency, and clinical profiles.

Physicochemical Properties

The journey from a simple scaffold to a drug involves fine-tuning properties like molecular weight, lipophilicity (logP), and solubility to optimize for bioavailability and target engagement.

CompoundMolecular Weight ( g/mol )XLogP3Key Structural Features
This compound 227.262.5Simple benzyloxy substitution
Olaparib 434.461.5Phthalazinone core, fluorobenzyl group, cyclopropylcarbonylpiperazine
Niraparib 320.402.2Indazole core, piperidinylphenyl group[10]
Veliparib 244.29-0.9Dihydroisoquinolinone core

Data sourced from PubChem and other chemical databases.

Expert Insights: The addition of complex heterocyclic systems (phthalazinone, indazole) and solubilizing groups (piperazine, piperidine) is a deliberate strategy. While increasing molecular weight, these additions create specific, high-affinity interactions within the PARP active site and improve the pharmacokinetic properties of the molecules over the simple benzamide scaffold. Veliparib's notably lower logP suggests higher aqueous solubility, which can influence its distribution and toxicity profile.

In Vitro Potency: Catalytic Inhibition vs. PARP Trapping

The efficacy of a PARP inhibitor is not solely defined by its ability to inhibit the enzyme's catalytic activity (measured by IC50). A second, crucial mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, effectively "poisoning" the enzyme on the DNA strand.[9] This trapped complex is significantly more cytotoxic than the simple absence of PARP activity.[4][9]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib ~5[11]~1[11]+++
Niraparib ~3.8[10]~2.1[10]++++[4]
Veliparib ~5.2[12]~2.9[12]+[4]

Expert Insights: The data reveals a critical divergence in mechanism. While all three compounds are potent catalytic inhibitors with low nanomolar IC50 values, their trapping efficiencies vary dramatically. Niraparib and Olaparib are substantially more potent at trapping PARP than Veliparib.[4] This difference is a key determinant of their clinical activity and toxicity. The higher trapping efficiency is thought to contribute to greater efficacy, particularly in tumors with HR deficiencies, but may also be linked to increased hematological toxicities.[9][13] The choice of inhibitor can therefore be tailored based on the desired balance between efficacy and tolerability for a specific cancer type and patient profile.

Section 4: Experimental Protocols for Compound Evaluation

To ensure trustworthiness and reproducibility, the protocols used to derive comparative data must be robust and well-validated.

Protocol: PARP Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a standard method for determining the IC50 of a compound against PARP1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate. The PARP enzyme uses biotinylated NAD+ as a substrate. The resulting biotinylated histones are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[14][15]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate to allow for binding. Wash to remove unbound histones.

  • Compound Preparation: Perform a serial dilution of the test compounds (e.g., Olaparib, Niraparib, Veliparib) in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 3-Aminobenzamide).

  • Enzyme Reaction: Add the PARP1 enzyme, activated DNA (to stimulate the enzyme), and the diluted test compounds to the wells.

  • Substrate Addition: Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature to allow for the PARP-mediated reaction to occur.

  • Detection: Stop the reaction and wash the plate. Add Streptavidin-HRP and incubate. After a final wash, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescent signal using a microplate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Figure 2. Workflow for a chemiluminescent PARP enzyme inhibition assay.

Protocol: PARP Trapping Assay (Proximity Ligation Assay)

This advanced cellular assay quantifies the amount of PARP1 trapped on chromatin.

Principle: The Proximity Ligation Assay (PLA) allows for the in-situ detection of proteins that are in close proximity (i.e., PARP1 bound to DNA). It uses primary antibodies against PARP1 and a DNA marker (e.g., γH2AX). Secondary antibodies conjugated with oligonucleotides will generate a circular DNA template if they are close enough, which is then amplified and detected via a fluorescent probe.[13][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a BRCA-deficient cancer cell line) in a multi-well imaging plate. Treat with various concentrations of the PARP inhibitors for a specified time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100 to allow antibody access.

  • Primary Antibody Incubation: Add a cocktail of primary antibodies (e.g., rabbit anti-PARP1 and mouse anti-γH2AX).

  • PLA Probe Incubation: Add the secondary antibodies (anti-rabbit and anti-mouse) conjugated with unique oligonucleotides (PLA probes).

  • Ligation and Amplification: Add a ligase to circularize the oligonucleotides if they are in close proximity. Then, add a polymerase to perform rolling-circle amplification of the circular DNA.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

  • Imaging and Analysis: Acquire images using a high-content fluorescence microscope. Quantify the number of fluorescent PLA spots per cell nucleus. An increase in spots relative to the control indicates PARP trapping.

Section 5: Synthetic Accessibility

The complexity of a molecule directly impacts its feasibility for large-scale production. While this compound can be synthesized in a few simple steps, the synthesis of a drug like Olaparib is a multi-step process requiring advanced organic chemistry techniques.

  • This compound: Simple acylation or amidation reactions.

  • Olaparib: A convergent synthesis strategy is often employed, involving the creation of the phthalazinone core and the piperazine side chain separately before their final coupling.[17][18][19] The original medicinal chemistry route involved six steps.[20] More recent, eco-friendly methods have reduced this to four steps with a 51% overall yield.[17][18]

This synthetic complexity is a necessary trade-off for achieving the high potency and specificity required for a modern therapeutic agent.

Conclusion

The evolution from the simple this compound scaffold to potent, clinically approved PARP inhibitors like Olaparib and Niraparib is a testament to the power of medicinal chemistry and rational drug design. By strategically modifying the core benzamide structure, researchers have developed compounds with optimized physicochemical properties and dual mechanisms of action—catalytic inhibition and PARP trapping.

This head-to-head comparison demonstrates that while catalytic IC50 is a crucial parameter, the ability to trap PARP on DNA is a key differentiator that strongly correlates with cytotoxic potency. Understanding these distinct properties, and the robust experimental protocols used to measure them, is essential for drug development professionals seeking to design the next generation of targeted cancer therapies. The benzamide scaffold, in its refined and elaborated forms, will undoubtedly continue to be a cornerstone of such efforts.

References

  • Olaparib - Wikipedia. (n.d.).
  • LYNPARZA® (olaparib) Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. (n.d.).
  • LYNPARZA® (olaparib) PARP Inhibitor Mechanism of Action for Advanced Ovarian Cancer. (n.d.).
  • Olaparib - PMC - NIH. (n.d.).
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (n.d.).
  • Olaparib - NCI - National Cancer Institute. (n.d.).
  • Trapping Poly(ADP-Ribose) Polymerase - ScienceDirect - DOI. (n.d.).
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. (n.d.).
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02617E. (2023, October 23).
  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - AACR Journals. (2012, October 31).
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega. (2022, February 11).
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (n.d.).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023, May 5).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.).
  • Veliparib (ABT-888) | PARP Inhibitor - MedchemExpress.com. (n.d.).
  • Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022, February 10).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.).
  • Olaparib Synthesis Route - A2Bchem. (n.d.).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed. (2018, November 14).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF - ResearchGate. (n.d.).
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition - Benchchem. (n.d.).
  • Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC - NIH. (n.d.).
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (n.d.).
  • Veliparib (ABT-888) | PARP inhibitor | CAS 912444-00-9 - Selleck Chemicals. (n.d.).
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - NMS Group. (2025, February 7).
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow | Request PDF - ResearchGate. (n.d.).
  • ABT-888 (Veliparib) PARP1, PARP2 27101 - BPS Bioscience. (n.d.).
  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - ResearchGate. (2012, October 31).
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - NIH. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (n.d.).
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - NIH. (n.d.).
  • Benzamide compounds with biological activities (4ae4k). | Download Table - ResearchGate. (n.d.).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25).
  • Efficiency of various PARP inhibitors ranked by efficiency of PARP trapping - ResearchGate. (n.d.).
  • WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives. (n.d.).
  • The IC50 values ofselected PARP inhibitors against sporadic epithelial ovarian cancer. (n.d.).
  • PARP Assay - Creative Biolabs. (n.d.).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF - ResearchGate. (2025, August 10).
  • DRUG NAME: Niraparib - BC Cancer. (2025, January 1).
  • PARP assay for inhibitors | BMG LABTECH. (n.d.).
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Niraparib - Wikipedia. (n.d.).
  • PARP Activity Assay Kit - ATCC. (n.d.).
  • Niraparib Tosylate | C26H28N4O4S | CID 78357761 - PubChem. (n.d.).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide - ResearchGate. (2025, August 10).

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Benzyloxy)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative work conducted at the bench. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Benzyloxy)benzamide, a compound utilized as an intermediate for pharmaceuticals and bioactive molecules.[1] By adhering to these procedural steps, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] The foundational principle is the cradle-to-grave responsibility of the waste generator—the laboratory that created the waste.[4] This means the laboratory is accountable for the waste from its generation to its final, safe disposal.

Key Regulatory Considerations:
  • Hazardous Waste Determination: The first step in proper disposal is to determine if the waste is hazardous.[7] Based on data from related compounds, it is prudent to treat this compound waste as hazardous.

  • Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month (Very Small, Small, and Large Quantity Generators).[4] This status determines the specific on-site accumulation and storage requirements.

  • Chemical Hygiene Plan: OSHA's Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[6] All laboratory personnel must be familiar with and have access to this plan.

Procedural Steps for the Disposal of this compound

The following step-by-step guide provides a framework for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid this compound waste, including contaminated personal protective equipment (PPE) and weighing papers.

  • Avoid Commingling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to violent reactions.

  • Liquid Waste: If this compound is in a solution, the solvent will dictate the appropriate liquid waste stream. Halogenated and non-halogenated solvents must be segregated.

Step 2: Personal Protective Equipment (PPE)

Given the potential hazards, appropriate PPE is mandatory when handling this compound waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Required when dusts are generatedTo prevent inhalation of the compound.
Step 3: Waste Accumulation and Storage

Hazardous waste must be accumulated and stored in designated Satellite Accumulation Areas (SAAs) within the laboratory.[4][8]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The accumulation start date must also be clearly marked.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed at all times except when adding waste.[8]

  • Storage Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

Step 4: Arranging for Disposal

Once the waste container is full or has reached its accumulation time limit, it must be transferred to a central accumulation area or picked up by a licensed hazardous waste contractor.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.

  • Transportation: Do not transport hazardous waste off-site yourself. Only licensed hazardous waste transporters are legally authorized to do so.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (for related compounds): Refer to the SDS for Benzamide or 4-(Benzyloxy)benzaldehyde for specific cleanup instructions.

  • Cleanup: For small spills of solid material, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.[7] For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate this compound Waste WearPPE Wear Appropriate PPE GenerateWaste->WearPPE Handle with care SegregateWaste Segregate Waste into Designated Container StoreWaste Store in Satellite Accumulation Area SegregateWaste->StoreWaste WearPPE->SegregateWaste ContactEHS Contact EH&S for Pickup StoreWaste->ContactEHS Container full or time limit reached CompletePaperwork Complete Waste Disposal Forms ContactEHS->CompletePaperwork WastePickup Licensed Contractor Picks Up Waste CompletePaperwork->WastePickup FinalDisposal Treatment and Disposal at Approved Facility WastePickup->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can establish a self-validating system for the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-n-hydroxybenzamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C14H13NO2, 1 gram. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet Benzamide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(Benzyloxy)benzamide: A Guide to Personal Protective Equipment and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 4-(Benzyloxy)benzamide, a compound with potential applications in medicinal chemistry, requires a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a procedural, step-by-step framework for the safe handling of this compound. As there is no specific Safety Data Sheet (SDS) readily available for this compound, the following recommendations are synthesized from the known hazards of its core structures: benzamide and benzyloxy moieties. This conservative approach ensures a high margin of safety in the absence of compound-specific data.

Hazard Assessment: An Inferred Profile

Given the chemical structure of this compound, we must consider the potential hazards associated with both the benzamide and the benzyloxy functional groups.

  • Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4] It can also cause skin, eye, and respiratory irritation.[5]

  • Benzyloxy Moiety: The benzyloxy group, while generally less reactive, can be cleaved under certain conditions to produce benzyl alcohol and other byproducts. While not acutely toxic, repeated exposure to related aromatic compounds can have long-term health effects.

Therefore, this compound should be handled as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, a potential respiratory irritant, and a suspected mutagen.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Corrosion/Irritation May cause skin irritation upon contact.Dermal
Serious Eye Damage/Irritation May cause serious eye irritation.Ocular
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, Dermal, Ingestion
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shield.[6]To protect against splashes and airborne particles entering the eyes and face.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat.[6]To prevent skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory A NIOSH-approved respirator with an appropriate particulate filter.[6]To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.
Body A flame-resistant lab coat, long pants, and closed-toe shoes.To provide an additional layer of protection against spills and splashes.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2 before handling the compound.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.

  • Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and monitor the reaction temperature closely.

Post-Reaction Work-up and Purification
  • Quenching: Quench the reaction carefully, preferably at a reduced temperature, to control any exothermic processes.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.

  • Purification: If purification is done by chromatography, ensure the column is properly packed and that there are no leaks.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: Segregate all waste containing this compound from other waste streams. This includes contaminated gloves, weighing paper, and pipette tips.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed waste container. Do not mix with other solvent waste unless compatible.

  • Disposal: Dispose of all waste in accordance with your institution's and local hazardous waste regulations.

Visualizing the Workflow: A Graphviz Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Weigh Weigh in Fume Hood Prep->Weigh Dissolve Dissolve/React in Hood Weigh->Dissolve Transfer Workup Post-Reaction Work-up Dissolve->Workup Segregate Segregate Waste Workup->Segregate Generate Waste Dispose Dispose per Regulations Segregate->Dispose

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C14H13NO2, 1 gram. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 56442-43-4|this compound. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Benzyloxy-thiobenzamide. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). 4-benzyloxy-thiobenzamide suppliers USA. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.